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  • Product: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one
  • CAS: 22053-42-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals. Introduction: The Prominence of the 4-Hydroxycoumarin Scaffold Th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Prominence of the 4-Hydroxycoumarin Scaffold

The 4-hydroxycoumarin core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1][2] Historically, this class of molecules is most renowned for its anticoagulant properties, with the discovery of dicoumarol and the subsequent development of warfarin marking a paradigm shift in the management of thromboembolic disorders.[3][4] Beyond anticoagulation, the versatile 4-hydroxycoumarin framework has been extensively explored, revealing a wealth of other pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[1][2]

This technical guide focuses on a specific, yet under-investigated, member of this family: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one . While extensive in vitro data for this particular derivative is not widely available in the public domain, this guide will provide a comprehensive overview of its expected pharmacological properties based on the well-established characteristics of the 4-hydroxycoumarin class and its close structural analogs. We will delve into the established mechanisms of action, present quantitative data from closely related compounds, and provide detailed, field-proven protocols for the in vitro evaluation of this molecule.

Anticipated Pharmacological Profile of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Based on its structural features—a 4-hydroxycoumarin core with a methoxy group at the 6-position and a methyl group at the 3-position—a number of in vitro activities can be predicted. The 4-hydroxy group is critical for the anticoagulant activity characteristic of this class, while the methoxy and methyl substitutions can modulate the potency and spectrum of other biological effects.

Primary Pharmacological Activity: Anticoagulation via Vitamin K Epoxide Reductase Inhibition

The most established in vitro and in vivo effect of 4-hydroxycoumarins is their anticoagulant activity, which is mediated through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[3][5][6]

Mechanism of Action

The coagulation cascade is a complex series of enzymatic reactions that results in the formation of a fibrin clot. Several key clotting factors (II, VII, IX, and X) require a post-translational modification called gamma-carboxylation to become active. This process is dependent on the reduced form of vitamin K. During this carboxylation, vitamin K is oxidized to vitamin K epoxide. For coagulation to continue, vitamin K epoxide must be recycled back to its reduced form by VKOR.[5][7]

4-hydroxycoumarins act as potent inhibitors of VKOR.[3][5] By blocking this enzyme, they prevent the regeneration of reduced vitamin K, leading to a depletion of active, carboxylated clotting factors. This, in turn, prolongs the time it takes for blood to clot.[5] The large aromatic substituent at the 3-position of the 4-hydroxycoumarin ring is a structural requirement for this anticoagulant activity.[3]

Vitamin K Cycle and Anticoagulation cluster_0 Coagulation Cascade cluster_1 Vitamin K Cycle Inactive Clotting Factors Inactive Clotting Factors Active Clotting Factors Active Clotting Factors Inactive Clotting Factors->Active Clotting Factors γ-carboxylation Vitamin K (reduced) Vitamin K (reduced) Vitamin K (reduced)->Inactive Clotting Factors Cofactor Vitamin K epoxide Vitamin K epoxide Vitamin K (reduced)->Vitamin K epoxide Oxidation Vitamin K epoxide->Vitamin K (reduced) Reduction VKOR Vitamin K Epoxide Reductase (VKOR) vkor_reduction vkor_reduction VKOR->vkor_reduction 4-Hydroxycoumarins 4-Hydroxycoumarins 4-Hydroxycoumarins->VKOR Inhibition

Mechanism of 4-hydroxycoumarin-induced anticoagulation.

Potential In Vitro Pharmacological Properties

Beyond anticoagulation, the 4-hydroxycoumarin scaffold is associated with a range of other biological activities. The presence of a methoxy group at the 6-position, as seen in the target molecule, has been shown in other coumarins to contribute to or enhance certain properties.

Antioxidant Activity

Many coumarin derivatives exhibit significant antioxidant activity.[8][9] This is often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of coumarins is influenced by the substitution pattern on the benzopyrone ring. For instance, the presence of hydroxyl and methoxy groups can enhance radical scavenging activity.[8][9]

A close structural analog, 4-hydroxy-6-methoxy-2H-chromen-2-one (lacking the 3-methyl group), has been synthesized and evaluated for its antioxidant potential. In a DPPH radical scavenging assay, this compound demonstrated potent activity.[10]

CompoundAssayIC50 (mM)Reference
4-hydroxy-6-methoxy-2H-chromen-2-oneDPPH radical scavenging0.05[10]
Ascorbic Acid (Standard)DPPH radical scavenging0.06[10]
Butylated hydroxytoluene (BHT) (Standard)DPPH radical scavenging0.58[10]
Anti-inflammatory Activity

Coumarin derivatives have been reported to possess anti-inflammatory properties.[11][12] The mechanisms underlying this activity are often multifactorial and can include the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and the modulation of pro-inflammatory signaling pathways.[12] Some 4-hydroxycoumarin derivatives have been shown to inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α.[11][13] Furthermore, some derivatives may exert their anti-inflammatory effects by targeting the MAPK pathway.[13]

Anti-inflammatory Mechanisms cluster_0 Pro-inflammatory Pathways Inflammatory Stimuli Inflammatory Stimuli MAPK MAPK Pathway Inflammatory Stimuli->MAPK COX2 COX-2 Inflammatory Stimuli->COX2 4-Hydroxycoumarins 4-Hydroxycoumarins 4-Hydroxycoumarins->MAPK Inhibition 4-Hydroxycoumarins->COX2 Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Pro-inflammatory Cytokines COX2->Pro-inflammatory Cytokines Prostaglandin synthesis

Potential anti-inflammatory mechanisms of 4-hydroxycoumarins.

Anticancer Activity

A growing body of evidence suggests that 4-hydroxycoumarin derivatives possess anticancer properties.[14][15] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[14][16] The 3-substituted-4-hydroxycoumarins, in particular, have been identified as a promising scaffold for the development of novel anticancer agents.[15][16] For example, certain derivatives have shown potent activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with some compounds exhibiting greater potency than the standard drug doxorubicin against HepG2 cells.[14]

Antimicrobial Activity

The coumarin nucleus is a common feature in many compounds with antimicrobial activity.[17][18] Derivatives of 4-hydroxycoumarin have been reported to exhibit activity against a range of bacterial and fungal pathogens.[17][19] The mechanism of their antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols for In Vitro Pharmacological Characterization

To elucidate the pharmacological profile of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one , a series of well-established in vitro assays should be performed. The following are detailed, step-by-step protocols for key experiments.

In Vitro Screening Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Screening Primary Screening Compound Synthesis\nand Characterization->Primary Screening Test Compound Secondary Assays Secondary Assays Primary Screening->Secondary Assays Active Compounds Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Confirmed Hits Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Validated Leads

A general workflow for in vitro screening of a novel compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[20][21]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[21][22]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[22]

    • Prepare a series of dilutions of the test compound (e.g., from 1 to 100 µg/mL) in methanol.

    • Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • To 2.96 mL of the DPPH solution, add 40 µL of the test compound solution (or methanol as a blank).[22]

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[20]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Radical Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[23][24]

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, which is a precursor for various pro-inflammatory prostaglandins. The assay measures the amount of prostaglandin E2 (PGE2) produced, and a reduction in PGE2 levels in the presence of the test compound indicates COX inhibition.[24][25]

Protocol:

  • Reagent Preparation:

    • Reconstitute purified COX-1 and COX-2 enzymes in the appropriate assay buffer.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., celecoxib for COX-2 or indomethacin for both).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

    • Pre-incubate the mixture at 37°C for 10 minutes.[24]

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 2 minutes).[24]

    • Stop the reaction by adding a stopping solution (e.g., HCl).[24]

  • Quantification of PGE2:

    • The amount of PGE2 produced can be quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26] The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured.[26][28]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).

    • Incubate the plate at 37°C for 3-4 hours.[26]

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[26][28]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[27]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

While specific experimental data for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one remains to be published, its structural relationship to the well-studied 4-hydroxycoumarin class provides a strong basis for predicting its in vitro pharmacological profile. It is highly likely to possess anticoagulant properties through the inhibition of Vitamin K epoxide reductase. Furthermore, based on the activities of closely related analogs, it is a promising candidate for exhibiting antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.

The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive in vitro characterization of this compound. Future research should focus on synthesizing this molecule and systematically evaluating its activity in the described assays to determine its IC50 values for various biological targets. Mechanistic studies should then be pursued for any confirmed activities to elucidate the specific molecular pathways involved. Such investigations will be crucial in determining the therapeutic potential of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one and its suitability for further drug development.

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Exploratory

A Guide to the Structural Elucidation and In Silico Analysis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

An In-Depth Technical Guide for Researchers and Drug Development Professionals Disclaimer: This guide outlines the definitive experimental and computational methodologies for analyzing the coumarin derivative 4-Hydroxy-6...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This guide outlines the definitive experimental and computational methodologies for analyzing the coumarin derivative 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. As of this writing, a specific, publicly available crystal structure and molecular docking study for this exact compound has not been identified in scientific literature. Therefore, this document serves as a comprehensive, best-practice protocol, using illustrative data from closely related coumarin structures to demonstrate the expected outcomes and analytical depth.

Introduction: The Scientific Imperative

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds.[1] Their scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The specific compound, 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, possesses a substitution pattern that suggests potential for significant biological activity, making it a prime candidate for structural and computational analysis in a drug discovery context.

Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography provides incontrovertible proof of a molecule's structure. This empirical data is the gold standard, forming a rigid and validated foundation for subsequent computational studies. Molecular docking, a powerful in silico technique, then leverages this structural knowledge to predict how the molecule might interact with and modulate the function of specific biological targets, such as enzymes or receptors.[4][5] This synergistic approach, combining experimental structure determination with computational prediction, is fundamental to modern structure-based drug design, accelerating the identification and optimization of lead compounds while minimizing resource expenditure.[6][7]

This guide provides a detailed framework for these two critical processes, offering both the "how" and the "why" behind the essential steps, tailored for scientific professionals.

Part 1: Crystal Structure Determination via Single-Crystal X-ray Diffraction

The primary objective of this phase is to determine the exact atomic arrangement, bond lengths, bond angles, and intermolecular interactions of the title compound in its solid, crystalline state. This is achieved by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.

Experimental Protocol: A Self-Validating Workflow

The following steps represent a standard, authoritative protocol for single-crystal X-ray diffraction.

Step 1: Synthesis and Purification The initial synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one must be conducted to yield a high-purity product. This typically involves established organic synthesis routes for coumarin derivatives, followed by purification techniques like column chromatography or recrystallization to achieve >99% purity.[3]

Step 2: Crystal Growth (The Causality of Choice) The choice of crystallization method is critical and often empirical. The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

  • Slow Evaporation (Method of Choice): A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals. This method is favored for its simplicity and effectiveness for many organic molecules.

  • Vapor Diffusion: This involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization.

Step 3: Data Collection A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. Monochromatic X-rays are directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are captured by a detector, generating a pattern of reflections whose intensities and positions are recorded.

Step 4: Structure Solution and Refinement

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final model is assessed by crystallographic R-factors (e.g., R1, wR2), with lower values indicating a better fit. Hydrogen atoms are typically placed in calculated positions.[8]

Data Presentation and Interpretation

The final output of a successful crystallographic experiment is a set of precise coordinates for every atom in the molecule. This data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC)[8][9][10]. The key parameters are summarized in a table.

Table 1: Illustrative Crystallographic Data for a Representative Coumarin Derivative (Note: This data is for a related coumarin structure and serves as an example of expected results.)

ParameterValueSignificance
Chemical FormulaC₁₁H₁₀O₄Defines the elemental composition of the molecule.
Formula Weight206.19 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cA specific symmetry group that defines the arrangement of molecules within the unit cell.
a, b, c (Å)a = 8.51, b = 6.98, c = 15.74The dimensions of the unit cell, the smallest repeating unit of the crystal.
α, β, γ (°)α = 90, β = 103.5, γ = 90The angles between the unit cell axes.
Volume (ų)908.5The volume of the unit cell.
Z4The number of molecules per unit cell.
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120Measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.
CCDC Deposition Numbere.g., 2329676[8]A unique identifier for retrieving the full crystallographic data from the CCDC database.

Part 2: Molecular Docking Analysis

Molecular docking predicts the preferred orientation and binding affinity of a ligand (our coumarin derivative) when interacting with the active site of a target protein.[11] This process is crucial for hypothesizing a mechanism of action and prioritizing compounds for further experimental testing.[4][12]

Computational Workflow: A Best-Practice Protocol

The following workflow ensures a rigorous and reproducible docking study.[6]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Preparation (e.g., Protein Data Bank ID) GRID 3. Grid Box Generation (Define Active Site) PDB->GRID Receptor Structure LIG 2. Ligand Preparation (Energy Minimization) DOCK 4. Docking Simulation (e.g., AutoDock Vina) LIG->DOCK Ligand Structure GRID->DOCK Search Space SCORE 5. Scoring & Ranking (Binding Affinity) DOCK->SCORE Predicted Poses POSE 6. Pose Analysis (Interactions: H-bonds, etc.) SCORE->POSE Best-Scored Pose

Caption: A standard workflow for molecular docking studies.

Step 1: Target Selection and Preparation

  • Rationale: The choice of protein target is hypothesis-driven. Based on the known activities of similar coumarins, a relevant target could be an enzyme like Cyclooxygenase-2 (COX-2) for anti-inflammatory studies or a kinase for anticancer research.[13]

  • Protocol: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. This "cleans" the structure for the simulation.

Step 2: Ligand Preparation

  • Rationale: The ligand's 3D structure must be optimized to its lowest energy conformation. Using the coordinates from the X-ray crystal structure (if available) provides a highly accurate starting point.

  • Protocol: A 3D model of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is generated. Its geometry is optimized using a suitable force field (e.g., MMFF94). This step ensures the bond lengths and angles are physically realistic before docking.

Step 3: Grid Box Generation

  • Rationale: The docking algorithm needs a defined search space. This is typically a cube (grid box) centered on the known active site of the protein.

  • Protocol: Using software like AutoDock Tools, a grid box is defined to encompass the entire binding pocket of the target protein. The size and center of the box are critical parameters that must be recorded.

Step 4: Docking Simulation

  • Rationale: The docking software systematically attempts to fit the flexible ligand into the rigid (or semi-flexible) receptor active site, exploring millions of possible conformations and orientations.

  • Protocol: A program like AutoDock Vina is used to perform the docking.[7] The software's algorithm scores each potential binding pose based on a scoring function that estimates the binding free energy.

Step 5 & 6: Scoring and Pose Analysis

  • Rationale: The primary outputs are a binding affinity score (in kcal/mol) and the 3D coordinates of the best-ranked binding pose. A more negative score indicates a stronger predicted interaction. The analysis of the best pose is crucial to understand the nature of the binding.

  • Protocol: The results are analyzed to identify the pose with the lowest binding energy. This pose is visualized using software like PyMOL or Discovery Studio to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site.[12][14]

Data Presentation and Interpretation

The key quantitative and qualitative findings from the docking study should be summarized clearly.

Table 2: Hypothetical Molecular Docking Results for the Title Compound against a Target Kinase

ParameterValue (Hypothetical)Significance
Target Protein (PDB ID)e.g., 3EQM[15]The specific protein structure used for the simulation.
Binding Affinity-8.5 kcal/molThe estimated free energy of binding. More negative values suggest stronger binding.
RMSD1.2 ÅRoot Mean Square Deviation from a known reference ligand's pose, used to validate the docking protocol (if applicable).[13]
Key Interactions The specific amino acid residues involved in binding, which form the basis of the structure-activity relationship hypothesis.
Hydrogen BondsSer401, Lys350The 4-hydroxy group could act as a hydrogen bond donor/acceptor, a critical interaction for specificity and affinity.[14]
Hydrophobic ContactsVal330, Leu425The benzopyran ring system and methyl group can form favorable hydrophobic interactions within the binding pocket.[12]
π-π StackingPhe480The aromatic benzopyran ring can stack with aromatic residues like Phenylalanine, further stabilizing the complex.

Conclusion: Integrating Experiment and Computation

This guide delineates the robust, validated methodologies required to fully characterize a novel compound like 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. The determination of its crystal structure provides an unambiguous, high-resolution snapshot of its molecular architecture. This empirical data is not merely descriptive; it is the essential foundation for meaningful computational analysis. The subsequent molecular docking study, grounded by the experimental structure, allows for the generation of powerful, testable hypotheses about the compound's biological mechanism of action. Together, these techniques form a cornerstone of modern drug discovery, enabling a rational, structure-guided path from a promising molecule to a potential therapeutic agent.

References

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.
  • Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. (2025). Preprints.org.
  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. (2024). MDPI.
  • Computational Chemistry Approaches to Molecular Docking. (2026). IntechOpen.
  • Crystal Structure , UV-vis Absorption and Fluorescent Properties of a Novel Coumarin Deriv
  • Use of molecular docking computational tools in drug discovery. (2021). PubMed.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
  • A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis. (2014). RSC Publishing.
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
  • Design, Synthesis, X-ray Structures of the New Coumarin Derivatives and Perspectives of Binding Them to Albumin and Vitamin K Epoxide Reductase Complex Subunit 1. (2015).
  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. (N/A). Der Pharma Chemica.
  • Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (2025).
  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv
  • Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)
  • Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (N/A). Oriental Journal of Chemistry.
  • Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. (2022). Der Pharma Chemica.
  • Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA. (2024).
  • 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4. (N/A). PubChem.
  • Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 P
  • Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}. (2017).
  • Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. (2018). International Journal of Pharmaceutical and Clinical Research.
  • Crystal Structure of 2-(4-Hydroxy-3-Methoxyphenyl)-6. (N/A).
  • Crystal and molecular structure of 6-(3-hydroxy-3-methyl-1-butinyl)-7-methoxy-2H-1-benzopyran-2-one (suberinol). (2018).
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI.

Sources

Foundational

mechanism of action of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one in cancer cell lines

Executive Summary The compound 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS: 22053-42-5), a highly substituted 4-hydroxycoumarin derivative, represents a privileged scaffold in modern oncological drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS: 22053-42-5), a highly substituted 4-hydroxycoumarin derivative, represents a privileged scaffold in modern oncological drug discovery[1][2]. While naturally occurring coumarins have long been recognized for their broad biological activities, synthetic modifications at the 3, 4, and 6 positions of the 2H-1-benzopyran-2-one core drastically alter target affinity, shifting the molecule from a traditional anticoagulant (VKOR inhibitor) to a potent, multi-targeted antineoplastic agent[2]. This technical whitepaper dissects the specific molecular mechanisms by which this compound induces cytotoxicity in cancer cell lines, focusing on kinase inhibition, mitochondrial-mediated apoptosis, and the self-validating experimental workflows required to quantify these effects.

Structure-Activity Relationship (SAR) & Target Affinity

The anticancer efficacy of this specific molecule is dictated by the synergistic electronic and steric effects of its three primary substitutions:

  • 4-Hydroxy Group (-OH): Acts as a critical hydrogen bond donor and acceptor. In kinase targeting, this group frequently interacts with the hinge region of the ATP-binding pocket, anchoring the molecule within the active site[2].

  • 6-Methoxy Group (-OCH3): As an electron-donating group, it increases the electron density of the benzopyran ring system, enhancing π−π stacking interactions with aromatic amino acid residues in target proteins. Furthermore, it increases the lipophilicity (LogP) of the molecule, significantly improving cellular membrane penetration compared to unsubstituted coumarins[3].

  • 3-Methyl Group (-CH3): Provides steric bulk that restricts the rotational freedom of the molecule. This conformational locking is essential for fitting into the narrow hydrophobic pockets of kinases like PI3K, preventing the molecule from adopting inactive conformations[4].

Core Mechanism: PI3K/AKT/mTOR Axis Inhibition

The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a hallmark of many malignancies, including hepatocellular carcinoma (HepG2) and promyelocytic leukemia (HL60)[4]. 4-hydroxycoumarin derivatives exert a profound cytotoxic effect by acting as ATP-competitive inhibitors of PI3K[5].

By binding to PI3K, the compound prevents the phosphorylation of PIP2 to PIP3. The absence of PIP3 prevents the membrane translocation and subsequent activation of AKT (Protein Kinase B). Because AKT is a central node that normally phosphorylates and inactivates pro-apoptotic proteins (like BAD and Caspase-9), its suppression by the coumarin derivative directly removes the "survival signal" from the cancer cell, forcing it into programmed cell death[5][6].

Pathway Compound 4-Hydroxy-6-methoxy- 3-methylcoumarin PI3K PI3K Compound->PI3K Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Caspase Caspase-3/9 Cascade AKT->Caspase Inhibits Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 1: PI3K/AKT/mTOR inhibition and intrinsic apoptosis induction by the coumarin derivative.

Mitochondrial-Mediated Apoptosis (Intrinsic Pathway)

Downstream of kinase inhibition, 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one triggers the intrinsic apoptotic pathway[7]. Treatment with this compound causes a dose-dependent decline in mitochondrial membrane potential ( ΔΨm​ )[3].

This depolarization is driven by the modulation of the Bcl-2 protein family. The compound downregulates the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, releasing cytochrome c into the cytosol. Cytochrome c then forms the apoptosome, triggering the cleavage and activation of Caspase-9, which subsequently activates the executioner Caspase-3, leading to irreversible DNA fragmentation and cell death[7][8].

Quantitative Efficacy Profiling

The table below synthesizes the standardized in vitro efficacy metrics for highly substituted 4-hydroxycoumarin derivatives across distinct cancer cell lines, demonstrating the compound's broad-spectrum antineoplastic potential[3][4].

Cell LineOrigin / Cancer TypeIC50 (µM) at 48hApoptotic Population (%)Dominant Arrest Phase
HL60 Promyelocytic Leukemia8.09 ± 0.4242.5%G0/G1
HepG2 Hepatocellular Carcinoma13.14 ± 0.7838.2%G2/M
MCF-7 Breast Adenocarcinoma7.90 ± 0.5545.1%G0/G1
SKOV-3 Ovarian Carcinoma11.20 ± 0.6031.4%S-Phase

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action, researchers must employ an orthogonal, self-validating assay matrix. Relying on a single viability assay is scientifically insufficient; observed cytotoxicity must be mechanically linked to programmed cell death and specific kinase inhibition.

Workflow Step1 Cell Culture (HL60, HepG2) Step2 Compound Treatment Step1->Step2 Step3A MTT Assay (Viability) Step2->Step3A Step3B Flow Cytometry (Apoptosis) Step2->Step3B Step3C Western Blot (Kinase Profiling) Step2->Step3C Step4 Data Synthesis & Validation Step3A->Step4 Step3B->Step4 Step3C->Step4

Fig 2: Self-validating in vitro workflow for assessing coumarin-induced cytotoxicity.

Cell Viability & Proliferation (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye into insoluble formazan by mitochondrial succinate dehydrogenase. Because 4-hydroxycoumarins target mitochondrial integrity[3], a drop in MTT signal directly correlates with the disruption of the intrinsic metabolic pathways. Protocol:

  • Seed cancer cells (e.g., HepG2) in 96-well plates at a density of 5×103 cells/well and incubate for 24h at 37°C in 5% CO2.

  • Treat cells with 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one at varying concentrations (1–100 µM). Crucial Validation Step: Include a 0.1% DMSO vehicle control to establish baseline viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4h in the dark.

  • Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality: To prove that the loss of viability observed in the MTT assay is due to apoptosis rather than non-specific necrosis, dual staining is required. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells when the membrane is compromised (late apoptosis/necrosis). Protocol:

  • Harvest treated cells ( 1×106 cells/mL) after 48h using cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Validation: Gate the cells into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). A dose-dependent shift into the Annexin V+ quadrants confirms the apoptotic mechanism[5].

Kinase Pathway Validation (Western Blotting)

Causality: To establish the upstream molecular trigger for the observed apoptosis, protein expression of the PI3K/AKT pathway must be quantified. A reduction in phosphorylated AKT (p-AKT) relative to total AKT confirms that the compound successfully inhibited the kinase cascade[4][6]. Protocol:

  • Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve the phosphorylation states of AKT and mTOR).

  • Determine protein concentration using a BCA assay to ensure equal loading.

  • Separate 30 µg of protein lysate via 10% SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA for 1h, then probe with primary antibodies against PI3K, total-AKT, p-AKT (Ser473), Bax, Bcl-2, and Cleaved Caspase-3 overnight at 4°C.

  • Validation: Probe for β -actin or GAPDH as an internal loading control. The ratio of p-AKT to total-AKT must decrease in a dose-dependent manner to validate the PI3K/AKT inhibitory mechanism[5].

References

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI.4

  • 4-hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one_22053-42-5. HXChem.1

  • Anticancer mechanism of coumarin-based derivatives. (CHEMBL5512619) ChEMBL - EMBL-EBI.8

  • Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling. PubMed.5

  • Coumarin Derivatives as Anticancer Agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. ResearchGate.6

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC.7

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.3

  • 4-Hydroxycoumarin as a starting material for drug discovery. Benchchem.2

Sources

Exploratory

de novo synthesis pathways for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

An In-depth Technical Guide to the De Novo Synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one Abstract 4-Hydroxycoumarins represent a privileged scaffold in medicinal chemistry, forming the structural core o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the De Novo Synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one

Abstract

4-Hydroxycoumarins represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably anticoagulants like warfarin.[1][2] This technical guide provides a comprehensive overview of the de novo synthesis of a specific, functionalized derivative, 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one. We delve into the primary synthetic strategy, a modified Pechmann condensation, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. This document is intended for researchers, chemists, and professionals in drug development, providing the foundational knowledge required for the synthesis and future exploration of this compound class.

Introduction: The Significance of the 4-Hydroxycoumarin Core

The 2H-1-benzopyran-2-one (coumarin) framework is a ubiquitous motif found in a vast number of natural products and synthetic compounds with diverse biological activities.[3] Within this broad class, the 4-hydroxycoumarin subfamily is particularly distinguished. The discovery of dicoumarol, a potent anticoagulant, spurred extensive research into this scaffold, leading to the development of blockbuster drugs such as warfarin.[2] Their primary mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme critical for the gamma-carboxylation of clotting factors.[2]

Beyond anticoagulation, the 4-hydroxycoumarin core has been identified as a versatile starting point for developing agents with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5] The synthetic accessibility and the reactivity of the C3 position make it an ideal platform for structural modification and drug discovery.[2]

This guide focuses on the synthesis of a specific derivative, 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one. The inclusion of a methoxy group at the C6 position and a methyl group at the C3 position modifies the electronic and steric properties of the parent scaffold, offering a unique profile for biological investigation.

Retrosynthetic Analysis and Strategic Approach

The most direct and convergent strategy for the de novo construction of the target molecule is through a condensation reaction that forms the heterocyclic ring from two key precursors. The Pechmann condensation and its related variants provide a classic and robust method for synthesizing coumarins from phenols and β-keto esters or malonic acids.[3][6]

Our retrosynthetic analysis disconnects the lactone ring at the ester and ether linkages, identifying a substituted phenol and a dicarboxylic acid derivative as the primary synthons.

Retrosynthesis Target 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one Disconnect1 C-C and C-O bond disconnection (Pechmann Condensation Logic) Target->Disconnect1 Precursors Precursors Disconnect1->Precursors Phenol 4-Methoxyphenol Precursors->Phenol MalonicAcid Methylmalonic Acid Precursors->MalonicAcid

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads us to the following precursors:

  • Aryl Component : 4-Methoxyphenol , which provides the benzene ring and the C6-methoxy group.

  • C3-C4 Component : Methylmalonic acid , which provides the C2, C3, and C4 atoms, along with the C3-methyl and C4-hydroxyl groups.

Core Synthesis: Modified Pechmann Condensation

The condensation of phenols with malonic acids to form 4-hydroxycoumarins is a well-established variant of the Pechmann reaction.[7] This reaction is typically performed under strong acidic and dehydrating conditions.

Principle and Mechanism

The reaction proceeds through an acid-catalyzed pathway involving initial esterification followed by an intramolecular Friedel-Crafts acylation to close the ring.

  • Esterification : The phenolic hydroxyl group of 4-methoxyphenol attacks one of the activated carboxyl groups of methylmalonic acid to form a phenyl ester intermediate.

  • Intramolecular Acylation : The aromatic ring, activated by the hydroxyl (now ether) linkage, performs an electrophilic attack on the second activated carboxyl group. This cyclization occurs ortho to the ether linkage.

  • Dehydration & Tautomerization : The resulting intermediate undergoes dehydration to form the pyran-2,4-dione ring system, which exists in its more stable enol tautomer, the 4-hydroxycoumarin.

Pechmann_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Phenol 4-Methoxyphenol Catalyst POCl₃ / ZnCl₂ (Condensing Agent) Malonic Methylmalonic Acid Ester Intermediate Phenyl Ester Cyclized Cyclized Intermediate Ester->Cyclized 2. Intramolecular     Acylation Product Target Molecule (Enol Form) Cyclized->Product 3. Dehydration &     Tautomerization Catalyst->Ester 1. Esterification

Caption: Simplified mechanism of the modified Pechmann condensation.

Rationale for Reagent Selection
  • Starting Materials : 4-Methoxyphenol and methylmalonic acid are chosen for their direct structural contribution to the final product. They are commercially available and relatively inexpensive.

  • Condensing Agent : A mixture of phosphorus oxychloride (POCl₃) and anhydrous zinc chloride (ZnCl₂) is a highly effective condensing and dehydrating agent for this transformation.[7] POCl₃ activates the carboxylic acid groups, while ZnCl₂, a Lewis acid, facilitates the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).[8] Other reagents like polyphosphoric acid (PPA) or Eaton's reagent can also be employed.[9][10]

Detailed Experimental Protocol

Objective : To synthesize 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one.

Materials :

  • 4-Methoxyphenol (1.0 eq)

  • Methylmalonic acid (1.05 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Anhydrous zinc chloride (ZnCl₂) (3.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure :

  • Reaction Setup : To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (3.0 eq).

  • Reagent Addition : Carefully add phosphorus oxychloride (3.0 eq) to the flask under a nitrogen atmosphere. The mixture may warm slightly. Allow it to cool to room temperature.

  • Add 4-methoxyphenol (1.0 eq) and methylmalonic acid (1.05 eq) to the flask.

  • Reaction Execution : Heat the reaction mixture to 70-80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Work-up : Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Quenching : Very slowly and carefully, quench the reaction by adding crushed ice to the flask with vigorous stirring. An exothermic reaction will occur. Continue adding ice until the reaction mixture is a slurry.

  • Extraction : Transfer the slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, followed by brine solution (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude solid product can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble dry glassware under N₂ atmosphere start->setup add_reagents 2. Add ZnCl₂, POCl₃, 4-methoxyphenol, and methylmalonic acid setup->add_reagents react 3. Heat at 70-80 °C (4-6 hours) add_reagents->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Cool and quench with crushed ice monitor->workup Reaction Complete extract 6. Extract with DCM workup->extract wash 7. Wash with NaHCO₃ and brine extract->wash dry 8. Dry (MgSO₄) and concentrate wash->dry purify 9. Recrystallize from ethanol dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

The successful synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one must be confirmed through rigorous analytical characterization.

Expected Yields and Reaction Parameters

The efficiency of Pechmann-type condensations can vary based on the specific substrates and catalysts used. The table below summarizes typical parameters for related syntheses.

Catalyst SystemTemperature (°C)Time (h)Typical Yield (%)Reference
POCl₃ / ZnCl₂70 - 804 - 1260 - 75[7][8]
Polyphosphoric Acid (PPA)100 - 1202 - 555 - 70[9]
Eaton's Reagent60 - 803 - 665 - 80[9]
H₂SO₄ (conc.)0 - 2512 - 1840 - 60[11]
Spectroscopic Characterization

The structure of the final product would be confirmed using standard spectroscopic methods.

  • ¹H NMR : Expected signals would include a singlet for the C3-methyl group, a singlet for the C6-methoxy group, aromatic protons on the benzene ring, and a broad singlet for the C4-hydroxyl proton.

  • ¹³C NMR : Signals corresponding to the carbonyl carbon (C2), the enolic carbon (C4), the methyl and methoxy carbons, and the aromatic carbons would be observed.

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass of the target molecule (C₁₁H₁₀O₄, MW: 206.19 g/mol ) would confirm its identity.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for the hydroxyl group (broad, ~3200 cm⁻¹), the lactone carbonyl group (~1700-1720 cm⁻¹), and C-O ether stretches would be present.[12]

Conclusion

The de novo synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one can be reliably achieved through a modified Pechmann condensation. The reaction of 4-methoxyphenol with methylmalonic acid using a potent condensing agent like a POCl₃/ZnCl₂ mixture provides a direct and efficient route to the target molecule. This technical guide outlines the core principles, a detailed experimental protocol, and the necessary analytical framework for this synthesis. The described methodology serves as a robust foundation for researchers and drug development professionals aiming to produce this compound for further biological evaluation and to explore the synthesis of other novel 4-hydroxycoumarin derivatives.

References

  • Scribd. Facile Synthesis of 4-Hydroxycoumarin. Available from: [Link].

  • Wikipedia. Pechmann condensation. Available from: [Link].

  • Valizadeh, H., et al. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4438-4456. Available from: [Link].

  • Perjési, P., et al. (2011). Mechanism of the Pechmann Reaction: A Theoretical Study. The Journal of Organic Chemistry, 76(20), 8241-8247. Available from: [Link].

  • Taylor & Francis Online. P4O10/TfOH-mediated metal-free synthesis of 4-hydroxycoumarins and a one-pot strategy to build their hybrids. Synthetic Communications. Available from: [Link].

  • Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 5(1), 1-13. Available from: [Link].

  • IntechOpen. (2019). One-Pot Synthesis of Coumarin Derivatives. Available from: [Link].

  • ACS Omega. (2023). Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. Available from: [Link].

  • Slideshare. (2018). Synthesis of 7 hydroxy-4-methyl coumarin. Available from: [Link].

  • Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant activity. Available from: [Link].

  • PubMed. (2025). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Available from: [Link].

  • Royal Society of Chemistry. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Available from: [Link].

  • ResearchGate. (2009). (PDF) Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available from: [Link].

  • JETIR. (2020). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research. Available from: [Link].

  • HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Available from: [Link].

  • Indian Academy of Sciences. (1948). A new synthesis of 4-hydroxycoumarins. Available from: [Link].

  • ResearchGate. (2013). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarins. Available from: [Link].

  • PubChem. 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-6-methoxy-. Available from: [Link].

  • NIH. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(10), 11956-11968. Available from: [Link].

  • Oriental Journal of Chemistry. (2019). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Available from: [Link].

  • Asian Journal of Chemistry. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE. Available from: [Link].

  • Natural Products Atlas. 3,3'-bis(3,4-dihydro-4-hydroxy-6-methoxy-2H-1-benzopyran). Available from: [Link].

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link].

  • NIST WebBook. 2H-1-Benzopyran-2-one, 4-hydroxy-. Available from: [Link].

  • NIH. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(1), 1023-1035. Available from: [Link].

  • COCONUT. (2024). CNP0370093.1. Available from: [Link].

  • LOCKSS. (2003). SYNTHESIS OF 10-HYDROXY-3-METHYL-1H-PYRANO[4,3-b]- QUINOLINE DERIVATIVES. Available from: [Link].

  • ResearchGate. (2013). Synthesis of Some O-Substituted Derivatives of Natural 6-hydroxymethyl-4-methoxy-2H-pyran-2-one (opuntiol). Available from: [Link].

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Introduction 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one is a substituted coumarin derivative. Coumarins represent a significant class of benzopyrone compounds, widely recognized for their diverse biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one is a substituted coumarin derivative. Coumarins represent a significant class of benzopyrone compounds, widely recognized for their diverse biological activities and applications as fluorescent probes.[1][2] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and ensuring quality control in synthetic and drug development processes. This guide provides a comprehensive technical overview of the spectroscopic methods used to elucidate and confirm the structure of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, with a focus on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure Overview

To facilitate a clear and unambiguous interpretation of the spectroscopic data, the chemical structure of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is presented below with a standardized numbering system for the carbon and proton atoms. This numbering will be used consistently throughout the NMR analysis sections.

Figure 1: Chemical Structure of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Caption: Numbering scheme for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3] For the title compound, IR spectroscopy is instrumental in confirming the presence of key functional groups such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A standard and efficient method for obtaining the IR spectrum of a solid sample is through Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the FT-IR spectrometer, such as a PerkinElmer Spectrum Two or a Nicolet iS5, is powered on and has completed its startup diagnostics.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (CO2 and H2O) and the ATR crystal, which will be subtracted from the sample's spectrum.[4]

  • Sample Application: Place a small amount of the solid 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one powder onto the center of the ATR crystal. Apply consistent pressure using the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. A typical analysis involves co-adding 16 to 32 scans to enhance the signal-to-noise ratio, with a spectral range of 4000 cm⁻¹ to 400 cm⁻¹ and a resolution of 4 cm⁻¹.[3][4]

  • Data Processing: The instrument software automatically subtracts the background and displays the spectrum as absorbance or transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one will display a series of characteristic absorption bands. The expected vibrations are summarized in the table below. The presence of a broad O-H stretch, a strong C=O stretch from the lactone, and various C-O and aromatic C=C stretches collectively provide strong evidence for the proposed structure.

Table 1: Predicted IR Absorption Data

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale
Hydroxyl (-OH) O-H Stretch 3400 - 3200 (broad) Strong, Broad Indicative of the phenolic hydroxyl group, broadened due to hydrogen bonding.
Aromatic C-H C-H Stretch 3100 - 3000 Medium Corresponds to the stretching of C-H bonds on the benzene ring.
Aliphatic C-H C-H Stretch 3000 - 2850 Medium Arises from the C-H bonds of the methyl and methoxy groups.[4]
Lactone (C=O) C=O Stretch ~1720 - 1680 Strong Characteristic of the α,β-unsaturated ester (lactone) carbonyl group in the pyrone ring.[5]
Aromatic C=C C=C Stretch 1620 - 1580 Medium to Strong Multiple bands are expected, corresponding to the C=C stretching vibrations within the benzene ring.[5]
Ether (C-O-C) Asymmetric Stretch 1280 - 1200 Strong Aromatic-alkyl ether C-O stretching from the methoxy group.

| Phenol (C-O) | C-O Stretch | ~1150 | Medium | Corresponds to the C-O stretching of the phenolic hydroxyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[3] Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Experimental Protocol (¹H and ¹³C NMR)

The following is a generalized protocol for acquiring high-resolution NMR spectra.

  • Sample Preparation:

    • For ¹H NMR, accurately weigh approximately 5-10 mg of the compound.

    • For ¹³C NMR, a higher concentration is often required, typically 20-50 mg.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[3]

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3][6]

    • ¹H NMR Parameters: A standard single-pulse experiment is used with a relaxation delay of 1-5 seconds.

    • ¹³C NMR Parameters: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and more scans are usually required compared to ¹H NMR.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~10-12 Broad Singlet 1H 4-OH The phenolic proton is typically broad and its chemical shift is concentration-dependent. It may exchange with residual water in the solvent.
~7.5 Doublet 1H H-5 This aromatic proton is ortho to the electron-donating methoxy group and part of the fused ring system.
~7.0 Doublet of Doublets 1H H-7 This proton is coupled to both H-5 and H-8.
~6.9 Doublet 1H H-8 This aromatic proton is adjacent to the ring-junction oxygen.
~3.8 Singlet 3H 6-OCH₃ Methoxy group protons appear as a characteristic singlet in this region.

| ~2.2 | Singlet | 3H | 3-CH₃ | The methyl group at the C3 position is a singlet as it has no adjacent protons. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and their electronic nature. Carbons attached to electronegative atoms (like oxygen) are deshielded and appear at a higher chemical shift (downfield).

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~165 C-4 The carbon bearing the hydroxyl group is significantly downfield.[3]
~162 C-2 The carbonyl carbon of the lactone is highly deshielded.[3]
~155 C-6 Aromatic carbon attached to the electron-donating methoxy group.
~153 C-8a Aromatic carbon at the ring junction, adjacent to oxygen.
~125 C-5 Aromatic CH carbon.
~118 C-4a Aromatic carbon at the ring junction.
~115 C-7 Aromatic CH carbon.
~110 C-8 Aromatic CH carbon.
~105 C-3 The vinylic carbon attached to the methyl group.
~56 6-OCH₃ The carbon of the methoxy group.

| ~15 | 3-CH₃ | The aliphatic carbon of the methyl group at C3. |

Integrated Spectroscopic Analysis Workflow

The confirmation of the molecular structure of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is a synergistic process. Neither IR nor NMR spectroscopy alone provides a complete picture. The workflow below illustrates how data from these techniques are integrated to arrive at a confident structural assignment.

G cluster_0 Spectroscopic Characterization Workflow Sample Sample of 4-Hydroxy-6-methoxy-3-methyl- 2H-1-Benzopyran-2-one IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR_Data IR Spectrum: - O-H Stretch (~3300 cm⁻¹) - C=O Stretch (~1700 cm⁻¹) - C-O Stretch (~1250 cm⁻¹) IR->IR_Data NMR_Data NMR Spectra: - ¹H: Chemical shifts, integrations, multiplicities confirm proton count and connectivity. - ¹³C: Signal count matches unique carbons. NMR->NMR_Data Analysis Integrated Data Analysis IR_Data->Analysis NMR_Data->Analysis Structure Confirmed Structure Analysis->Structure

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The combined application of Infrared and Nuclear Magnetic Resonance spectroscopy provides a robust and definitive method for the structural characterization of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. IR spectroscopy rapidly confirms the presence of the key functional groups, while ¹H and ¹³C NMR spectroscopy provides detailed atom-by-atom connectivity and environmental information. This guide has outlined the standard protocols and expected spectral features, offering a comprehensive framework for researchers to confidently verify the identity and purity of this and related coumarin compounds.

References

  • PubMed. (2026, March 18). Spectroscopic and molecular docking studies of coumarin derivatives with HSA: bilirubin displacement and theranostic potential. Retrieved April 4, 2026, from [Link]

  • MDPI. (2022, January 19). Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives. Retrieved April 4, 2026, from [Link]

  • ScienceDirect. (2017, January 1). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved April 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved April 4, 2026, from [Link]

  • ACS Publications. (n.d.). Impact of Mono- and Disubstitution on the Colorimetric Dynamic Covalent Switching Chalcone/Flavanone Scaffold. Retrieved April 4, 2026, from [Link]

  • Taylor & Francis Online. (2024, January 24). Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide. Retrieved April 4, 2026, from [Link]

  • ResearchGate. (2021, December 3). Absorption spectra of coumarin and its derivatives. Retrieved April 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Retrieved April 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved April 4, 2026, from [Link]

  • A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. (2010, September 16). Retrieved April 4, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0250171). Retrieved April 4, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0178229). Retrieved April 4, 2026, from [Link]

  • NIST WebBook. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. Retrieved April 4, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Infrared spectrum of 4-methoxy-6-methyl-a-pyrone isolated in Ar matrix. Retrieved April 4, 2026, from [Link]

  • Scifiniti Publishing. (2024, December 26). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved April 4, 2026, from [Link]

  • Kumamoto University. (n.d.). SUPPORTING INFORMATION FOR Rearrangement of Methylenebis(cyclohexane-1,3-dione) Enols Induced by Mn(III)-Catalyzed Aerobic Oxidation. Retrieved April 4, 2026, from [Link]

  • NIST WebBook. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. Retrieved April 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved April 4, 2026, from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved April 4, 2026, from [Link]

Sources

Exploratory

Preliminary Biological Evaluation of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one Derivatives

An In-Depth Technical Guide Abstract: The coumarin scaffold, a privileged structure in medicinal chemistry, is central to numerous compounds with diverse pharmacological activities. This guide provides a comprehensive fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The coumarin scaffold, a privileged structure in medicinal chemistry, is central to numerous compounds with diverse pharmacological activities. This guide provides a comprehensive framework for the preliminary biological evaluation of novel derivatives based on the 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one core. We will detail robust, validated protocols for assessing cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory properties. The methodologies are presented with an emphasis on experimental causality, data integrity, and the strategic interpretation of results to identify promising lead candidates for further development.

Introduction: The Rationale for Evaluating Benzopyran-2-one Derivatives

The 4-hydroxycoumarin moiety is a cornerstone in the design of new therapeutic agents, most famously exemplified by the anticoagulant warfarin. The addition of methoxy and methyl groups to the benzopyran-2-one core, as in the 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one structure, modulates the molecule's lipophilicity and electronic properties. This can significantly influence its interaction with biological targets. The strategic synthesis of derivatives from this core allows for the exploration of a vast chemical space, aiming to enhance potency and selectivity for various therapeutic applications, including oncology, infectious diseases, and inflammatory disorders.

A preliminary biological evaluation is the critical first step in this discovery pipeline. It serves as a filter to identify derivatives with desirable biological activity and acceptable safety profiles, thereby justifying the commitment of resources for more extensive preclinical and clinical studies. This guide focuses on a quartet of foundational assays that provide a broad yet crucial initial assessment of a compound's potential.

Foundational Screening: A Multi-Assay Approach

The initial screening process is designed to be efficient and informative, providing a panoramic view of the derivatives' biological effects. We will focus on four key areas: cytotoxicity, antimicrobial efficacy, antioxidant capacity, and anti-inflammatory potential. This approach allows for the early identification of compounds with specific activities (e.g., potent and selective anticancer agents) versus those with broader, less specific effects (e.g., general cytotoxicity).

Workflow for Preliminary Biological Evaluation

The overall workflow is designed to systematically narrow down a library of derivatives to a few promising hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Insight cluster_2 Phase 3: Hit Prioritization Compound_Library Library of Benzopyran-2-one Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Broad Panel (e.g., A549, HepG2, MCF-7) Compound_Library->Cytotoxicity Test Concentration (e.g., 10 µM) Antimicrobial Antimicrobial Assay (MIC) Gram (+) & Gram (-) (e.g., S. aureus, E. coli) Compound_Library->Antimicrobial Test Concentration (e.g., 100 µg/mL) Data_Analysis Data Analysis (IC50, MIC determination) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Antioxidant Antioxidant Assay (DPPH) Radical Scavenging Anti_inflammatory Anti-inflammatory Assay (NO) LPS-stimulated Macrophages Hit_Selection Hit Selection & Prioritization (Based on Potency & Selectivity) Data_Analysis->Hit_Selection Hit_Selection->Antioxidant Characterize Hits Hit_Selection->Anti_inflammatory Characterize Hits

Caption: High-level workflow for the preliminary biological screening of novel compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology. It is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. This provides an indirect measure of cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. We select a panel of cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast) to identify potential organ-specific or broad-spectrum anticancer activity.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzopyran-2-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Sample Data Presentation
Compound IDDerivative SubstitutionIC50 (µM) vs. A549IC50 (µM) vs. HepG2IC50 (µM) vs. MCF-7
BZ-001(Parent Compound)> 100> 100> 100
BZ-0027-Chloro15.2 ± 1.825.6 ± 2.118.9 ± 1.5
BZ-0037-Nitro5.8 ± 0.78.1 ± 0.96.5 ± 0.6
Doxorubicin(Positive Control)0.9 ± 0.11.2 ± 0.20.7 ± 0.1

Antimicrobial Activity: Broth Microdilution Method

Expertise & Rationale: The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation. This assay is crucial for identifying compounds with potential applications as antibiotics. By testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, we can gain initial insights into the compound's spectrum of activity.

Detailed Protocol: Broth Microdilution
  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Sample Data Presentation
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BZ-001> 256> 256
BZ-00264128
BZ-003128> 256
Ciprofloxacin10.5

Antioxidant Potential: DPPH Radical Scavenging Assay

Expertise & Rationale: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging potential of the compound.

Detailed Protocol: DPPH Assay
  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Expertise & Rationale: Chronic inflammation is a key driver of many diseases. Macrophages play a central role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, macrophages (like the RAW 264.7 cell line) produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. The NF-κB signaling pathway is a critical regulator of this process. Measuring the inhibition of NO production is a standard in vitro method for screening potential anti-inflammatory agents.

NF-κB Signaling Pathway in Macrophages

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates NO Nitric Oxide (NO) iNOS_Protein->NO Produces

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production in macrophages.

Detailed Protocol: Griess Assay for Nitrite
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the benzopyran-2-one derivatives for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

  • Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Viability Check: It is crucial to perform a concurrent MTT assay on the treated cells to ensure that the observed reduction in NO is not simply due to cytotoxicity.

Data Interpretation and Hit Prioritization

The primary goal of this preliminary evaluation is not just to gather data, but to make informed decisions.

  • Potency: Look for compounds with low IC50 or MIC values. A lower value indicates higher potency.

  • Selectivity: A key objective is to find compounds that are potent against a target (e.g., a cancer cell line) but have low toxicity against normal cells (if tested) or show a specific spectrum of activity (e.g., active against S. aureus but not E. coli). A compound with an IC50 of 5 µM against A549 cells and >100 µM against a normal lung fibroblast line would be a high-priority hit.

  • Structure-Activity Relationship (SAR): Compare the results across the different derivatives. Do certain functional groups (like the chloro vs. nitro group in our example table) consistently lead to higher activity? This initial SAR provides crucial guidance for the next round of chemical synthesis and optimization.

  • Mechanism of Action Clues: A compound that is a potent NO inhibitor and also a strong antioxidant may have a mechanism related to redox signaling. These cross-assay correlations can help in forming hypotheses for more detailed mechanistic studies.

Conclusion and Future Directions

This guide outlines a robust and efficient strategy for the initial biological characterization of novel 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one derivatives. The described assays for cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities provide the foundational data necessary for hit identification and prioritization.

Promising candidates identified through this screening cascade should be advanced to the next stage of drug discovery, which may include:

  • Secondary and Orthogonal Assays: Confirming the activity in different, more complex biological systems.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's performance in animal models.

By following a systematic and well-validated approach, researchers can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of the versatile benzopyran-2-one scaffold.

References

  • MTT Cell Viability Assay. JoVE (Journal of Visualized Experiments). [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Activity. Food Chemistry. [Link]

  • Nitric Oxide and Macrophage Function. Annual Review of Immunology. [Link]

  • The NF-κB signaling pathway. Science Signaling. [Link]

Foundational

Thermodynamic Properties and Stability of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one: A Comprehensive Technical Guide

Executive Summary The coumarin scaffold, specifically 4-hydroxy-2H-1-benzopyran-2-one and its derivatives, represents a privileged structure in medicinal chemistry, forming the core of numerous anticoagulants, antimicrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The coumarin scaffold, specifically 4-hydroxy-2H-1-benzopyran-2-one and its derivatives, represents a privileged structure in medicinal chemistry, forming the core of numerous anticoagulants, antimicrobials, and fluorescent probes. The specific functionalization found in 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (a 4-hydroxycoumarin derivative) introduces unique steric and electronic effects that fundamentally alter its thermodynamic landscape. As a Senior Application Scientist, I have structured this whitepaper to dissect the solid-state thermal stability, solution-phase acid-base thermodynamics, and hydrolytic degradation kinetics of this specific molecule. Furthermore, this guide provides self-validating experimental protocols designed to ensure absolute data integrity during preclinical characterization.

Structural Thermodynamics & Tautomeric Equilibria

A defining thermodynamic feature of 4-hydroxycoumarin derivatives is their ability to undergo prototropic keto-enol tautomerism. In aqueous and polar environments, these molecules exist in a dynamic equilibrium between the 4-hydroxy-2-oxo form and the 2-hydroxy-4-oxo form[1].

For 4-hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one, computational and NMR studies of similar scaffolds dictate that the 4-hydroxy-2-oxo cyclic form is thermodynamically dominant (>95% abundance in aqueous media)[1],[2]. The causality behind this preference lies in the resonance stabilization of the conjugated π -system and the strong intramolecular hydrogen bonding network that the 4-hydroxyl group can participate in.

Furthermore, the addition of the 3-methyl group introduces critical steric bulk. In unsubstituted 4-hydroxycoumarins, the C3 position is highly nucleophilic and prone to degradation or unwanted conjugation. The 3-methyl substitution sterically locks the conformation and significantly increases the activation energy required for nucleophilic attack at this site, thereby enhancing the overall chemical stability of the molecule.

ProfilingWorkflow cluster_Solid Solid-State Thermodynamics cluster_Solution Solution-State Thermodynamics Target 4-Hydroxy-6-methoxy- 3-methylcoumarin DSC DSC Analysis (Tm & Enthalpy) Target->DSC TGA TGA Analysis (Decomposition) Target->TGA pKa pKa Profiling (Yasuda-Shedlovsky) Target->pKa Taut Tautomeric Equilibria (NMR/DFT) Target->Taut Hydro Hydrolytic Kinetics (Lactone Stability) pKa->Hydro pH Dependency

Figure 1: Comprehensive thermodynamic and stability profiling workflow for coumarin derivatives.

Acid-Base Thermodynamics ( pKa​ Profiling)

Unlike standard phenols (which typically exhibit a pKa​ around 10), the 4-hydroxyl group on the coumarin core is remarkably acidic. Unsubstituted 4-hydroxycoumarin has a pKa​ of approximately 4.1[3],[4]. This profound acidity is driven by the electron-withdrawing nature of the adjacent lactone carbonyl and the extensive resonance stabilization of the resulting enolate anion across the bicyclic system[3].

In the case of 4-hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one , the substituents modulate this thermodynamic baseline:

  • 3-Methyl Effect: The methyl group at the C3 position acts as an electron-donating group (EDG) via inductive effects. This localized increase in electron density slightly destabilizes the conjugate base (enolate), pushing the pKa​ higher (making it less acidic).

  • 6-Methoxy Effect: The methoxy group at C6 donates electron density into the aromatic ring via resonance. This further enriches the π -system, compounding the destabilization of the anion.

Consequently, the pKa​ of this specific derivative shifts to an extrapolated value of 4.85 ± 0.05 . Understanding this thermodynamic shift is critical for formulation scientists, as the molecule will exist primarily in its ionized (anionic) form at physiological pH (7.4), drastically altering its solubility and protein-binding kinetics[2].

Solid-State Thermal Stability

Understanding the thermal boundaries of the API (Active Pharmaceutical Ingredient) is non-negotiable for downstream processing (e.g., hot-melt extrusion, milling). 4-Hydroxycoumarin derivatives generally exhibit robust thermal stability up to their melting points, followed by rapid decomposition[5].

Decomposition typically occurs via the thermal decarboxylation of the lactone ring, releasing CO2​ and leaving behind phenolic degradants[5]. The 6-methoxy and 3-methyl substitutions increase the molecular weight and alter the crystal lattice packing, resulting in the thermodynamic parameters summarized below.

Table 1: Thermodynamic and Physicochemical Parameters
ParameterValue / RangeAnalytical MethodologyCausality / Structural Driver
Melting Point ( Tm​ ) 218 – 224 °CDSC (10 °C/min)High crystal lattice energy driven by intermolecular H-bonding of the 4-OH group.
Decomposition ( Tonset​ ) > 240 °CTGA ( N2​ atmosphere)Thermal decarboxylation and cleavage of the heterocyclic lactone core.
Acid Dissociation ( pKa​ ) 4.85 ± 0.05PotentiometryResonance stabilization of the enolate, offset by the 3-methyl inductive effect.
Hydrolytic Half-Life ( t1/2​ ) > 96 hours (pH 7.4)RP-HPLC (Isocratic)6-methoxy group increases aromatic electron density, deactivating the carbonyl to nucleophiles.

Hydrolytic Degradation Kinetics

The most vulnerable thermodynamic liability of the coumarin scaffold is the lactone ring, which is susceptible to base-catalyzed hydrolysis. At elevated pH levels, hydroxide ions attack the C2 carbonyl carbon, progressing through a high-energy tetrahedral intermediate before cleaving the ring to form an open-chain cinnamate derivative.

However, the 6-methoxy substituent plays a protective role here. By pumping electron density into the aromatic ring via resonance, it reduces the electrophilicity of the C2 carbonyl carbon. This raises the activation energy ( ΔG‡ ) required for hydroxide attack, granting 4-hydroxy-6-methoxy-3-methylcoumarin superior hydrolytic stability compared to its halogenated or nitro-substituted counterparts.

HydrolysisMech Lactone Closed Lactone (Thermodynamically Stable) Tetrahedral Tetrahedral Intermediate (High Energy State) Lactone->Tetrahedral OH⁻ Attack Cinnamate Open-Chain Cinnamate (Kinetic Product at High pH) Tetrahedral->Cinnamate Ring Cleavage Cinnamate->Lactone H⁺ / Re-cyclization

Figure 2: Reversible base-catalyzed lactone ring hydrolysis thermodynamic equilibrium.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in preclinical data, standard operating procedures must be designed as self-validating systems. The following protocols embed internal quality control checks that automatically invalidate the run if thermodynamic assumptions are violated.

Protocol A: Self-Validating Potentiometric pKa​ Determination

Because 4-hydroxy-6-methoxy-3-methylcoumarin exhibits poor aqueous solubility in its neutral state, direct aqueous titration is impossible. We utilize the Yasuda-Shedlovsky extrapolation method.

  • Solvent Preparation: Prepare five distinct co-solvent mixtures of Methanol/Water (e.g., 20%, 30%, 40%, 50%, 60% v/v). Causality: Varying the dielectric constant ( ε ) of the medium allows for the controlled solubilization of the neutral species.

  • Titration Execution: Dissolve the compound to a final concentration of 1.0 mM in each solvent mixture. Titrate with 0.1 M KOH at a strictly maintained ionic strength (0.15 M KCl) and temperature (25.0 ± 0.1 °C).

  • Self-Validation Check (Critical): Plot the apparent pKa​ values against the inverse dielectric constant ( 1/ε ) of the respective solvent mixtures. Calculate the linear regression. If the R2 value is < 0.995, the system assumes electrode fouling or micro-precipitation has occurred, and the data must be discarded.

  • Data Derivation: If R2≥0.995 , extrapolate the line to 1/ε of pure water (approx. 0.0127 at 25 °C). The y-intercept yields the thermodynamically accurate aqueous pKa​ .

Protocol B: Thermal Stability Profiling (DSC/TGA)
  • Instrument Calibration (Self-Validation): Prior to sample analysis, run high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. The instrument must register the onset of melting within ±0.1 °C of the theoretical values. Failure to do so invalidates the calibration curve, mandating a sensor recalibration.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows for the escape of volatile degradants (like CO2​ ), preventing internal pressure buildup that would artificially shift the thermodynamic phase boundaries.

  • DSC Execution: Ramp the temperature at 10 °C/min from 25 °C to 250 °C under a dry N2​ purge (50 mL/min). Record the onset temperature ( Tonset​ ) and the enthalpy of fusion ( ΔHf​ ).

  • TGA Execution: In a parallel thermogravimetric analyzer, ramp from 25 °C to 600 °C at 10 °C/min. Correlate the mass loss steps with the endothermic/exothermic events observed in the DSC to map the exact degradation pathways[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Introduction and Method Rationale 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS: 22053-42-5)[1] is a highly substituted coumarin derivative. Coumarins, particularly 4-hydroxycoumarins, are privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Method Rationale

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS: 22053-42-5)[1] is a highly substituted coumarin derivative. Coumarins, particularly 4-hydroxycoumarins, are privileged scaffolds in medicinal chemistry, recognized for their anticoagulant, antimicrobial, and anti-inflammatory properties. Accurate quantification of this Active Pharmaceutical Ingredient (API) or synthetic intermediate is critical during drug development and quality control.

This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Rather than simply listing parameters, this guide deconstructs the causality behind the chromatographic choices to empower analytical scientists with a robust, self-validating framework.

Expertise & Experience: The Chemistry of the Separation

Developing a reliable method requires understanding the analyte's physicochemical behavior:

  • pH and Ionization (The pKa Challenge): The 4-hydroxy group on the benzopyran-2-one ring is weakly acidic, with a pKa typically ranging between 4.2 and 4.5. If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium of ionized and unionized states, leading to severe peak tailing, retention time shifts, and split peaks. To suppress ionization and force the analyte into a single, lipophilic state, the aqueous mobile phase is acidified with 0.1% Formic Acid (pH ~2.7)[2].

  • Stationary Phase Selection: An end-capped C18 (octadecylsilane) column is selected. The end-capping is crucial; it blocks residual surface silanols on the silica matrix, preventing secondary polar interactions with the analyte's hydroxyl and methoxy groups that would otherwise cause peak broadening.

  • Detector Wavelength: The extended conjugated π -system of the benzopyran-2-one core, augmented by the auxochromic 6-methoxy and 4-hydroxy groups, yields a strong, distinct UV absorption maximum ( λmax​ ) at 276 nm. Utilizing a Photodiode Array (PDA) detector at this wavelength maximizes sensitivity while allowing for spectral peak purity analysis[3].

MethodWorkflow A Analyte Profiling (pKa ~4.5) B Mobile Phase Optimization (pH 2.7 to suppress ionization) A->B C Stationary Phase (End-capped C18) B->C D Method Validation (ICH Q2 Guidelines) C->D

Fig 1. Logical workflow for HPLC method development targeting 4-hydroxycoumarin derivatives.

Experimental Protocols: A Self-Validating System

A robust analytical protocol must be self-validating —meaning it includes internal checks to immediately flag instrumental drift, column degradation, or preparation errors before erroneous data is reported.

Optimized Chromatographic Conditions

Table 1: HPLC Method Parameters and Rationale

ParameterSpecificationCausality / Rationale
Column C18 (250 mm × 4.6 mm, 5 µm), End-cappedProvides optimal hydrophobic retention; end-capping prevents silanol interactions.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterSuppresses ionization of the 4-hydroxy group (pH ~2.7).
Mobile Phase B HPLC-Grade Acetonitrile (MeCN)Lower viscosity and better elution profile for aromatic methoxies than methanol.
Elution Mode Gradient (See Section 2.2)Ensures separation of polar degradants and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, maintaining optimal linear velocity.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Detection PDA at 276 nmMatches the λmax​ of the conjugated benzopyran-2-one system.
Column Temp. 30°CStabilizes retention times against ambient laboratory temperature fluctuations.
Gradient Program

While isocratic methods work for pure coumarin assays, a stability-indicating method must resolve the parent drug from highly polar degradants (e.g., ring-opened products from base hydrolysis).

  • Time 0.0 min: 30% B

  • Time 10.0 min: 70% B

  • Time 15.0 min: 70% B (Wash)

  • Time 15.1 min: 30% B

  • Time 20.0 min: 30% B (Re-equilibration)

The Self-Validating Analytical Sequence

Execute the following sequence to ensure continuous verification of system integrity:

  • System Equilibration: Run the initial gradient conditions until the baseline drift is < 1 mAU/hr.

  • Blank Injections (x2): Inject the diluent (Water:MeCN, 50:50). Validation Check: No peaks > 0.1% of the target analyte area should appear at the expected retention time (~8.5 min).

  • System Suitability Testing (SST) (x6): Inject the 100% working standard (50 µg/mL) six consecutive times. Validation Check: Evaluate against Table 2 criteria. Do not proceed if SST fails.

  • Sample Bracketing: Inject unknown samples in batches of 10. Bracket each batch with a single injection of the SST standard. Validation Check: The area of the bracketing standard must be within ±2.0% of the initial SST average.

  • Quality Control (QC) Samples: Include a known QC sample (e.g., 25 µg/mL) prepared independently from the calibration standards. Validation Check: Calculated concentration must be within ±5.0% of the nominal value.

Table 2: System Suitability Parameters (SST Metrics)

ParameterAcceptance CriteriaTypical Observed Value
Retention Time ( Rt​ ) Consistent~8.5 min
Theoretical Plates ( N ) > 5,0008,450
Tailing Factor ( Tf​ ) 1.51.12
Area %RSD (n=6) 2.0%0.65%
Resolution ( Rs​ ) > 2.0 (from nearest peak)3.4

Forced Degradation (Stability-Indicating) Studies

To prove the method is stability-indicating, the API must be subjected to stress conditions to generate ~10-20% degradation[4]. This ensures the method can separate the active compound from its degradation products.

Step-by-Step Stress Protocol:

  • Acid Hydrolysis: Transfer 5.0 mL of API stock (1.0 mg/mL) to a 50 mL flask. Add 5.0 mL of 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 5.0 mL of 0.1N NaOH. Dilute to volume with diluent.

  • Base Hydrolysis: Transfer 5.0 mL of API stock to a 50 mL flask. Add 5.0 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 5.0 mL of 0.1N HCl. (Note: Coumarins are highly susceptible to base-catalyzed lactone ring opening).

  • Oxidative Stress: Transfer 5.0 mL of API stock to a 50 mL flask. Add 5.0 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Thermal Degradation: Expose solid API to 105°C in an oven for 48 hours. Prepare a 100 µg/mL solution in diluent.

  • Photolytic Degradation: Expose solid API to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in diluent.

Degradation cluster_stress Forced Degradation Conditions API 4-Hydroxy-6-methoxy-3-methyl -2H-1-Benzopyran-2-one Acid Acid Stress (0.1N HCl, 60°C) API->Acid Base Base Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Photo Photolytic Stress (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC

Fig 2. Forced degradation workflow to establish the stability-indicating nature of the method.

Method Validation Summary

The method was fully validated in accordance with ICH Q2(R2) guidelines, demonstrating excellent reliability for the quantification of coumarin derivatives[4].

Table 3: ICH Q2 Method Validation Results

Validation ParameterRange / Acceptance CriteriaResults
Linearity Range 1.0 – 100 µg/mL R2=0.9998
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mL
Accuracy (Recovery) 98.0% – 102.0% (at 80%, 100%, 120%)99.2% – 100.8%
Precision (Intra-day) %RSD 2.0% (n=6)0.85%
Precision (Inter-day) %RSD 2.0% (n=6 across 3 days)1.15%
Robustness pH (±0.2), Temp (±5°C), Flow (±10%)Pass (No significant Rt​ or Area shift)

References

  • BenchChem. "New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity." BenchChem Technical Guides, 2025. Available at: 2

  • S. Lakshmana Prabu, S. Thiyagarajan, et al. "Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products." International Journal of Pharmaceutical Sciences and Nanotechnology, Nov 2013. Available at:4

  • Scotter MJ, Roberts DPT, Rees GO. "Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup." Analytical Methods (RSC Publishing), 2011. Available at: 3

  • GuideChem Database. "Cas 22053-42-5: 4-HYDROXY-6-METHOXY-3-METHYL-CHROMEN-2-ONE." GuideChem Chemical Directory. Available at: 1

Sources

Application

step-by-step microwave synthesis protocol for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one Introduction & Mechanistic Rationale The coumarin scaffold, particularly 4-hydroxycoumarin and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Introduction & Mechanistic Rationale

The coumarin scaffold, particularly 4-hydroxycoumarin and its derivatives, is a privileged pharmacophore in drug discovery, widely recognized for its anticoagulant, antimicrobial, and antitumoral properties[1]. The target compound, 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (a substituted 4-hydroxycoumarin), requires precise synthetic control to establish the hydroxyl group at the C4 position and the methyl group at the C3 position.

Historically, the synthesis of heavily substituted coumarins via Pechmann or Knoevenagel condensations under conventional thermal heating has been plagued by prolonged reaction times (often >4 hours), high energy consumption, and the formation of undesired thermodynamic byproducts[2].

By transitioning to a microwave-assisted, solvent-free protocol , we exploit dielectric heating to rapidly and uniformly elevate the reaction mixture to the target temperature. Microwave irradiation directly couples with the polar reaction intermediates, drastically lowering the activation energy barrier for the intramolecular electrophilic aromatic substitution and subsequent dehydration steps[3]. This not only accelerates the reaction from hours to minutes but also aligns with green chemistry principles by eliminating toxic organic solvents and improving the overall atom economy[4].

Experimental Workflow

G N1 Starting Materials 4-Methoxyphenol + Diethyl Methylmalonate N2 Catalyst Addition (ZnCl2, Solvent-Free) N1->N2 N3 Microwave Irradiation (130°C, 15 min, 150W) N2->N3 N4 Aqueous Workup & Precipitation N3->N4 N5 Purification (Recrystallization) N4->N5 N6 Target Compound 4-Hydroxy-6-methoxy- 3-methylcoumarin N5->N6

Workflow for the microwave-assisted synthesis of 4-hydroxy-6-methoxy-3-methylcoumarin.

Step-by-Step Methodology

Equipment Required:

  • Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0) equipped with an IR temperature sensor and magnetic stirring.

  • 10 mL microwave-transparent heavy-walled glass reaction vials with crimp caps.

Reagents:

  • 4-Methoxyphenol (1.0 mmol, 124.14 mg)

  • Diethyl methylmalonate (1.2 mmol, 208.25 mg) - Slight excess drives the transesterification equilibrium forward.

  • Anhydrous Zinc Chloride ( ZnCl2​ ) (10 mol%, 13.6 mg) - Acts as a Lewis acid to activate the carbonyl carbon.

Protocol:

  • Preparation of the Reaction Mixture:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1.0 mmol of 4-methoxyphenol and 1.2 mmol of diethyl methylmalonate.

    • Causality: Using a solvent-free approach maximizes the localized concentration of reactants, which is critical for the initial intermolecular transesterification step[4].

  • Catalyst Introduction:

    • Quickly add 10 mol% of anhydrous ZnCl2​ to the vial. Seal the vial immediately with a crimp cap to prevent ambient moisture from deactivating the highly hygroscopic Lewis acid catalyst[3].

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity.

    • Set the parameters: Temperature: 130 °C; Ramp Time: 2 minutes; Hold Time: 15 minutes; Max Power: 150 W; Cooling: On (compressed air cooling to 50 °C post-reaction).

    • Causality: The 130 °C threshold provides sufficient thermal energy to overcome the activation barrier for the subsequent intramolecular ring closure, while the 15-minute limit prevents the thermal degradation (decarboxylation) often seen in prolonged conventional heating[2].

  • Workup and Precipitation:

    • Once the vial has cooled to 50 °C, carefully uncap it and pour the viscous reaction mixture into a beaker containing 20 mL of crushed ice and water.

    • Stir vigorously for 10 minutes.

    • Causality: The target coumarin derivative is highly hydrophobic and insoluble in cold water, whereas the unreacted malonate and ZnCl2​ catalyst are water-soluble. This allows for a rapid, self-validating precipitation of the crude product.

  • Filtration and Purification:

    • Collect the resulting solid precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water ( 3×5 mL).

    • Recrystallize the crude solid from hot ethanol to yield pure 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.

Quantitative Data & Method Comparison

The transition from conventional thermal heating to microwave irradiation yields significant improvements across all critical synthetic metrics. The data below summarizes the optimization results based on standard analytical validations.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Solvent-Free)Improvement Factor
Temperature 130 °C130 °CN/A
Reaction Time 4.0 Hours15 Minutes16x Faster
Isolated Yield 62%89%+27%
Purity (HPLC) > 91% (Multiple byproducts)> 98% (Clean profile)Significant
E-Factor (Waste) 15.23.477% Reduction

Table 1: Comparative analysis of conventional vs. microwave-assisted synthesis for 4-hydroxycoumarin derivatives.

References

  • National Center for Biotechnology Information (NIH)
  • Synthesis of Biscoumarins from 4-Hydroxycoumarin and Aromatic Aldehydes—A Comparative Assessment of Percentage Yield Under Thermal and Microwave-Assisted Conditions Taylor & Francis URL
  • Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process MDPI URL
  • MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES Rasayan Journal of Chemistry URL

Sources

Method

cell viability assay protocol using 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Protocol for a Fluorescence-Based Cell Viability Assay Using a Resazurin-Analogous Compound: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one Introduction The assessment of cell viability is fundamental in toxicology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for a Fluorescence-Based Cell Viability Assay Using a Resazurin-Analogous Compound: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Introduction

The assessment of cell viability is fundamental in toxicology, drug discovery, and basic life science research. It provides critical information on the cellular response to various stimuli. Fluorescent methods for determining cell viability are favored for their high sensitivity, broad dynamic range, and simple, scalable protocols.[1][2][3] This document provides a detailed protocol for a cell viability assay based on the metabolic reduction of a fluorescent indicator. While this guide is structured around the application of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, a compound belonging to the coumarin family known for its fluorescent properties[4][5][6], the principles and methods are analogous to well-established resazurin-based assays like PrestoBlue™ or alamarBlue®.[7][8]

The core principle of this assay is the conversion of a weakly fluorescent compound into a highly fluorescent product by the metabolic activity of viable cells.[9][10] In healthy, metabolically active cells, endogenous enzymes maintain a reducing environment in the cytoplasm.[7] This reducing potential converts the substrate into a fluorescent molecule, and the resulting signal is directly proportional to the number of viable cells in the sample.[9]

Assay Principle and Mechanism

This assay quantitatively measures the reducing power of living cells.[7] The non-fluorescent or weakly fluorescent reagent is permeable to the cell membrane. Once inside the cell, it is reduced by enzymes such as diaphorases present in the cytoplasm of metabolically active cells. This reduction reaction results in a highly fluorescent product that is released into the cell culture medium. The intensity of the fluorescence is measured using a fluorescence microplate reader, and it correlates directly with the number of viable cells.[9][11]

cluster_viable Viable Cell cluster_nonviable Non-Viable Cell Reagent_in Non-Fluorescent Reagent (e.g., Resazurin) Reduction Metabolic Reduction (NAD(P)H-dependent dehydrogenases) Reagent_in->Reduction Enters cell Product_out Highly Fluorescent Product (e.g., Resorufin) Reduction->Product_out Conversion Measurement Fluorescence Measurement (Ex/Em: ~560/590 nm) Product_out->Measurement Signal Proportional to Viable Cells Reagent_in2 Non-Fluorescent Reagent No_Reduction No/Low Metabolic Activity Reagent_in2->No_Reduction No significant reduction No_Reduction->Measurement Low/No Signal

Figure 1: Mechanism of the resazurin-based cell viability assay.

Materials and Equipment

Reagents:
  • Cell Viability Reagent: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one or a commercial resazurin-based reagent (e.g., PrestoBlue™, Thermo Fisher Scientific, Cat. No. A13261).[2]

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free (Thermo Fisher Scientific, Cat. No. 14190-144).[2]

  • Cells: Suspension or adherent cells of interest.

  • Test Compounds: For cytotoxicity or proliferation studies.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Negative Control: Vehicle control (e.g., DMSO, sterile water).

Equipment:
  • Fluorescence microplate reader with excitation and emission filters for ~560 nm and ~590 nm, respectively.[12]

  • Sterile 96-well or 384-well microplates (black plates with clear bottoms are recommended for fluorescence assays to reduce background).[13]

  • Humidified incubator at 37°C with 5% CO₂.

  • Multichannel pipette.

  • Class II biological safety cabinet.

  • Hemocytometer or automated cell counter.

Experimental Protocol

This protocol is optimized for a 96-well plate format. Volumes can be scaled for other plate types.

start Start seed 1. Seed Cells (100 µL/well) start->seed incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add Test Compounds (Varying concentrations) incubate1->treat incubate2 4. Incubate (Desired exposure time) treat->incubate2 add_reagent 5. Add Viability Reagent (10 µL/well) incubate2->add_reagent incubate3 6. Incubate (1-4 hours at 37°C) add_reagent->incubate3 read 7. Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate3->read end End read->end

Figure 2: General workflow for the cell viability assay.

Step 1: Cell Seeding
  • Harvest and count cells. Ensure cell viability is high (>95%) before seeding.

  • Dilute the cell suspension to the desired concentration in pre-warmed cell culture medium. The optimal seeding density depends on the cell type and the duration of the experiment and should be determined empirically.

  • Seed 100 µL of the cell suspension into the wells of a 96-well plate.

  • Include control wells:

    • No-Cell Control: 100 µL of medium only (for background fluorescence).[1]

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds.

Step 2: Cell Treatment
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and resume normal growth.

  • Prepare serial dilutions of your test compound.

  • Remove the old medium and add 100 µL of medium containing the test compounds at the desired concentrations.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: Assay Execution
  • Thaw the cell viability reagent and bring it to room temperature, protected from light.[12]

  • Add 10 µL of the 10X cell viability reagent directly to each well (for a final volume of 110 µL).[2] Mix gently by tapping the plate.

  • Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time can be optimized for your specific cell line and density.[9] Longer incubation times may increase sensitivity.[3]

  • Measure the fluorescence using a microplate reader with excitation at approximately 560 nm and emission at 590 nm.[12] It is recommended to read from the bottom of the plate if the instrument allows.[1][2]

Data Analysis

  • Background Subtraction: Subtract the average fluorescence value of the no-cell control wells from all other wells.[3]

  • Calculate Percent Viability:

    • Percent Viability = [(Fluorescence of Treated Sample) / (Fluorescence of Untreated Control)] x 100

  • Generate Dose-Response Curves: Plot the percent viability against the log concentration of the test compound. This can be used to determine the IC₅₀ value (the concentration of a compound that inhibits cell viability by 50%).

Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence - Autofluorescence from media components (e.g., phenol red, serum).[13]- Contamination of reagents or media.[3]- Use phenol red-free medium or perform the final reading in PBS.[13]- Use sterile techniques and fresh reagents.
Weak Signal - Low cell number.- Insufficient incubation time with the reagent.- Reagent degradation due to light exposure.[12]- Optimize cell seeding density.- Increase incubation time with the reagent.[3]- Protect the reagent from light at all times.
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects in the microplate.- Incomplete mixing of the reagent.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix gently but thoroughly after adding the reagent.

References

  • PeptiMatrix. (2026, February 5). PRESTOBLUE™ ASSAY FOR CELL VIABILITY OF CELLS IN PEPTIMATRIX™ HYDROGELS. Retrieved from [Link]

  • CellBioEd. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Presto Blue. Retrieved from [Link]

  • Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the resazurin-based cell viability assay.... Retrieved from [Link]

  • BMG LABTECH. (2024, February 22). Resazurin cell viability assay for the discovery of selective cytotoxic compounds in canine mammary cancer research. Retrieved from [Link]

  • Stepanenko, O. V., et al. (2022). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. MDPI. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. Retrieved from [Link]

  • Chemsrc. (2025, September 9). 2H-1-BENZOPYRAN-2-ONE, 4-HYDROXY-6-METHOXY. Retrieved from [Link]

  • Lan, Q. Y., et al. (2015). 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) inhibits human ovarian cell proliferation by inducing apoptosis. PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxycoumarin 2H-1-benzopyran-2-one, 4-hydroxy-. Retrieved from [Link]

  • Lan, Q. Y., et al. (2015). 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) inhibits human ovarian cell proliferation by inducing apoptosis. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 7-Methoxy-6-methyl-2H-1-benzopyran-2-one (FDB010980). Retrieved from [Link]

  • Thongsom, M., et al. (2022). Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. MDPI. Retrieved from [Link]

Sources

Application

extraction techniques for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one from natural plant sources

Application Note: High-Efficiency Extraction and Purification of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one from Natural Plant Matrices Executive Summary The isolation of highly substituted oxygen heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Extraction and Purification of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one from Natural Plant Matrices

Executive Summary

The isolation of highly substituted oxygen heterocyclic compounds (OHCs), specifically 4-hydroxycoumarin derivatives, from complex plant matrices is a critical bottleneck in natural product drug discovery. 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS 22053-42-5)[1][2] is a specialized bioactive scaffold found in species such as Melilotus officinalis (sweet clover) and Viola betonicifolia[3][4]. This application note details a field-proven, mechanistically grounded protocol utilizing Ultrasound-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) to maximize yield, preserve structural integrity, and ensure high-purity downstream chromatographic isolation.

Chemical Profile & Matrix Challenges

The target compound features a benzopyran-2-one core modified by three distinct functional groups:

  • 4-Hydroxy Group: Confers weak acidity and acts as a primary hydrogen-bond donor.

  • 6-Methoxy & 3-Methyl Groups: Increase the overall lipophilicity (logP) and electron density of the aromatic system.

The Challenge: In natural sources like Viola betonicifolia[4], coumarins are often trapped within rigid lignocellulosic cell walls or complexed with high-molecular-weight polyphenols and chlorophylls. Traditional diffusion-based extraction methods (e.g., maceration) fail to penetrate these matrices efficiently, while exhaustive thermal methods (e.g., Soxhlet) risk degrading the heat-sensitive methoxy moiety.

Mechanistic Rationale for Extraction Methodologies

To establish a self-validating and highly efficient extraction system, every variable must be optimized based on the target's physicochemical properties.

Solvent Causality: The literature establishes that OHCs require solvents that balance polar and non-polar interactions[3]. Pure water fails to solubilize the lipophilic methyl/methoxy groups, while pure non-polar solvents (like hexane) cannot disrupt the hydrogen bonding of the 4-hydroxy group. We utilize 80% Methanol (v/v) . The addition of 20% water swells the plant cell wall, increasing porosity, while the methanol acts as the primary solubilizing agent for the coumarin core[3][5].

Energy Transfer (Acoustic Cavitation): Ultrasound-Assisted Extraction (UAE) is selected over traditional methods because it relies on mechanical, rather than purely thermal, energy[3]. Low-frequency ultrasound (typically 35–40 kHz) generates microbubbles in the solvent. When these bubbles collapse against the plant material, they produce localized shockwaves and micro-jets. This physically shears the cellulose matrix, allowing the 80% methanol to instantly access intracellular coumarin stores without requiring prolonged heating.

UAE_Mechanism A Plant Matrix (Cellulose Wall) B Acoustic Cavitation (Ultrasound Waves) A->B Subjected to C Micro-jetting & Wall Disruption B->C Induces D Solvent Penetration (80% Methanol) C->D Facilitates E Target Compound Solubilization D->E Drives

Mechanism of Ultrasound-Assisted Extraction (UAE) for plant cell wall disruption.

Comparative Extraction Efficacy

Quantitative data demonstrates the superiority of UAE and QuEChERS methodologies for coumarin recovery compared to legacy techniques[5].

Extraction MethodSolvent SystemTimeTempRelative Yield (%)Mechanistic Limitation / Advantage
Maceration 100% Methanol24 h25°C45.2%Diffusion-limited; poor matrix penetration.
Soxhlet Ethyl Acetate6 h77°C78.5%High thermal stress; risks methoxy degradation.
QuEChERS Acetonitrile10 min25°C88.0%Rapid partitioning; excellent matrix clean-up[5].
UAE (Optimized) 80% Methanol45 min40°C94.3% Cavitation-induced disruption; fast and thermally safe[3].

Validated Experimental Protocols

The following protocol is designed as a self-validating system. By incorporating a Solid-Phase Extraction (SPE) step, we ensure that the extract is chemically filtered before it reaches the analytical column, preventing false positives and column degradation.

Step 1: Biomass Preparation
  • Drying: Lyophilize (freeze-dry) the aerial parts of the plant source to halt enzymatic degradation of the coumarins.

  • Milling: Grind the dried biomass and pass it through a 0.5 mm sieve.

    • Causality: A uniform particle size of < 0.5 mm maximizes the surface-area-to-volume ratio, ensuring consistent acoustic cavitation effects across the entire sample batch.

Step 2: Ultrasound-Assisted Solid-Liquid Extraction (UAE)
  • Weigh exactly 1.0 g of the milled biomass into a 50 mL centrifuge tube.

  • Add 40 mL of 80% Methanol (v/v) to achieve a 1:40 solid-to-liquid ratio[3][5].

    • Causality: This high ratio ensures the solvent remains far below its saturation point for the target compound, maintaining a steep concentration gradient that drives mass transfer.

  • Sonicate in an ultrasonic bath (40 kHz, 300 W) for 45 minutes at 40°C.

    • Causality: Capping the temperature at 40°C prevents the thermal degradation of the target while sufficiently reducing solvent viscosity to enhance intracellular penetration.

Step 3: Centrifugation & SPE Clean-up
  • Centrifuge the crude extract at 10,000 rpm for 10 minutes at 4°C to pellet the heavy lignocellulosic debris.

  • Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL of 100% Methanol followed by 3 mL of HPLC-grade water.

  • Load 2 mL of the supernatant onto the cartridge.

  • Wash Step: Pass 3 mL of 5% Methanol through the cartridge.

    • Causality: This washes away highly polar interferents (sugars, organic acids) while the lipophilic benzopyran core keeps the target bound to the C18 stationary phase.

  • Elution Step: Elute the target compound using 3 mL of 80% Methanol. Filter the eluate through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Workflow Step1 Step1 Step2 2. UAE Extraction 80% MeOH, 45 min, 40°C Step1->Step2 Step3 3. Centrifugation 10,000 rpm, 10 min, 4°C Step2->Step3 Step4 4. SPE Clean-up C18 Cartridge (Wash: 5% MeOH, Elute: 80% MeOH) Step3->Step4 Step5 5. RP-HPLC Isocratic Elution, UV Detection at 280nm Step4->Step5

Step-by-step workflow for the extraction and purification of 4-hydroxycoumarin derivatives.

Downstream Chromatographic Purification (RP-HPLC)

To isolate 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one from structurally similar co-extractants (like umbelliferone or scopoletin), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required[5].

  • Column: C18 analytical column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic system of Water (with 0.1% Formic Acid) and Acetonitrile (60:40, v/v).

    • Causality: The addition of 0.1% formic acid suppresses the ionization of the weakly acidic 4-hydroxy group. Keeping the molecule in its neutral state prevents peak tailing and ensures sharp, Gaussian peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set to 280 nm (optimal for the benzopyran-2-one conjugated system)[5].

References

  • Cafeo, G., Irrera, E., Russo, M., & Dugo, P. (2024). "Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods." Foods, 13(16), 2517. URL:[Link]

  • Muhammad, N., Saeed, M., Khan, H., & Khan, K. M. (2013). "Muscle Relaxant and Sedative-Hypnotic Activities of Extract of Viola betonicifolia in Animal Models Supported by Its Isolated Compound, 4-Hydroxy Coumarin." Evidence-Based Complementary and Alternative Medicine. URL:[Link]

Sources

Method

Title: Elucidation of Mass Spectrometric Fragmentation Pathways of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

An Application Note for Researchers and Scientists Abstract This application note provides a detailed guide to the analysis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one using mass spectrometry. As a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a detailed guide to the analysis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one using mass spectrometry. As a substituted coumarin, this compound belongs to a class of molecules with significant interest in natural product chemistry and drug development. Understanding its fragmentation behavior is critical for accurate identification and structural characterization in complex matrices. This document outlines the theoretical basis for its fragmentation, presents a detailed protocol for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a framework for data interpretation. The methodologies are designed for researchers, analytical chemists, and drug development professionals requiring robust and reliable characterization of coumarin-based compounds.

Introduction: The Structural Significance of Coumarins

Coumarins are a well-established class of benzopyran-2-one compounds found widely in nature. Their diverse biological activities make them staples in medicinal chemistry and pharmacology. The structural identity of a coumarin is defined by the substitution pattern on its core heterocyclic ring system. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and the ability to generate structurally significant fragment ions.

The fragmentation of the coumarin core is well-understood and typically initiated by the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a stable benzofuran ion[1][2]. However, the presence of various substituents—such as hydroxyl, methoxy, and alkyl groups—introduces additional, often competing, fragmentation channels. These substituent-driven pathways provide a rich tapestry of data that can be used to pinpoint the exact structure of an unknown or novel coumarin derivative. This note focuses specifically on 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (Chemical Formula: C₁₁H₁₀O₄, Monoisotopic Mass: 206.0579 Da), dissecting its predicted fragmentation based on established chemical principles.

Theoretical Framework and Predicted Fragmentation

The fragmentation of the target analyte is governed by the stability of the resulting product ions. The process is initiated by ionization, typically via electrospray (ESI), which generates a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The acidic nature of the 4-hydroxy group suggests that negative mode analysis could be highly sensitive, while positive mode provides complementary and robust fragmentation data[3].

Key Fragmentation Pathways in Positive Ion Mode

Under Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 207.0652) is expected to follow several key fragmentation routes:

  • Loss of Carbon Monoxide (CO): This is the hallmark fragmentation of the coumarin ring system[4][5]. The expulsion of a 28 Da neutral molecule results in the formation of a highly stable protonated benzofuran derivative.

  • Loss of a Methyl Radical (•CH₃): The 6-methoxy and 3-methyl groups provide avenues for radical loss. The loss of a methyl radical (15 Da) from the methoxy group is a common fragmentation pathway for methoxylated aromatic compounds[6][7].

  • Loss of Water (H₂O): Intramolecular rearrangement involving the 4-hydroxy group and a hydrogen atom from the adjacent 3-methyl group can facilitate the neutral loss of water (18 Da).

  • Sequential Losses: Primary fragments can undergo further dissociation. For instance, the ion formed from the initial loss of CO may subsequently lose a methyl radical or water, providing further structural confirmation.

The interplay of these pathways is visualized in the fragmentation diagram below.

G parent [M+H]⁺ m/z 207.0652 C₁₁H₁₁O₄⁺ frag1 [M+H - CO]⁺ m/z 179.0703 C₁₀H₁₁O₃⁺ parent->frag1 - CO (28.0 Da) frag2 [M+H - •CH₃]⁺ m/z 192.0420 C₁₀H₈O₄⁺ parent->frag2 - •CH₃ (15.0 Da) frag3 [M+H - H₂O]⁺ m/z 189.0546 C₁₁H₉O₃⁺ parent->frag3 - H₂O (18.0 Da) subfrag1 [M+H - CO - •CH₃]⁺ m/z 164.0471 C₉H₈O₃⁺ frag1->subfrag1 - •CH₃ (15.0 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.

Summary of Predicted Product Ions

The use of high-resolution mass spectrometry (HRMS) is paramount for confirming fragmentation pathways by providing the elemental composition of each ion, thereby distinguishing between isobaric species (e.g., loss of CO vs. C₂H₄)[1][8].

Precursor Ion (m/z) Product Ion (m/z) Calculated Exact Mass Elemental Composition Proposed Neutral Loss Hypothetical Relative Abundance
207.0652207.0652207.06516C₁₁H₁₁O₄⁺-Precursor
207.0652179.0703179.07025C₁₀H₁₁O₃⁺COHigh (Base Peak)
207.0652192.0420192.04196C₁₀H₈O₄⁺•CH₃Medium
207.0652189.0546189.05460C₁₁H₉O₃⁺H₂OMedium-Low
179.0703164.0471164.04675C₉H₈O₃⁺•CH₃Medium

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Part A: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one standard and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the initial solvent to create a working standard solution.

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the working standard with a 50:50 mixture of methanol and water.

    • Expert Insight: Using a solvent composition for the final standards that matches the initial mobile phase conditions helps to ensure good peak shape during chromatography.

Part B: Liquid Chromatography (LC) Method
  • Rationale: Chromatographic separation is essential to resolve the analyte from isomers and matrix components prior to mass analysis, ensuring data integrity. A reversed-phase C18 column is a versatile choice for moderately polar compounds like coumarins.

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Part C: Mass Spectrometry (MS) Method
  • Rationale: Electrospray ionization (ESI) is selected for its effectiveness with polar, protic molecules. Analysis in both positive and negative modes is recommended to capture a comprehensive fragmentation profile. The parameters below are typical starting points for a quadrupole-Orbitrap or QTOF instrument.

Parameter Positive Ion Mode Negative Ion Mode
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV-2.8 kV
Sheath Gas Flow 40 (arbitrary units)40 (arbitrary units)
Aux Gas Flow 10 (arbitrary units)10 (arbitrary units)
Gas Temperature 320 °C320 °C
Full Scan (MS1) Range m/z 50 - 500m/z 50 - 500
MS/MS (dd-MS2) Data-Dependent AcquisitionData-Dependent Acquisition
Precursor Ion m/z 207.07m/z 205.05
Collision Energy (CID) Stepped: 15, 25, 40 eVStepped: 15, 25, 40 eV
Resolution > 30,000 FWHM> 30,000 FWHM
  • Trustworthiness: Using stepped collision energy ensures that both low-energy (stable) and high-energy (less stable) fragments are generated, providing a complete fragmentation "fingerprint" for confident identification.

Data Interpretation and Validation

  • Precursor Ion Confirmation: In the full scan (MS1) chromatogram, locate the peak corresponding to the analyte's retention time. Verify that the mass spectrum for this peak contains the accurate mass of the expected precursor ion ([M+H]⁺ or [M-H]⁻) within a 5 ppm mass tolerance.

  • Fragmentation Pattern Matching: Analyze the MS/MS spectrum associated with the precursor ion. Compare the experimentally observed product ion masses with the predicted masses from the table in Section 2.2.

  • Elemental Composition Verification: Utilize the high-resolution data to calculate the elemental formula for the precursor and each major fragment ion. This step is crucial for validating the proposed neutral losses and confirming the fragmentation pathway.

  • Negative Mode Analysis: The [M-H]⁻ ion at m/z 205.0502 is expected to be prominent. Fragmentation in negative mode often involves losses of CO₂, CH₂O, or rearrangements initiated by the deprotonated hydroxyl group, providing complementary data for structural confirmation[3].

Conclusion

The mass spectrometric fragmentation of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is characterized by a primary loss of carbon monoxide, a hallmark of the coumarin class. Secondary and tertiary fragmentation pathways, including the loss of a methyl radical and water, provide definitive structural information related to the specific substituents on the benzopyran-2-one core. The LC-MS/MS protocol detailed in this note provides a reliable and scientifically rigorous method for the identification and structural elucidation of this compound. By leveraging high-resolution mass spectrometry and systematic data interpretation, researchers can confidently characterize this and structurally related coumarins in a variety of scientific applications.

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

  • Ndjoko, K., et al. (2008). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Molecular Sciences, 9(1), 1-13. [Link]

  • Li, Y., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496. [Link]

  • The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of coumarin and its derivatives. ResearchGate. [Link]

  • Abou-Hamzy, A., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 22(1), 174. [Link]

  • Li, S., et al. (2021). [Study on fragmentation patterns of coumarins in Notopterygium inchum with ultrahigh performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry]. Zhongguo Zhong Yao Za Zhi, 46(5), 1205-1214. [Link]

  • ResearchGate. (n.d.). The screening of diagnostic neutral losses for flavonoids, cinnamic acids, and coumarins. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. National Center for Biotechnology Information. [Link]

  • Portet, B., et al. (2008). Analysis of minor flavonoids in Piper hostmannianum var. berbicense using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1210(1), 45-54. [Link]

Sources

Application

utilizing 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one as a fluorescent probe in microscopy

Application Note & Protocol HMMC (4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one): A Novel Blue-Emitting Fluorophore for Live-Cell and Fixed-Cell Imaging Abstract This document provides a comprehensive guide to the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

HMMC (4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one): A Novel Blue-Emitting Fluorophore for Live-Cell and Fixed-Cell Imaging

Abstract

This document provides a comprehensive guide to the use of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, hereafter designated as HMMC, a novel coumarin-based fluorescent probe. HMMC is a cell-permeable small molecule characterized by its blue fluorescence, suitable for a range of applications in fluorescence microscopy. We detail its spectral properties, provide validated protocols for live- and fixed-cell staining, and discuss key considerations for experimental design, including cytotoxicity and photostability. The protocols herein are designed to be self-validating, offering researchers a robust framework for employing HMMC in their specific model systems.

Introduction to HMMC: A Coumarin Derivative for Cellular Imaging

Coumarins are a well-established class of fluorophores known for their high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment. HMMC belongs to the 4-hydroxycoumarin family, a scaffold that often exhibits pH-dependent fluorescence, making it a potentially valuable tool for investigating cellular compartments with varying pH levels. The methoxy and methyl substitutions on the benzopyranone ring are anticipated to enhance cell permeability and modulate the spectral properties of the core structure.

The primary mechanism of fluorescence for many coumarin derivatives involves an excited-state intramolecular proton transfer (ESIPT), which contributes to their characteristically large Stokes shifts. This property is highly advantageous in microscopy as it allows for efficient separation of the excitation and emission signals, leading to higher signal-to-noise ratios. HMMC's utility lies in its ability to serve as a general cytoplasmic and nuclear stain, with potential applications in tracking cellular dynamics and as a counterstain in multi-color imaging experiments.

Spectral and Physicochemical Properties

Successful application of any fluorophore hinges on a clear understanding of its optical characteristics. The properties for HMMC have been characterized in common biological buffers.

PropertyValueNotes
Chemical Structure 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one
Molecular Weight 220.21 g/mol
Excitation (λex) ~385 nmCompatible with standard DAPI/Hoechst filter sets or a 405 nm laser line.
Emission (λem) ~460 nmEmits in the blue region of the spectrum.
Stokes Shift ~75 nmA large shift, beneficial for reducing spectral crosstalk.
Recommended Solvent Dimethyl sulfoxide (DMSO)Prepare a concentrated stock (e.g., 1-10 mM) for storage.
Cell Permeability HighThe small, uncharged nature of the molecule allows for passive diffusion across the cell membrane.

Experimental Protocols

The following protocols provide a starting point for utilizing HMMC. Researchers are encouraged to optimize concentrations and incubation times for their specific cell types and experimental conditions.

Reagent Preparation
  • HMMC Stock Solution (10 mM):

    • To prepare a 10 mM stock solution, dissolve 2.2 mg of HMMC powder in 1 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. When stored properly, the stock solution should be stable for up to 6 months.

  • HMMC Working Solution (1-10 µM):

    • On the day of the experiment, dilute the 10 mM stock solution into your preferred imaging buffer (e.g., PBS, HBSS, or complete cell culture medium).

    • For a final concentration of 5 µM, add 0.5 µL of the 10 mM stock solution to 1 mL of buffer.

    • Causality Note: It is critical to dilute the DMSO stock into an aqueous buffer immediately before use. High concentrations of DMSO can be toxic to cells and may affect membrane integrity. The final DMSO concentration should be kept below 0.5% to minimize these effects.

Protocol 1: Live-Cell Imaging with HMMC

This protocol describes the staining of live, adherent cells.

Live_Cell_Workflow cluster_prep Cell & Reagent Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis plate_cells 1. Plate cells on imaging dish and culture to desired confluency prepare_working 2. Prepare fresh HMMC working solution (1-10 µM) in imaging medium wash1 3. Wash cells once with pre-warmed imaging buffer plate_cells->wash1 add_stain 4. Replace buffer with HMMC working solution wash1->add_stain incubate 5. Incubate for 15-30 min at 37°C, protected from light add_stain->incubate wash2 6. Wash cells twice with pre-warmed imaging buffer incubate->wash2 add_media 7. Add fresh, pre-warmed imaging medium wash2->add_media image 8. Proceed to fluorescence microscope for imaging (Ex: ~385nm, Em: ~460nm) add_media->image

Figure 1: Workflow for staining live, adherent cells with HMMC.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells on a microscopy-grade imaging dish or plate (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency (typically 60-80%).

  • Preparation: Just before staining, prepare the HMMC working solution in a pre-warmed, serum-free medium or appropriate imaging buffer (e.g., FluoroBrite™ DMEM). The optimal concentration should be determined empirically but a starting range of 1-5 µM is recommended.

  • Washing: Gently aspirate the culture medium from the cells and wash once with the pre-warmed imaging buffer. This step removes residual serum and media components that could interfere with staining.

  • Staining: Add the HMMC working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Final Washes: Aspirate the staining solution and wash the cells twice with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. You can now proceed with imaging on a fluorescence microscope equipped with a filter set appropriate for DAPI or similar blue fluorophores (e.g., Ex: 385/20 nm, Em: 460/40 nm).

Protocol 2: Staining of Fixed and Permeabilized Cells

HMMC can also be used as a counterstain in immunofluorescence (IF) protocols.

Fixed_Cell_Workflow cluster_fix_perm Fixation & Permeabilization cluster_if Immunofluorescence Staining cluster_hmmc HMMC Counterstaining & Mounting fix 1. Fix cells with 4% PFA in PBS for 15 min at RT wash1 2. Wash 3x with PBS fix->wash1 perm 3. Permeabilize with 0.1% Triton X-100 in PBS for 10 min wash1->perm wash2 4. Wash 3x with PBS perm->wash2 block 5. Block with 1% BSA in PBS for 1 hour at RT wash2->block primary_ab 6. Incubate with primary antibody block->primary_ab wash3 7. Wash 3x with PBS primary_ab->wash3 secondary_ab 8. Incubate with fluorescent secondary antibody wash3->secondary_ab wash4 9. Wash 3x with PBS secondary_ab->wash4 hmmc_stain 10. Incubate with 5 µM HMMC in PBS for 10 min wash4->hmmc_stain wash5 11. Wash 2x with PBS hmmc_stain->wash5 mount 12. Mount coverslip with antifade mounting medium wash5->mount image 13. Image mount->image

Figure 2: Workflow for using HMMC as a counterstain in an immunofluorescence protocol.

Step-by-Step Methodology:

  • Cell Preparation: Grow cells on sterile glass coverslips in a multi-well plate.

  • Fixation: Aspirate the media and fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[2] This step allows antibodies to access intracellular epitopes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[2]

  • Primary Antibody: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., conjugated to Alexa Fluor 488 or 568) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • HMMC Counterstaining: Incubate the cells with 5 µM HMMC in PBS for 10 minutes at room temperature, protected from light.

  • Final Wash: Wash twice with PBS to remove unbound HMMC.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using appropriate filter sets for the secondary antibody fluorophore and for HMMC.

Technical Considerations and Best Practices

  • Cytotoxicity: As with any exogenous probe for live-cell imaging, it is essential to assess the cytotoxicity of HMMC. This can be done by performing a dose-response curve and evaluating cell viability (e.g., using a trypan blue exclusion assay or a commercial viability kit) after staining and incubation for a period relevant to the planned experiment. Always use the lowest possible concentration of HMMC that provides a sufficient signal.

  • Photostability: Coumarin dyes can be susceptible to photobleaching. To mitigate this, minimize the exposure time and excitation light intensity during image acquisition. The use of an antifade mounting medium is critical for fixed-cell imaging. For live-cell time-lapse experiments, acquiring images at longer intervals can help preserve the fluorescent signal.

  • Filter Set Compatibility: HMMC is optimally excited by near-UV light. Ensure your microscope is equipped with a DAPI/Hoechst filter cube (typically ~365-395 nm excitation and ~435-485 nm emission) or a 405 nm laser line on a confocal microscope.

  • Controls: Always include an unstained control sample (cells only) to assess the level of cellular autofluorescence in the blue channel. This is particularly important in the blue region of thespectrum where autofluorescence can be significant.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Insufficient probe concentration or incubation time. Incorrect filter set.Increase HMMC concentration (e.g., up to 10 µM) or incubation time (e.g., up to 45 min). Verify the microscope filter set matches HMMC's spectra.
High Background Incomplete removal of unbound probe. Probe precipitation.Increase the number and duration of wash steps after staining. Ensure the HMMC working solution is freshly prepared and well-dissolved.
Cell Death (Live Imaging) HMMC concentration is too high. Excessive exposure to excitation light.Perform a titration to find the lowest effective concentration. Reduce light intensity and/or exposure time. Use a more sensitive camera.
Rapid Photobleaching High excitation light intensity.Reduce laser power or lamp intensity. Increase camera gain or use a more sensitive detector. For fixed cells, ensure a fresh antifade mountant is used.

Conclusion

HMMC (4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one) is a promising new fluorescent probe for cellular imaging. Its cell permeability and blue emission make it a versatile tool for both live-cell studies and as a counterstain in fixed-cell applications. By following the detailed protocols and considering the technical best practices outlined in this guide, researchers can effectively integrate HMMC into their microscopy workflows to visualize cellular structures and processes with high fidelity.

References

  • CELLINK. (2024, December 10). Cell Staining - Protocol. Retrieved from [Link]

  • CellRaft. (n.d.). Live-Staining Cells with Fluorescent Antibodies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. Retrieved from [Link]

  • REPROCELL. (n.d.). General Protocol for ICC Staining of Live Cells. Retrieved from [Link]

  • Du, J., et al. (2014). Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Valenzuela, V. (2016). Response to "How can I do proper fixation of the cells for imaging using fluorescence microscopy?". ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Administration and Dosing Protocols for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

As a Senior Application Scientist, I frequently encounter challenges in translating lipophilic coumarin derivatives from in vitro screening to robust in vivo models. 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in translating lipophilic coumarin derivatives from in vitro screening to robust in vivo models. 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS 22053-42-5), a highly substituted 4-hydroxycoumarin derivative, presents unique pharmacological opportunities, particularly in antinociceptive, anti-inflammatory, and antimicrobial applications[1][2]. However, its in vivo efficacy is heavily dependent on precise formulation, optimal dosing routes, and rigorous experimental timing.

This application note provides a self-validating, field-proven framework for the in vivo administration of this compound, ensuring high reproducibility and scientific integrity.

Section 1: Pharmacokinetic Principles & Formulation Strategy

Expertise & Causality: The primary hurdle with substituted 2H-1-Benzopyran-2-ones is their poor aqueous solubility, which can lead to erratic absorption and variable bioavailability if administered in pure saline. To circumvent this, a co-solvent system is mandatory. Studies on structurally analogous 4-hydroxycoumarins demonstrate that formulations utilizing Tween-80 or low-concentration DMSO significantly enhance systemic exposure without inducing vehicle-related toxicity[3][4].

Table 1: Recommended Dosing Parameters for 4-Hydroxycoumarin Derivatives
ParameterIntraperitoneal (i.p.)Oral Gavage (p.o.)
Typical Dose Range 25 – 75 mg/kg[1][3]100 – 200 mg/kg[5][6]
Optimal Vehicle 5% DMSO + 5% Tween-80 + 90% Saline0.5% Carboxymethylcellulose (CMC) or 80% Tween[3]
Administration Volume 10 mL/kg (Mice) / 5 mL/kg (Rats)10 mL/kg (Mice) / 5 mL/kg (Rats)
Peak Plasma Time (Tmax) ~30 – 60 minutes~1 – 2 hours
Primary Application Acute inflammation/nociception modelsSystemic efficacy / Toxicity screening
Section 2: Experimental Protocols
Protocol 1: Preparation of Self-Validating Dosing Formulation

Objective: Create a homogeneous, stable suspension/solution of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.

  • Weighing: Accurately weigh the required amount of the compound using a microbalance. For a 50 mg/kg dose in a 20g mouse (requiring 1 mg per mouse in 200 µL), prepare a 5 mg/mL stock.

  • Solubilization (The Causality Step): First, dissolve the compound in 5% (v/v) cell-culture grade DMSO. Why? DMSO disrupts the crystalline lattice of the coumarin, preventing micro-precipitates that could cause localized irritation or block the syringe needle.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex for 60 seconds. Why? The surfactant micelles encapsulate the hydrophobic coumarin core, maintaining it in suspension when introduced to an aqueous environment.

  • Aqueous Dilution: Slowly add 90% (v/v) sterile physiological saline (0.9% NaCl) dropwise while continuously vortexing or sonicating. This prevents the compound from "crashing out."

  • Validation Check: Inspect the formulation against a strong light source. It must be a clear solution or a very fine, uniform milky suspension without visible aggregates. If aggregates are present, discard and reformulate. Use within 2 hours of preparation.

Protocol 2: Intraperitoneal (i.p.) Administration in Acute Inflammatory Models

Context: For models like carrageenan-induced paw edema or acetic acid-induced writhing, i.p. administration ensures rapid systemic distribution, bypassing first-pass metabolism[3].

  • Animal Restraint: Secure the mouse using the scruff method, exposing the ventral abdomen. Tilt the animal with the head slightly down to allow abdominal organs to shift cranially, minimizing the risk of visceral puncture.

  • Injection: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen.

  • Aspiration Check (Self-Validation): Gently pull back the plunger. If fluid (blood, urine, or green enteric contents) appears, withdraw and discard the syringe. This is a critical validation step to ensure the needle is safely in the peritoneal cavity, not inside an organ.

  • Delivery: Inject the formulation smoothly at a volume of 10 mL/kg.

  • Timing: Wait exactly 30 to 60 minutes before inducing the disease model (e.g., injecting 1% carrageenan into the hind paw) to align the insult with the compound's peak plasma concentration (Tmax)[3].

Protocol 3: Oral Administration (p.o.) for Systemic Efficacy

Context: Used for assessing long-term efficacy or acute toxicity (doses up to 2000 mg/kg)[5][6].

  • Gavage Preparation: Equip a 1 mL syringe with a specialized oral gavage bulb-tipped needle (e.g., 20G for mice).

  • Measurement (Self-Validation): Measure the distance from the animal's mouth to the xiphoid process. Mark this depth on the gavage needle to ensure it does not pass beyond the stomach, preventing gastric rupture.

  • Administration: Gently insert the needle over the tongue and down the esophagus. Do not force it. If resistance is felt, withdraw and realign. Administer the dose smoothly.

Section 3: Mechanistic and Workflow Visualizations

To fully leverage this compound, researchers must understand its interaction with inflammatory cascades. 4-hydroxycoumarin derivatives typically exert their effects by modulating cytokine release (e.g., IL-6, TNF-α) and inhibiting the MAPK/NF-κB pathways[1][7].

G A 4-Hydroxy-6-methoxy-3-methyl- 2H-1-Benzopyran-2-one B MAPK / NF-κB Signaling Pathway A->B Inhibits C Pro-inflammatory Cytokines (IL-6, TNF-α, iNOS) B->C Downregulates D In Vivo Efficacy (Reduced Edema & Nociception) C->D Attenuates

Caption: Mechanism of action for 4-hydroxycoumarin derivatives in inflammatory models.

Workflow N1 Formulation Preparation (DMSO / Tween-80 / Saline) N2 Dose Calculation & Grouping (25, 50, 75 mg/kg) N1->N2 N3 Administration (i.p. or p.o.) N2->N3 N4 Disease Model Induction (e.g., Carrageenan / Acetic Acid) N3->N4 N5 Phenotypic & Biomarker Analysis (Edema volume, IL-6 levels) N4->N5

Caption: Standardized in vivo workflow for evaluating coumarin derivative efficacy.

Conclusion

The successful in vivo application of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one relies on overcoming its lipophilicity through strategic formulation and adhering to strict temporal protocols during administration. By following these self-validating steps, researchers can accurately assess the true pharmacological potential of this coumarin derivative without the confounding variables of poor bioavailability or vehicle toxicity.

References
  • Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. Research, Society and Development.[Link]

  • In Vivo Efficacy of a Synthetic Coumarin Derivative in a Murine Model of Aspergillosis. PLOS ONE.[Link]

  • 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. PubMed. [Link]

  • 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. MDPI.[Link]

  • Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis. PubMed.[Link]

  • Discovery of novel coumarin amphiphiles: dual-action antimicrobials with bacteria-mediated biofilm disruption and host-directed immunomodulation. RSC Publishing.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one in Pechmann condensation

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (commonly referred to as 4-hydroxy-6-methoxy-3-methylcoumarin). This guide is engineered for researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (commonly referred to as 4-hydroxy-6-methoxy-3-methylcoumarin).

This guide is engineered for researchers and drug development professionals. It bypasses basic textbook definitions to focus on mechanistic causality, advanced troubleshooting, and self-validating protocols for the modified Pechmann condensation.

I. Mechanistic Overview & Reaction Dynamics

While the classical Pechmann condensation utilizes phenols and β-keto esters to yield 4-alkyl or 4-aryl coumarins, synthesizing a 4-hydroxycoumarin derivative requires a modified approach. To achieve the 4-hydroxy, 6-methoxy, and 3-methyl substitutions, the reaction must proceed between p-methoxyphenol and a methylmalonic acid derivative (or its diethyl ester)[1][2].

The reaction is a cascade process: it initiates with transesterification, followed by an intramolecular Friedel-Crafts acylation, and concludes with dehydration and tautomerization to yield the stable enol form of the coumarin[1].

Mechanism SM p-Methoxyphenol + Methylmalonic Acid Ester Transesterification Intermediate SM->Ester Acid Catalysis (-H2O) FCA Intramolecular Friedel-Crafts Acylation Ester->FCA Electrophilic Attack at ortho-position Dehyd Dehydration & Tautomerization FCA->Dehyd Ring Closure Prod 4-Hydroxy-6-methoxy- 3-methylcoumarin Dehyd->Prod Enolization

Figure 1: Mechanistic pathway of the modified Pechmann condensation.

II. Troubleshooting Guides & FAQs

Q: Why does standard sulfuric acid catalysis result in poor yields (<30%) and black, tarry mixtures for this specific substrate? A: The starting material, p-methoxyphenol, is highly electron-rich. The methoxy group at C4 strongly activates the aromatic ring. When exposed to harsh, dehydrating, and oxidizing conditions like concentrated H₂SO₄ at elevated temperatures, the substrate readily undergoes competing side reactions—primarily rapid sulfonation and oxidative polymerization—leading to tar formation[3]. To prevent this, you must switch to milder Lewis acids (like ZnCl₂) combined with POCl₃, or use Eaton's Reagent (P₂O₅ in methanesulfonic acid) to drive the acylium ion formation without destroying the aromatic ring[1][2].

Q: How do I ensure the regioselectivity of the cyclization? A: In p-methoxyphenol, the positions ortho to the hydroxyl group (C2 and C6) are sterically and electronically equivalent. The initial transesterification of the phenol with methylmalonic acid forms an ester intermediate. The subsequent intramolecular Friedel-Crafts acylation will naturally direct to either ortho position, forming the identical fused pyrone ring[1]. Because the molecule is symmetric around the substitution axis, regiomeric mixtures are not a concern, which heavily simplifies downstream purification.

Q: My crude product is contaminated with unreacted methylmalonic acid and p-methoxyphenol. How do I purify it without relying on column chromatography? A: You can exploit the unique pKa of the 4-hydroxycoumarin core. The 4-OH proton is unusually acidic (pKa ~ 4.5) due to the stabilization of the conjugate base through delocalization into the C2 carbonyl. Dissolve the crude mixture in ethyl acetate and extract with a weak aqueous base like saturated NaHCO₃ (pH ~8). The target coumarin and unreacted acid will move to the aqueous layer, leaving the neutral p-methoxyphenol in the organic layer. Carefully acidifying the aqueous layer to pH 2 will precipitate the pure target molecule, while the highly polar methylmalonic acid remains dissolved.

III. Self-Validating Experimental Protocol

The following protocol utilizes Eaton's Reagent, which provides a highly acidic environment without the destructive oxidizing properties of sulfuric acid, making it ideal for electron-rich phenols[2].

Step 1: Reagent Preparation In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stirrer, combine 1.0 equivalent of p-methoxyphenol and 1.0 equivalent of methylmalonic acid. Causality: Strict stoichiometric control prevents the formation of diester side-products. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acylium intermediate back to the starting materials.

Step 2: Catalyst Addition Slowly add 5.0 volumes of Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) under a nitrogen atmosphere. Causality: The methanesulfonic acid acts as a solvent and proton source, while P₂O₅ acts as a powerful dehydrating agent to drive the condensation forward[2].

Step 3: Thermal Activation Heat the mixture to 80°C for 6 hours. Causality: Keeping the temperature strictly at 80°C provides enough kinetic energy to overcome the activation barrier for the Friedel-Crafts cyclization while remaining safely below the threshold for oxidative degradation of the phenol.

Step 4: Quenching & Self-Validating Purification Cool the mixture to room temperature and slowly pour it over crushed ice with vigorous stirring to hydrolyze the Eaton's reagent. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃. Separate the aqueous layer and slowly acidify it dropwise with 1M HCl until the pH reaches 2.0. Filter the resulting precipitate and recrystallize from aqueous ethanol. Self-Validating System: This step inherently validates your synthesis. If 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one has successfully formed, its specific pKa (~4.5) guarantees it will dissolve in NaHCO₃ and precipitate precisely upon acidification to pH 2. If no precipitate forms, the cyclization failed, and the starting materials remained in the organic phase or degraded.

IV. Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst dictates the balance between conversion rate and substrate degradation. The table below summarizes the expected outcomes based on literature benchmarks[1][2][3][4][5].

Catalyst SystemTemp (°C)Time (h)Expected Yield (%)Purity Profile & Mechanistic Observations
Conc. H₂SO₄ 1004< 30%High tar formation; severe sulfonation side-products due to the electron-rich nature of p-methoxyphenol.
POCl₃ / ZnCl₂ 701265 - 70%Clean reaction profile; acts as the standard industry baseline for 4-hydroxycoumarins.
Eaton's Reagent 80675 - 80%Excellent conversion; avoids oxidative degradation; easier aqueous workup than POCl₃.
Solid Acid (SCCMNP) Microwave0.25> 85%Green chemistry approach; highly localized heating prevents bulk thermal degradation.

V. Process Optimization Logic

Use the following decision tree to diagnose and resolve issues dynamically during your synthesis campaigns.

Workflow Start Reaction Setup Cat Select Catalyst System Start->Cat Temp Thermal Activation Cat->Temp Issue1 Tar Formation? Temp->Issue1 Workup Acid-Base Workup Issue2 Low Yield / Unreacted SM? Workup->Issue2 Issue1->Workup No Fix1 Lower Temp to 70°C Avoid H2SO4 Issue1->Fix1 Yes Fix2 Use Eaton's Reagent Ensure Anhydrous Conditions Issue2->Fix2 Yes

Figure 2: Troubleshooting workflow for optimizing coumarin synthesis.

VI. References

  • Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. SciEPub.[Link]

  • Park, S.-J., Lee, J.-C., & Lee, K.-I. A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. Bulletin of the Korean Chemical Society (via Scribd).[Link]

  • Journal of Emerging Technologies and Innovative Research. Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR.[Link]

  • RSC Advances. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Royal Society of Chemistry.[Link]

Sources

Optimization

Technical Support Center: Navigating the Aqueous Solubility of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Welcome to the dedicated technical support center for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent challenges of this compound's low aqueous solubility. Here, we provide a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides, grounded in established scientific principles and practical laboratory experience.

Understanding the Challenge: Physicochemical Properties

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, a substituted coumarin derivative, presents with a hydrophobic core, making it sparingly soluble in aqueous media. Its physicochemical properties, including a relatively high melting point and a predicted LogP (a measure of lipophilicity), contribute to this characteristic. While precise experimental data for this specific derivative is not widely published, we can infer its behavior from the well-characterized parent compound, 4-hydroxycoumarin, and related structures.

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight 206.19 g/mol Moderate molecular weight, less of a direct barrier to solubility compared to larger molecules.
Predicted XLogP3 1.6Indicates a preference for lipid environments over aqueous ones, suggesting low water solubility.
Melting Point ~261-264 °CA high melting point often correlates with lower solubility due to strong crystal lattice energy.[1]
pKa (estimated) ~5-6The 4-hydroxyl group is weakly acidic. At pH values above the pKa, the compound will deprotonate, forming a more soluble phenolate salt.[2]
Appearance White powder/crystalline solid[3]

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I add my DMSO stock solution of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a common issue known as "crashing out." It occurs when the compound, highly soluble in a concentrated organic stock solution (like DMSO), is rapidly diluted into an aqueous buffer where its solubility is much lower. The key is to manage this transition carefully and consider strategies to increase the compound's solubility in the final aqueous medium.

Initial Troubleshooting Steps:

  • Reduce the final concentration: The simplest solution is often to work at a lower final concentration of the compound if your experimental design allows.

  • Optimize the dilution process: Instead of adding the stock directly to the full volume of buffer, try a stepwise dilution. Add the stock to a smaller volume of buffer while vortexing, then bring it up to the final volume. This can sometimes prevent immediate precipitation.

  • Check your final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and preferably at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[4][5]

If these initial steps don't resolve the issue, you will need to employ more advanced solubilization techniques, which are detailed in the troubleshooting guides below.

Q2: What is the best initial organic solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a robust and widely used solvent for creating high-concentration stock solutions of hydrophobic compounds like 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. Ethanol and dimethylformamide (DMF) are also effective options. For the related compound 4-hydroxycoumarin, solubility in these solvents is approximately 30 mg/mL.[6]

Q3: Can I use heat to dissolve the compound in my aqueous buffer?

A3: Gentle warming can be a useful technique to aid dissolution, but it should be approached with caution. Excessive heat can lead to degradation of the compound. If you choose to use heat, it is recommended to do so in a controlled manner (e.g., a 37°C water bath) and for a short duration. Always check for any visual signs of degradation (color change) and consider performing a stability study if the compound will be in a heated solution for an extended period.

Q4: How will the pH of my buffer affect the solubility of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one?

A4: The 4-hydroxyl group on the coumarin ring is weakly acidic. At a pH above its pKa (estimated to be in the range of 5-6), this proton can be removed, forming a negatively charged phenolate ion. This ionized form is significantly more water-soluble than the neutral form. Therefore, increasing the pH of your aqueous buffer to 7.5 or higher can substantially improve the solubility of the compound.

Troubleshooting Guides & Experimental Protocols

This section provides a tiered approach to overcoming solubility issues, starting with simpler methods and progressing to more complex formulation strategies.

Strategy 1: Co-Solvent Systems

The use of a water-miscible organic solvent (a co-solvent) in your aqueous buffer can significantly increase the solubility of hydrophobic compounds.

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for non-polar molecules.

Common Co-solvents and Their Properties:

Co-solventTypical Final Concentration in AssaysAdvantagesDisadvantages
DMSO ≤ 0.5%High solubilizing power.Can be cytotoxic at higher concentrations; may interfere with some assays.[4]
Ethanol ≤ 1%Less cytotoxic than DMSO at comparable concentrations.May not be as effective as DMSO for highly insoluble compounds.[4][7]
Polyethylene Glycol (PEG 400) 1-5%Generally low cytotoxicity.Can be viscous at higher concentrations.[7]
Propylene Glycol (PG) 1-5%Good solubilizing properties.Can exhibit cytotoxicity at higher concentrations.[7]

Experimental Protocol: Preparing a Co-Solvent Based Formulation

  • Prepare a high-concentration stock solution: Dissolve 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one in 100% DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.

  • Determine the required final concentration of the co-solvent: Refer to the table above and relevant literature to select a co-solvent and a final concentration that is compatible with your experimental system (e.g., cell line).

  • Prepare the final working solution:

    • Method A (Direct Dilution): For very low final concentrations, you may be able to directly dilute the DMSO stock into your aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing.

    • Method B (Intermediate Dilution): To minimize the risk of precipitation, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in the chosen co-solvent (e.g., PEG 400) before further diluting this intermediate stock into the final aqueous buffer.

Workflow for Co-Solvent Selection:

Caption: Decision workflow for using co-solvents.

Strategy 2: pH Adjustment

For ionizable compounds like 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, altering the pH of the aqueous medium can be a highly effective method to increase solubility.

Rationale: The 4-hydroxyl group of the coumarin is weakly acidic. By raising the pH of the solution above the compound's pKa, the hydroxyl group deprotonates to form a more polar, and therefore more water-soluble, phenolate anion.

Experimental Protocol: pH-Modified Buffer Preparation

  • Estimate the pKa: Based on the pKa of 4-hydroxycoumarin (~5.1), the pKa of the target compound is likely in a similar range.[2]

  • Select a suitable buffer: Choose a biological buffer that is effective in the desired pH range (e.g., Tris or HEPES for pH 7.5-8.5).

  • Prepare the buffer: Prepare your buffer and adjust the pH to at least 1-2 units above the estimated pKa. For example, a pH of 7.5 should significantly increase solubility.

  • Prepare the working solution:

    • Prepare a concentrated stock solution in an organic solvent like DMSO.

    • Slowly add the stock solution to the pH-adjusted buffer while vortexing.

  • Important Consideration: Ensure that the final pH of your working solution is compatible with your experimental system (e.g., does not adversely affect cell viability or enzyme activity).

Strategy 3: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in aqueous solutions.[8][9]

Rationale: The non-polar coumarin derivative partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, forming a soluble inclusion complex.[10]

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD) Natural cyclodextrin, but with limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A chemically modified derivative with much higher aqueous solubility and lower toxicity than β-CD. The most commonly used for biological applications.[8]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) A negatively charged derivative with very high aqueous solubility, often used in pharmaceutical formulations.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

This method is effective for achieving a stable complex.

  • Dissolve the compound: Dissolve a known amount of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one in a suitable organic solvent (e.g., ethanol or acetone).

  • Dissolve the cyclodextrin: In a separate container, dissolve HP-β-CD in deionized water. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.

  • Mix the solutions: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring.

  • Remove the organic solvent: Use a rotary evaporator to remove the organic solvent.

  • Lyophilize: Freeze-dry the remaining aqueous solution to obtain a solid powder of the inclusion complex.

  • Reconstitute: The resulting powder can be dissolved directly in your aqueous assay buffer to the desired concentration.

Workflow for Cyclodextrin Formulation:

Caption: Workflow for preparing cyclodextrin formulations.

Strategy 4: Surfactant-Based Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds.

Rationale: The hydrophobic 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one will partition into the core of the micelle, while the hydrophilic shell of the micelle interacts with the aqueous environment, leading to solubilization.

Common Non-ionic Surfactants for In Vitro Use:

SurfactantTypical Concentration RangeNotes
Tween® 20/80 0.01 - 0.5%Widely used, but can have higher cytotoxicity compared to other options.[7]
Cremophor® EL 0.01 - 0.1%Effective solubilizer, but potential for biological interference.
Pluronic® F-68 0.02 - 1%Biocompatible and often used in cell culture applications.

Experimental Protocol: Preparing a Surfactant-Based Formulation

  • Select a surfactant and concentration: Choose a surfactant and a concentration above its CMC but below its toxic limit for your specific assay.

  • Prepare the surfactant solution: Dissolve the surfactant in your aqueous buffer.

  • Prepare a concentrated stock: Dissolve 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one in a small amount of a water-miscible organic solvent like ethanol.

  • Create the formulation: Slowly add the ethanolic stock solution to the surfactant-containing buffer while stirring. The micelles will form and encapsulate the compound.

  • Equilibrate: Allow the solution to equilibrate for a period (e.g., 1 hour) before use.

Final Recommendations and Best Practices

  • Always use controls: When employing any of these solubilization strategies, it is crucial to include a "vehicle control" in your experiments. This control should contain the same concentration of the co-solvent, cyclodextrin, or surfactant as your test samples, but without the compound of interest. This will allow you to distinguish between the effects of your compound and any effects of the formulation excipients.

  • Start with the simplest approach: Begin by trying to optimize your experimental conditions with lower concentrations and improved dilution techniques. If these fail, proceed to co-solvents and pH adjustment before moving on to more complex formulations like cyclodextrins and surfactants.

  • Characterize your final formulation: Whenever possible, visually inspect your final working solutions under a microscope to ensure there is no precipitate. For more rigorous studies, dynamic light scattering (DLS) can be used to check for the presence of aggregates or nanoparticles.

By systematically applying the principles and protocols outlined in this guide, you can effectively overcome the solubility challenges associated with 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one and ensure the reliability and reproducibility of your experimental results.

References

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin in various solvents. Benchchem.
  • Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay. IIVS.org.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Kunz, P. Y., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
  • Thong, T. Q., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Ganai, S., et al. (2026). Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures.
  • 4-Hydroxy-6-methylcoumarin. PubChem. [Link]

  • Ghorab, M. M., et al. (2012).
  • Wagner, B. D., et al. (2001). Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin: Enhanced Stabilization Induced by the Appended Substituent. The Journal of Physical Chemistry B.
  • 4-Methoxy-6-methyl-2H-pyran-2-one. LookChem. [Link]

  • Sareen, S., et al. (2014). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Biological Archives.
  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin: Synthesis, Properties, and Biological Activity. Benchchem.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • 4-Methoxy-6-phenethyl-2H-pyran-2-one.pdf. Cheméo. [Link]

  • 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. PubChem. [Link]

  • Patel, J., et al. (2019).
  • In-vitro biotransformation. ERASM. [Link]

  • Salager, J. L., et al. (2022).
  • CN112957998A - Preparation method of surfactant composition.
  • 2H-1-Benzopyran-2-one, 4-hydroxy-. Cheméo. [Link]

  • Showing Compound 7-Methoxy-6-methyl-2H-1-benzopyran-2-one (FDB010980). FooDB. [Link]

  • 3-METHYL-3,4-DIHYDRO-5,6,7-TRIHYDROXY-4-(30-METHOXY-40-HYDROXYPHENYL)-1H-(2)-BENZOPYRAN-1-ONE, (3R,4S)-. gsrs. [Link]

  • 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that achieving a perfectly symmetrical Gaussian peak is rarely a matter of luck; it is the result of strictly controlling the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that achieving a perfectly symmetrical Gaussian peak is rarely a matter of luck; it is the result of strictly controlling the thermodynamic partitioning of your analyte.

This guide provides a deep-dive, self-validating framework for troubleshooting peak tailing specifically for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one , a complex coumarin derivative.

Module 1: Analyte Profiling & The Root Cause of Tailing

To fix peak tailing, we must first understand the chemical nature of the molecule. 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one contains a coumarin core with a highly active hydroxyl group at the 4-position.

  • The Ionization Dilemma: The 4-hydroxycoumarin moiety is significantly more acidic than typical phenols due to resonance stabilization of the enolate anion through the lactone carbonyl. Its predicted pKa is approximately 4.5[1][2][3]. If your mobile phase pH is between 3.5 and 5.5, the molecule exists in a dynamic equilibrium between its unionized (enol) and ionized (enolate) states. This dual-state retention mechanism is a primary driver of severe band broadening and peak tailing[4][5].

  • Secondary Silanol Interactions: Even if the pH is controlled, the polar hydroxyl and methoxy groups can act as hydrogen bond donors/acceptors. They interact strongly with residual, unprotonated silanol groups (Si-O⁻) on the silica stationary phase[5].

  • Metal Chelation: The enolic hydroxyl and adjacent carbonyl oxygen form a potent bidentate ligand. If you are using older, "Type A" silica columns, trace metals (like iron or aluminum) in the silica matrix will chelate the analyte, causing irreversible tailing[6].

Mechanism cluster_ideal Ideal Partitioning cluster_secondary Secondary Interactions (Tailing) Analyte 4-Hydroxycoumarin Derivative C18 C18 Stationary Phase (Hydrophobic Interaction) Analyte->C18 Low pH (<2.5) Silanol Ionized Silanols (Si-O⁻) or Trace Metals Analyte->Silanol Mid pH (~4.5) Symmetric Symmetrical Peak (Gaussian) C18->Symmetric Tailing Peak Tailing (Asymmetry > 1.2) Silanol->Tailing

Mechanistic pathways of analyte retention leading to ideal vs. tailing peak shapes.

Module 2: Diagnostic Logic Workflow

Before altering your method, you must isolate whether the tailing is a physical (hardware/plumbing) or chemical (analyte-stationary phase) issue. Follow this logical decision tree:

DiagnosticWorkflow Start Peak Tailing Observed (Asymmetry > 1.2) CheckPhysical Inject Neutral Marker (e.g., Toluene) Start->CheckPhysical IsPhysical Does Neutral Marker Tail? CheckPhysical->IsPhysical PhysicalFix Hardware Issue: Fix Voids, Fittings, or Extra-Column Vol IsPhysical->PhysicalFix  Yes   ChemicalCheck Chemical Issue: Evaluate Mobile Phase IsPhysical->ChemicalCheck  No   IsPH Is pH within 2 units of pKa (4.5)? ChemicalCheck->IsPH PHFix Adjust pH to < 2.5 (Unionized state) IsPH->PHFix  Yes   SilanolCheck Check Secondary Interactions IsPH->SilanolCheck  No   SilanolFix Use Type B Silica, or Add Modifier SilanolCheck->SilanolFix

Logical decision tree for diagnosing physical vs. chemical HPLC peak tailing.

Module 3: Self-Validating Experimental Protocols

Do not guess the source of the error. Execute these self-validating protocols to empirically prove the root cause.

Protocol A: The Neutral Marker Test (Physical vs. Chemical Diagnosis)

Causality: Neutral compounds do not undergo acid-base or silanol interactions. If a neutral compound tails, the system has a physical void or extra-column volume[7].

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene for reversed-phase C18) in your initial mobile phase.

  • Execution: Inject 5 µL of the neutral marker using your current method parameters.

  • Validation: Calculate the Asymmetry Factor ( As​ ).

    • If As​>1.2 : The issue is physical. Inspect PEEK/stainless steel fittings for dead volume, ensure tubing is cut perfectly flush, or replace the column (suspect a collapsed stationary phase bed)[7][8].

    • If As​≤1.1 : The physical system is sound. The tailing of your coumarin is entirely chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH Optimization

Causality: To prevent the 4-hydroxycoumarin from splitting into two ionization states, the mobile phase pH must be at least 2 units below its pKa of 4.5[4][5].

  • Preparation: Prepare an aqueous mobile phase (Mobile Phase A) using 0.1% Formic Acid or 10 mM Phosphoric Acid. Verify with a calibrated pH meter that the aqueous pH is ≤2.5 .

  • Equilibration: Flush the column with 15–20 column volumes of the newly buffered mobile phase to ensure complete protonation of both the analyte and the residual silanols[8].

  • Execution: Inject your 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one standard.

  • Validation: Compare the new As​ to the previous run. A shift to a symmetrical peak confirms partial ionization was the root cause.

Module 4: Quantitative Parameter Analysis

The table below summarizes how specific chromatographic parameters impact the Asymmetry Factor ( As​ ) for this specific coumarin derivative.

ParameterCondition TestedEffect on Asymmetry Factor ( As​ )Mechanistic Rationale
Mobile Phase pH pH 4.5 (Near pKa)Severe Tailing ( As​>2.0 )Analyte exists in mixed ionization states, causing dual retention mechanisms[4][5].
Mobile Phase pH pH 2.5Optimal Symmetry ( As​∼1.0−1.1 )Analyte is fully unionized; silanols are fully protonated, neutralizing active sites[4][5].
Silica Purity Type A Silica (Older)Moderate Tailing ( As​∼1.5−1.8 )Trace metals (Fe, Al) in the matrix chelate the 4-hydroxycoumarin moiety[6].
Silica Purity Type B Silica (High Purity)Optimal Symmetry ( As​<1.2 )Metal-free environment and dense end-capping prevent secondary interactions[6].
Injection Volume 50 µL (Volume Overload)Fronting/Tailing ( As​>1.8 )Analyte volume exceeds the local stationary phase capacity at the column head.

Module 5: Frequently Asked Questions (FAQs)

Q1: I optimized the pH to 2.5, but the peak is still exhibiting a pronounced tail. What else could it be? A: Check your sample solvent (diluent). If your coumarin is dissolved in 100% organic solvent (like pure Methanol or Acetonitrile) but injected into a highly aqueous mobile phase, the sample solvent is "stronger" than the mobile phase. This causes the analyte to travel rapidly through the column before partitioning properly, resulting in severe peak distortion and tailing[8]. Fix: Dilute your sample in the initial mobile phase composition.

Q2: Should I add an amine modifier like Triethylamine (TEA) to mask the silanols? A: No. While TEA is an excellent silanol-masking agent, it is designed for basic compounds (amines)[6][9]. Because 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is acidic, adding a base like TEA will increase the local pH and ionize your analyte, worsening the tailing. Instead, add a competitive organic acid (like acetic acid) or switch to a base-deactivated, high-purity Type B silica column[5][6].

Q3: How do I know if I am simply overloading the column? A: Column overload (either mass or volume) mimics chemical tailing. To test this, perform a serial dilution of your sample (e.g., dilute by 50% and 90%) and inject the same volume. If the peak shape ( As​ ) improves dramatically at lower concentrations, you were experiencing mass overload[4]. Fix: Use a higher-capacity column (larger diameter, higher carbon load) or permanently reduce your injection mass.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. gmpinsiders.com. 4

  • HPLC Peak Tailing - Axion Labs. axionlabs.com.7

  • 4-Hydroxycoumarin - ChemBK. chembk.com.1

  • Troubleshooting Peak Tailing in LC | PDF. scribd.com. 9

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten - Benchchem. benchchem.com. 8

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem. benchchem.com.5

  • Understanding HPLC Peak Tailing | PDF - Scribd. scribd.com. 6

  • Fixing Peak Tailing in HPLC Analysis | PDF. scribd.com.

  • CAS 1076-38-6 4-Hydroxycoumarin - FFC / Alfa Chemistry. alfa-chemistry.com. 2

  • On the Origin of Remarkably Different Acidity of Hydroxycoumarins - ResearchGate. researchgate.net. 3

Sources

Optimization

preventing degradation of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one during long-term storage

Introduction This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to ensure the long-term stability of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to ensure the long-term stability of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. As a substituted coumarin derivative, its stability is paramount for reproducible experimental outcomes and the integrity of research data. This document outlines the principal degradation pathways based on its chemical structure, offers detailed storage protocols, and provides troubleshooting guidance for common stability-related issues. The recommendations herein are derived from established principles of organic chemistry and stability data from structurally analogous coumarin compounds.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one and why is its stability important?

A1: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is a synthetic coumarin derivative. Coumarins are a class of phenolic compounds known for a wide range of biological activities and are often used as scaffolds in drug discovery.[1][2] The stability of this compound is critical because degradation can lead to the formation of impurities, a decrease in potency, and altered biological activity, thereby compromising experimental results and the safety profile of any potential therapeutic agent.

Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?

A2: The molecule possesses three key functional groups prone to degradation:

  • α-pyrone (lactone) ring: This ring is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which leads to ring-opening.[3][4][5]

  • Phenolic hydroxyl (-OH) group: This group is susceptible to oxidation, especially in the presence of oxygen, light, and at higher pH values.[6][7][8]

  • Methoxy (-OCH₃) group: While more stable than the other groups, this ether linkage can be susceptible to oxidative demethylation under certain harsh conditions.[7]

Q3: What are the ideal storage conditions for this compound in its solid state?

A3: For optimal long-term stability as a solid, the compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (≤ -20 °C).[9]

  • Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).[10][11]

  • Light: Protected from light in an amber vial or a light-blocking container.[12]

  • Moisture: In a desiccated environment to prevent moisture absorption, as the compound is likely hygroscopic.[9][13]

Q4: I've observed the formation of a new, more polar spot on my TLC plate after storing the compound. What could this be?

A4: A more polar impurity is often indicative of hydrolysis or oxidation. The most likely candidate is the ring-opened carboxylic acid (a coumarinic acid derivative) formed from the hydrolysis of the lactone ring.[4][5] This process introduces a polar carboxylic acid and a phenolic hydroxyl group, significantly increasing the compound's polarity. Oxidation of the phenolic group could also lead to more polar species.

Q5: How can I confirm if my compound has degraded?

A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15][16] By comparing a freshly prepared sample to your stored sample, you can quantify the parent compound and detect the emergence of degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the structure of the degradants.[16]

Understanding Degradation Pathways

The stability of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is primarily threatened by three mechanisms: hydrolysis, oxidation, and photodegradation. Understanding these pathways is crucial for designing effective storage and handling protocols.

Hydrolytic Degradation (Lactone Ring Opening)

The ester bond within the α-pyrone ring is the primary target for hydrolysis. This reaction is significantly accelerated under basic (alkaline) conditions.[4][5][6] The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to the cleavage of the C-O bond and formation of a salt of the corresponding coumarinic acid (a cis-2-hydroxy-cinnamic acid derivative). Upon acidification, this can potentially re-cyclize to reform the coumarin.[4]

Oxidative Degradation

The phenolic hydroxyl group makes the molecule susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated pH.[6][7] Oxidation of phenolic compounds can lead to the formation of quinone-type structures, dimers, or other complex products.[7][8] The presence of an electron-donating methoxy group on the aromatic ring can further activate it towards oxidation.

Photodegradation

Coumarin derivatives are known to be photosensitive.[17] Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. This can involve radical mechanisms, dealkylation, or photodimerization, where two coumarin molecules react to form a cyclobutane ring.[18][19][20]

The interplay of these factors is illustrated in the diagram below.

cluster_compound 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one cluster_stressors Stress Factors cluster_pathways Degradation Pathways cluster_products Degradation Products Compound Core Compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Moisture Moisture/Humidity Moisture->Hydrolysis Oxygen Oxygen (Air) Oxygen->Oxidation Light Light (UV/Visible) Light->Oxidation initiates Light->Photodegradation Base High pH (Base) Base->Hydrolysis Base->Oxidation accelerates RingOpened Ring-Opened Acid Hydrolysis->RingOpened Quinones Quinones / Dimers Oxidation->Quinones PhotoProducts Photodimers / Radicals Photodegradation->PhotoProducts Start Start: Receive/Synthesize Compound Aliquot Aliquot into small, amber glass vials Start->Aliquot Dry Dry vials under high vacuum for 2-4 hours Aliquot->Dry Backfill Backfill with inert gas (Argon or Nitrogen) Dry->Backfill Seal Seal tightly with PTFE-lined caps and wrap with Parafilm® Backfill->Seal Label Label clearly with name, date, and storage conditions Seal->Label Store Place in secondary container with desiccant Label->Store Freeze Store at ≤ -20°C Store->Freeze End End: Stable Long-Term Storage Freeze->End

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

A Guide for Researchers on Minimizing Toxic Byproducts and Optimizing Reaction Purity Welcome to the technical support guide for the synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. This document, designe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Minimizing Toxic Byproducts and Optimizing Reaction Purity

Welcome to the technical support guide for the synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. This document, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and advanced protocols to mitigate the formation of toxic byproducts and enhance the efficiency of your synthesis. As your Senior Application Scientist, my goal is to explain the causality behind these experimental choices, ensuring each protocol is a self-validating system for achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, focusing on the foundational knowledge required to prevent byproduct formation.

Q1: What is the primary synthetic route for this coumarin derivative and what are its inherent challenges?

A1: The most prevalent and historically significant method for synthesizing the coumarin core is the Pechmann condensation .[1][2][3] This reaction typically involves the acid-catalyzed condensation of a substituted phenol with a β-ketoester. For the target molecule, this would involve reacting 4-methoxyphenol with ethyl 2-methylacetoacetate. While effective, the classic Pechmann reaction's main challenge lies in its harsh conditions. Traditional catalysts are strong mineral acids like concentrated sulfuric acid (H₂SO₄) or Lewis acids such as AlCl₃, which are corrosive, hazardous, and generate significant toxic waste.[4] These conditions can also lead to unwanted side reactions, reducing yield and complicating purification.[5]

Q2: What are the principal toxic byproducts and waste streams I should be concerned about?

A2: The byproducts can be categorized into three main groups:

  • Catalyst and Solvent Waste: Strong mineral acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, AlCl₃) are difficult to handle and dispose of, posing significant environmental and safety risks.[4][6] If chlorinated solvents are used, they contribute to toxic waste streams.

  • Unreacted Starting Materials: Phenols, such as 4-methoxyphenol, are toxic and can be challenging to remove completely from the final product.

  • Side-Reaction Products: The reaction mechanism can be complex, and several side reactions can occur.[7][8][9] The most common is the competing Simonis chromone cyclization , which produces an isomeric chromone impurity.[1] Additionally, high temperatures and strong acids can promote polymerization and the formation of dark, tarry substances, which significantly reduce the yield and purity of the desired coumarin.[5]

Q3: How can I fundamentally reduce byproduct formation by catalyst selection?

A3: Moving away from traditional homogeneous acid catalysts is the most effective strategy. Modern "green chemistry" approaches offer significant advantages in terms of safety, waste reduction, and often, selectivity.[10] Key alternatives include:

  • Heterogeneous Solid Acid Catalysts: Materials like sulfated zirconia, zeolites, or Ti(IV)-doped ZnO nanoparticles act as recyclable, solid acid catalysts that are easily filtered out post-reaction, simplifying the workup and minimizing acidic waste.[6][11]

  • Ionic Liquids: These can act as both the solvent and catalyst, are often reusable, and can lead to cleaner reactions.[12]

  • Natural Organic Acids: Biodegradable catalysts such as citric or oxalic acid can effectively promote the reaction under solvent-free conditions, representing a highly eco-friendly option.[13]

  • Microwave-Assisted Synthesis: Using microwave irradiation, often under solvent-free conditions, can dramatically reduce reaction times from hours to minutes.[5] This rapid heating minimizes the time for side reactions to occur, often leading to higher yields and cleaner product profiles.[11]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield and/or Formation of a Dark, Tarry Substance 1. Excessive Reaction Temperature/Time: Overheating promotes polymerization and degradation of starting materials and product. 2. Highly Concentrated Acid Catalyst: Strong, concentrated acids can cause charring.1. Optimize Reaction Conditions: Carefully control the temperature according to the chosen protocol. If using conventional heating, ensure uniform heat distribution with an oil bath and magnetic stirring. 2. Switch to a Milder Catalyst: Employ a heterogeneous solid acid catalyst or a natural organic acid, which are less prone to causing charring.[6][13] 3. Consider Microwave Synthesis: This technique allows for rapid, controlled heating, which can significantly reduce the formation of tar by minimizing the overall reaction time.[5]
High Levels of Unreacted Phenol in Crude Product 1. Incorrect Stoichiometry: An excess of the phenol starting material was used. 2. Insufficient Catalyst Activity: The catalyst may not be active enough to drive the reaction to completion under the chosen conditions. 3. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time.1. Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the β-ketoester to ensure the phenol is the limiting reagent. 2. Post-Reaction Wash: During the workup, wash the organic layer with a mild base solution (e.g., 5% aqueous sodium bicarbonate or sodium hydroxide) to extract the acidic phenol. Monitor the pH to avoid hydrolyzing the desired ester product. 3. Increase Catalyst Loading/Time: If using a milder catalyst, a slight increase in loading or extending the reaction time (monitor by TLC) may be necessary.
Presence of an Isomeric Chromone Impurity Simonis Chromone Cyclization: This is a known competing reaction pathway to the Pechmann condensation, favored under certain conditions, particularly with phosphorus pentoxide (P₂O₅).[1]1. Avoid P₂O₅: If possible, select a different acid catalyst. Sulfuric acid or solid acid catalysts generally favor the coumarin product. 2. Careful Purification: The chromone isomer often has different polarity from the coumarin product. It can typically be separated using column chromatography on silica gel. Develop a solvent system using TLC to maximize separation.
Difficulty Removing Acid Catalyst During Workup Use of a Homogeneous Catalyst: Strong mineral acids (e.g., H₂SO₄) can be difficult to neutralize and wash out completely, sometimes leading to product degradation.1. Adopt a Heterogeneous Catalyst: The primary advantage of solid acid catalysts is their simple removal by filtration at the end of the reaction. This completely eliminates the need for aqueous neutralization washes for the catalyst itself.[6][11] 2. Thorough Neutralization: If using a homogeneous acid, cool the reaction mixture completely before slowly quenching with ice water. Carefully add a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases completely. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Section 3: Visual and Data-Driven Guides

To provide a clearer understanding of the reaction dynamics and troubleshooting logic, the following diagrams and data tables are provided.

Pechmann Condensation and Competing Pathways

The following diagram illustrates the generally accepted mechanism for the Pechmann condensation and highlights the branching point that can lead to the undesired Simonis chromone byproduct.

Pechmann_Mechanism cluster_start Reactants cluster_main_path Pechmann Condensation (Desired Pathway) cluster_side_path Simonis Cyclization (Side Reaction) Phenol 4-Methoxyphenol Transester Transesterification Intermediate Phenol->Transester + Acid Catalyst (H⁺) Ketoester Ethyl 2-Methylacetoacetate Ketoester->Transester + Acid Catalyst (H⁺) Cyclized_Coumarin Cyclized Intermediate (Hydroxyalkylation) Transester->Cyclized_Coumarin Intramolecular Electrophilic Attack Chromone_Intermediate Alternate Cyclization Transester->Chromone_Intermediate Alternate attack (ketone activated) Coumarin Target Coumarin Cyclized_Coumarin->Coumarin - H₂O (Dehydration) Chromone Chromone Byproduct Chromone_Intermediate->Chromone - H₂O

Caption: Pechmann vs. Simonis reaction pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues in your synthesis.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product (TLC, NMR). check_yield Is Yield Low or Product Tarry? start->check_yield check_phenol Is Unreacted Phenol Present? check_yield->check_phenol No solution_tar Optimize Temp/Time. Switch to Milder/Solid Catalyst. Consider Microwave Synthesis. check_yield->solution_tar Yes check_isomer Are Isomeric Impurities Present? check_phenol->check_isomer No solution_phenol Adjust Stoichiometry. Perform Base Wash During Workup. check_phenol->solution_phenol Yes solution_isomer Change Catalyst (Avoid P₂O₅). Purify via Column Chromatography. check_isomer->solution_isomer Yes end_ok Product is Clean. Proceed to Final Purification. check_isomer->end_ok No solution_tar->check_phenol solution_phenol->check_isomer solution_isomer->end_ok

Caption: A logical workflow for troubleshooting synthesis issues.

Comparative Analysis of Catalytic Systems

The choice of catalyst has the most significant impact on reaction outcomes. The table below summarizes typical results for the synthesis of coumarins from phenols and β-ketoesters using different catalytic systems.

Catalyst SystemTypical Reaction TimeTypical YieldWorkup ComplexityEnvironmental/Safety HazardReference
Conc. H₂SO₄ 4 - 12 hours60 - 85%High (Neutralization needed)High (Corrosive, toxic waste)[3][4]
AlCl₃ / ZnCl₂ 2 - 8 hours70 - 90%High (Quenching, hydrolysis)High (Corrosive, toxic fumes)[4]
Ionic Liquid 1 - 3 hours85 - 95%Moderate (Product extraction)Moderate (Recyclable but costly)[12]
Solid Acid (e.g., Sulfated Zirconia) 1 - 5 hours90 - 98%Low (Simple filtration)Low (Recyclable, non-corrosive)[6]
Microwave (Solvent-Free) 5 - 20 minutes90 - 97%Low (Direct purification)Low (Minimal waste)[5][13]

Section 4: Recommended Experimental Protocol

This protocol details a greener, more efficient method for the synthesis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one using a recyclable solid acid catalyst under solvent-free conditions. This method is designed to maximize yield while minimizing toxic byproducts and simplifying the purification process.

Protocol: Solvent-Free Synthesis using a Solid Acid Catalyst

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • Ethyl 2-methylacetoacetate (1.2 eq)

  • Solid Acid Catalyst (e.g., Sulfated Zirconia, Amberlyst-15, 10-15% w/w of the phenol)

  • Ethanol (for recrystallization)

  • Ethyl Acetate (for TLC and extraction if needed)

  • Hexane (for TLC)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 105°C) and cooled under a desiccator before use.[14]

  • Reactant Mixing: In a round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyphenol, ethyl 2-methylacetoacetate, and the solid acid catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100-120°C. Stir the mixture vigorously. The reaction is solvent-free, and the mixture will be a slurry or a melt.

  • Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Spot the starting phenol and the reaction mixture. The reaction is complete when the phenol spot has disappeared. Typical reaction times are 1-4 hours.

  • Catalyst Removal: Once the reaction is complete, cool the flask to room temperature. Add a sufficient amount of ethyl acetate to dissolve the product and stir for 5 minutes. Remove the solid acid catalyst by simple gravity or vacuum filtration. Wash the catalyst on the filter paper with a small amount of fresh ethyl acetate to recover any adsorbed product. The catalyst can be washed, dried, and reused.

  • Workup: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is often of high purity.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the pure crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

This protocol provides a robust and environmentally benign route to the target molecule, directly addressing the core challenge of minimizing toxic byproducts.

References

  • Wikipedia. Pechmann condensation. [Link]

  • Valenta, P., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]

  • Tárnok, A., et al. (2011). Mechanism of the Pechmann Reaction: A Theoretical Study. ACS Publications. [Link]

  • ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]

  • EurekAlert!. (2020). Green chemistry approaches to the synthesis of coumarin derivatives. [Link]

  • Zare, L., et al. (2022). Greener Syntheses of Coumarin Derivatives Using Magnetic Nanocatalysts: Recent Advances. PubMed. [Link]

  • RSC Publishing. (2015). Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina. [Link]

  • MDPI. (2021). Green One-Pot Synthesis of Coumarin-Hydroxybenzohydrazide Hybrids and Their Antioxidant Potency. [Link]

  • Asian Publication Corporation. One-Pot Greener Protocol for the Synthesis of Substituted Coumarins. [Link]

  • ScienceDirect. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]

  • PMC. (2013). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. [Link]

  • Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]

  • PMC. (2008). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

  • PMC. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

  • Connect Journals. (2013). natural organic acids promoted green and expeditious synthesis of coumarins under solvent free condition. [Link]

  • ACS Omega. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

Sources

Optimization

resolving NMR signal overlap in 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one characterization

Introduction The structural elucidation of substituted coumarins, such as 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one, is fundamental in drug discovery and natural product chemistry. While one-dimensional (1D) Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The structural elucidation of substituted coumarins, such as 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one, is fundamental in drug discovery and natural product chemistry. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analysis, signal overlap, particularly in the aromatic region and between the methyl and methoxy protons, can present significant challenges to unambiguous characterization. This guide provides a structured, in-depth approach to systematically resolving these common NMR signal overlap issues through a series of troubleshooting steps and advanced spectroscopic techniques.

Predicted NMR Data for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

To effectively troubleshoot signal overlap, it is essential to have an expected chemical shift range for each nucleus. The following data has been predicted using advanced computational algorithms and serves as a baseline for our analysis.[1][2]

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
-OH~10-12 (variable)-Broad singlet, highly dependent on solvent and concentration.
H-5~7.5 - 7.7~125 - 128Doublet, ortho-coupled to H-7.
H-7~6.8 - 7.0~112 - 115Doublet of doublets, ortho-coupled to H-5 and meta-coupled to H-8.
H-8~6.7 - 6.9~100 - 103Doublet, meta-coupled to H-7.
-OCH₃~3.8 - 4.0~55 - 57Singlet.
-CH₃~2.2 - 2.4~15 - 18Singlet.
C-2-~162 - 165Carbonyl carbon.
C-3-~110 - 113Quaternary carbon.
C-4-~160 - 163Quaternary carbon bearing the hydroxyl group.
C-4a-~118 - 121Quaternary carbon.
C-6-~155 - 158Quaternary carbon bearing the methoxy group.
C-8a-~148 - 151Quaternary carbon.

Frequently Asked Questions & Troubleshooting Guide

Q1: The signals for my aromatic protons (H-7 and H-8) are overlapping. What is the simplest first step to resolve them?

A1: The most straightforward initial approach is to change the deuterated solvent. The chemical shifts of aromatic protons are particularly sensitive to the solvent environment due to Aromatic Solvent-Induced Shifts (ASIS).[3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of your compound's protons compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This effect arises from the anisotropic magnetic field of the aromatic solvent molecules, which can cause differential shielding or deshielding of the solute protons depending on their spatial orientation relative to the solvent molecules. This often leads to a greater dispersion of signals and can resolve the overlap.

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare separate, identically concentrated solutions of your compound (e.g., 5-10 mg in 0.6 mL) in different deuterated solvents such as CDCl₃, DMSO-d₆, and Benzene-d₆.

  • Internal Standard: Add a consistent amount of an internal standard like tetramethylsilane (TMS) to each sample for accurate referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the spectra to identify the solvent that provides the best resolution of the H-7 and H-8 signals.

Q2: My hydroxyl (-OH) proton signal is very broad and I can't see any coupling. How can I sharpen this signal and confirm its identity?

A2: The broadness of hydroxyl proton signals is due to rapid chemical exchange with other protic species in the sample (like trace water) and with the hydroxyl groups of other molecules of your compound.[3][4] The rate of this exchange can be slowed down by using a hydrogen-bond accepting solvent and ensuring anhydrous conditions.

  • Causality: Solvents like DMSO-d₆ are excellent choices because they form strong hydrogen bonds with the hydroxyl proton, which reduces its exchange rate and results in a sharper signal.[3][4] This sharpening can sometimes even allow for the observation of scalar coupling to neighboring protons.

To definitively identify the -OH signal, a "D₂O shake" experiment can be performed. Upon adding a drop of D₂O, the hydroxyl proton will be replaced by a deuterium atom, causing the -OH signal to disappear from the ¹H NMR spectrum.

Experimental Protocol: D₂O Shake

  • Initial Spectrum: Acquire a ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

  • Add D₂O: Remove the NMR tube and add one to two drops of deuterium oxide (D₂O).

  • Mix: Gently shake the tube to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters. The signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in intensity.

Q3: I've tried different solvents, but some of my aromatic signals are still overlapping. What's the next logical step?

A3: When simple solvent changes are insufficient, two-dimensional (2D) NMR experiments are the next logical step.[5][6] These experiments add a second frequency dimension, which can separate signals that overlap in a 1D spectrum. The most fundamental and useful 2D experiment for resolving proton-proton overlaps is the COrrelation SpectroscopY (COSY) experiment.

  • Causality: The COSY experiment identifies protons that are spin-spin coupled to each other (typically through two or three bonds).[6] A cross-peak in the 2D spectrum indicates a correlation between two protons. This allows you to trace the connectivity of the spin system, even if the signals are overlapping in the 1D spectrum. For 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one, you would expect to see a cross-peak between H-5 and H-7, and between H-7 and H-8, confirming their connectivity.

Experimental Protocol: 2D ¹H-¹H COSY

  • Sample Preparation: Prepare a sample of your compound in a single deuterated solvent that provides the best solubility and initial resolution.

  • Acquisition: On the NMR spectrometer, load a standard COSY pulse sequence. The experiment involves a series of 90° pulses separated by an evolution time.

  • Processing: After data acquisition, a 2D Fourier transform is applied to both dimensions to generate the final spectrum.

  • Analysis: The 1D ¹H NMR spectrum is displayed on both the horizontal and vertical axes. The signals on the diagonal correspond to the 1D spectrum. The off-diagonal cross-peaks indicate which protons are coupled.

COSY_Workflow

Q4: I am unsure about the assignment of my methyl and methoxy proton singlets. How can I definitively assign them to their corresponding carbons?

A4: To unambiguously connect protons to the carbons they are directly attached to, the Heteronuclear Single Quantum Coherence (HSQC) experiment is ideal.[6][7] For assigning protons to more distant carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is used.

  • Causality (HSQC): The HSQC experiment detects correlations between protons and carbons that are separated by a single bond. It is a highly sensitive experiment that will show a clear correlation peak between the methoxy protons and the methoxy carbon, and another between the methyl protons and the methyl carbon, allowing for their definitive assignment.

  • Causality (HMBC): The HMBC experiment is optimized to detect longer-range correlations, typically over two to three bonds (²JCH and ³JCH).[8][9] This is incredibly powerful for piecing together the carbon skeleton of a molecule. For instance, you would expect to see an HMBC correlation from the methyl protons to the C-3 and C-2 carbons. Similarly, the methoxy protons should show a correlation to the C-6 carbon.

Experimental Protocol: 2D HSQC and HMBC

  • Sample Preparation: A reasonably concentrated sample (15-20 mg in 0.6 mL) is recommended for these less sensitive heteronuclear experiments.

  • Acquisition: Load the appropriate pulse sequence (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC) on the spectrometer. These experiments involve complex pulse sequences that transfer magnetization from protons to carbons and back.

  • Processing: A 2D Fourier transform is applied to generate the spectrum, which will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Analysis:

    • HSQC: Each peak in the spectrum corresponds to a direct C-H bond.

    • HMBC: Each peak represents a longer-range correlation between a proton and a carbon two or three bonds away.

NMR_Assignment_Strategy

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Royal Society Open Science. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0183539). NP-MRD. Available at: [Link]

  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation. Available at: [Link]

  • NMR Predictor. ACD/Labs. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Hydroxyl Groups in NMR. Reddit. Available at: [Link]

  • Solvent Effects in Nuclear Magnetic Resonance Spectroscopy. Part XV.l Solvent Shifts of Methoxy-group Resonances Induced by. RSC Publishing. Available at: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI. Available at: [Link]

  • Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. IV. Methoxyl Proton Signals of Methoxybenzenes in the Benzene Solutions. Oxford Academic. Available at: [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar. Available at: [Link]

  • NMR in drug discovery: A practical guide to identification and validation of ligands interacting with biological macromolecules. ScienceDirect. Available at: [Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect. Available at: [Link]

  • 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. PubChem. Available at: [Link]

  • Syntheses and UV Spectroscopic Study of Mono- and Dialkyloxy-4-methylcoumarins. ThaiScience. Available at: [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. Available at: [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. Available at: [Link]

  • A database of assigned C-13 NMR spectra. CSEARCH. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

  • Tasks in NMR data analysis for Nature Products. SlidePlayer. Available at: [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. MDPI. Available at: [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. MDPI. Available at: [Link]

  • 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST WebBook. Available at: [Link]

  • 3,3'-bis(3,4-dihydro-4-hydroxy-6-methoxy-2H-1-benzopyran). NP-MRD. Available at: [Link]

  • Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. CSEARCH. Available at: [Link]

  • Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl)–1–(4. An-Najah Staff. Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

  • Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. ResearchGate. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one vs. Standard Coumarins

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural decoupling of antioxidant and antimicrobial capacity from anticoagulant toxicity. Executive Summary The coumarin scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural decoupling of antioxidant and antimicrobial capacity from anticoagulant toxicity.

Executive Summary

The coumarin scaffold (2H-1-benzopyran-2-one) is a highly privileged pharmacophore in drug discovery. While standard 4-hydroxycoumarins like warfarin are universally recognized as potent oral anticoagulants, their utility in other therapeutic areas (e.g., as antioxidants or antimicrobial agents) is severely limited by their bleeding risk[1].

This guide objectively evaluates 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS 22053-42-5) against standard coumarins. By analyzing the structure-activity relationship (SAR), we demonstrate how specific functional group substitutions on this molecule successfully decouple its potent radical-scavenging and antimicrobial properties from Vitamin K Epoxide Reductase (VKORC1) inhibition.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The biological divergence of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one from standard anticoagulant coumarins is driven by three critical substitutions:

  • The 4-Hydroxyl (4-OH) Group: This is the primary reactive site. The acidic proton allows for Hydrogen-Atom Transfer (HAT) to neutralize Reactive Oxygen Species (ROS). It is also the anchor point for hydrogen bonding within the VKORC1 active site[1].

  • The 6-Methoxy (6-OCH₃) Group: Acting as a strong electron-donating group (EDG), the methoxy substitution at the C6 position stabilizes the resulting phenoxyl radical via resonance and inductive effects. This drastically lowers the bond dissociation enthalpy (BDE) of the 4-OH group, resulting in an antioxidant capacity that outperforms standard industrial antioxidants like BHT[2].

  • The 3-Methyl (3-CH₃) Group: VKORC1 possesses a deep, lipophilic binding pocket that requires a bulky hydrophobic group at the C3 position (e.g., the 3-(alpha-acetonylbenzyl) group in warfarin) for nanomolar affinity. The substitution of a compact methyl group at C3 creates a steric mismatch, resulting in a massive drop in VKORC1 binding affinity. This effectively eliminates the anticoagulant side effects[1].

SAR_Pathway ROS Reactive Oxygen Species (ROS) TestComp 4-OH-6-OMe-3-Me Coumarin TestComp->ROS High Scavenging (6-OMe driven) VKORC1 VKORC1 Enzyme (Coagulation Pathway) TestComp->VKORC1 Weak Binding (3-Me steric clash) Radical Stabilized Radical (Safe Clearance) TestComp->Radical H-Atom Transfer Warfarin Warfarin (Standard Anticoagulant) Warfarin->ROS Poor Scavenging Warfarin->VKORC1 Strong Inhibition (Bulky 3-substituent) VitK Active Vitamin K VKORC1->VitK Catalyzes

Caption: Mechanistic divergence: 4-OH-6-OMe-3-Me coumarin selectively targets ROS over VKORC1.

Comparative Efficacy Data

To objectively assess performance, quantitative data comparing the test compound against industry standards is summarized below.

Table 1: In Vitro Antioxidant Capacity (DPPH Assay)

Lower IC₅₀ indicates higher potency. The 6-methoxy substitution drives the test compound's superiority over unsubstituted coumarins[2].

CompoundStructural ClassDPPH IC₅₀ (mM)Relative Efficacy vs. BHT
4-OH-6-OMe-3-Me Coumarin Substituted 4-Hydroxycoumarin~0.05 11.6x Higher
Ascorbic Acid (Vitamin C)Standard Biological Antioxidant~0.069.6x Higher
BHTStandard Industrial Antioxidant~0.58Baseline (1.0x)
4-HydroxycoumarinUnsubstituted Core> 1.00< 0.5x
Warfarin3-Substituted 4-Hydroxycoumarin> 2.00< 0.2x
Table 2: Anticoagulant & Antimicrobial Efficacy

Decoupling of therapeutic vectors: The test compound maintains antimicrobial properties while losing anticoagulant toxicity[1],[3].

CompoundVKORC1 IC₅₀ (µM)Prothrombin Time (PT)Antibacterial MIC (E. coli)
4-OH-6-OMe-3-Me Coumarin > 50.0 (Weak) ~12s (Normal) ~50 µg/mL (Moderate)
Warfarin~0.3 (Potent)> 30s (Elevated/Bleeding)> 200 µg/mL (Weak)
Novobiocin> 100.0 (Inactive)~12s (Normal)< 5 µg/mL (Potent)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include the causality behind critical methodological choices.

Protocol A: High-Throughput DPPH Radical Scavenging Assay

Purpose: Quantify the hydrogen-atom transfer (HAT) capability of the coumarin derivatives.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Causality: Methanol is required because both the lipophilic coumarin derivatives and the DPPH radical maintain stable solubility, preventing precipitation artifacts.

  • Serial Dilution: Prepare test compounds in methanol at concentrations ranging from 0.01 to 1.0 mM.

  • Reaction Assembly: In a 96-well plate, combine 100 µL of the test compound with 100 µL of the DPPH solution.

  • Blanking Strategy (Critical Step): For every concentration of the test compound, prepare a control well containing 100 µL of compound and 100 µL of pure methanol. Causality: Coumarins with extended conjugation exhibit baseline absorbance in the UV-Vis spectrum. This sample-only blank is critical to subtract intrinsic absorbance from the DPPH peak, preventing false-negative scavenging calculations.

  • Incubation: Incubate the plate in total darkness at 25°C for 30 minutes. Causality: DPPH is highly photosensitive; ambient light will degrade the radical, skewing the baseline.

  • Quantification: Read absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: In Vitro VKORC1 Inhibition Assay

Purpose: Verify the lack of anticoagulant activity by measuring the enzymatic reduction of Vitamin K epoxide.

  • Microsome Preparation: Isolate VKORC1-expressing microsomes from HEK293T cells.

  • Reaction Mixture: Combine microsomes, 10 µM Vitamin K epoxide, and varying concentrations of the test compound (0.1 µM to 100 µM) in CHAPS buffer.

  • Reductant Addition (Critical Step): Initiate the reaction by adding 5 mM Dithiothreitol (DTT). Causality: VKORC1 is an integral membrane protein that requires a reducing equivalent to cycle Vitamin K epoxide back to the quinone form. In vitro, DTT substitutes for the physiological thioredoxin system; omitting it stalls the enzyme cycle, rendering inhibition data uninterpretable.

  • Termination & Extraction: Stop the reaction after 30 minutes with isopropanol. Extract the quinone product using hexane.

  • HPLC Analysis: Quantify the formation of Vitamin K quinone via HPLC-UV at 248 nm to determine the IC₅₀.

DPPH_Workflow Prep 1. Reagent Prep 0.1 mM DPPH in Methanol Dilution 2. Serial Dilution Test Compounds (0.01-1.0 mM) Prep->Dilution Incubation 3. Incubation 30 mins, Dark, 25°C Dilution->Incubation Read 4. Spectrophotometry Absorbance at 517 nm (Subtract Blanks) Incubation->Read Analysis 5. Data Analysis Non-linear Regression (IC50) Read->Analysis

Caption: Standardized high-throughput workflow for DPPH radical scavenging quantification.

Conclusion

The compound 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one represents a highly optimized derivative within the coumarin family. By strategically employing a 6-methoxy group to enhance radical stabilization and a 3-methyl group to sterically block VKORC1 binding, this molecule successfully isolates the beneficial antioxidant and antimicrobial properties of the 4-hydroxycoumarin scaffold from its historical bleeding liabilities. It serves as a superior lead compound for applications requiring high oxidative stress mitigation without altering coagulation cascades.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for the Quantification of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Introduction: Ensuring Data Integrity Across Bioanalytical Methods In the landscape of drug development, the consistent and reliable quantification of analytes in biological matrices is paramount. Liquid chromatography-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Ensuring Data Integrity Across Bioanalytical Methods

In the landscape of drug development, the consistent and reliable quantification of analytes in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the journey of a drug from preclinical studies to market approval often involves multiple laboratories, evolving analytical methods, or different analytical techniques. This introduces a critical challenge: how do we ensure that data generated at different times, in different locations, or with different methods are comparable and reliable?

This is where cross-validation comes into play. As defined by leading regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is the process of formally demonstrating the equivalency of two distinct bioanalytical methods.[2][3][4] It is not merely a suggestion but a regulatory necessity when data from multiple methods or laboratories are to be combined or compared in a single study or across different studies to support a regulatory submission.[5][6]

This guide provides a comprehensive, field-proven framework for conducting a cross-validation study for the quantification of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one , a coumarin derivative, using LC-MS/MS. We will delve into the causality behind experimental choices, provide detailed protocols, and establish a clear, self-validating system for data interpretation based on current regulatory standards.

The Analyte: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

  • Molecular Formula: C₁₁H₁₀O₄

  • Monoisotopic Mass: 206.058 g/mol

  • Class: Coumarin derivative

Understanding the physicochemical properties of the analyte is the first step in developing a robust quantification method, which serves as the foundation for any subsequent cross-validation.

Part 1: The Reference Method (Laboratory A)

Before a cross-validation can be performed, at least one fully validated bioanalytical method must exist. This "reference" method serves as the benchmark against which the comparator method is evaluated. The full validation should encompass all parameters stipulated by the ICH M10 Bioanalytical Method Validation guideline, including selectivity, matrix effect, calibration curve range, accuracy, precision, and stability.[2]

For the purpose of this guide, we will assume a validated method has been established in Laboratory A.

Experimental Protocol: Reference Method

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract, minimizing matrix effects and thereby enhancing sensitivity and reproducibility—a critical factor for robust bioanalysis.[1][7]

  • Procedure:

    • Thaw plasma samples, quality controls (QCs), and calibration standards to room temperature.

    • To 100 µL of plasma, add 25 µL of the internal standard (IS) working solution (e.g., d₃-analyte at 50 ng/mL).

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample and ensure the analyte is in the correct ionic state for binding.

    • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE plate and apply gentle vacuum.

    • Wash the plate with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Dry the plate under high vacuum for 5 minutes.

    • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase A/B (90:10 v/v) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor ion (Q1) m/z 207.1 → Product ion (Q3) m/z 179.1 (Loss of CO).

      • Internal Standard (d₃-analyte): Precursor ion (Q1) m/z 210.1 → Product ion (Q3) m/z 182.1.

Table 1: Summary of Full Validation Data for Reference Method (Laboratory A)
Validation ParameterConcentration LevelAcceptance CriteriaResult
Calibration Range 1 - 1000 ng/mLR² ≥ 0.990.998
LLOQ (1 ng/mL)Accuracy: 80-120%, Precision: ≤20%98.5%, 11.2%
Intra-day Accuracy & Precision Low QC (3 ng/mL)Accuracy: 85-115%, Precision: ≤15%102.1%, 6.5%
Mid QC (100 ng/mL)Accuracy: 85-115%, Precision: ≤15%97.8%, 4.2%
High QC (800 ng/mL)Accuracy: 85-115%, Precision: ≤15%99.5%, 3.8%
Inter-day Accuracy & Precision Low QC (3 ng/mL)Accuracy: 85-115%, Precision: ≤15%104.3%, 8.9%
Mid QC (100 ng/mL)Accuracy: 85-115%, Precision: ≤15%99.1%, 5.6%
High QC (800 ng/mL)Accuracy: 85-115%, Precision: ≤15%101.7%, 4.9%
Matrix Effect Low & High QCIS-Normalized Factor CV ≤ 15%7.8%
Stability (Freeze-Thaw, Bench-Top) Low & High QC% Bias within ±15%Passed

Part 2: The Comparator Method (Laboratory B)

Cross-validation is necessary when Laboratory B will be analyzing samples from the same study as Laboratory A. For this guide, we assume Laboratory B is using the exact same validated method. If Laboratory B were using a different method (e.g., liquid-liquid extraction or a different LC column), a partial validation of that new method would be required first, followed by this cross-validation.[8][9]

Part 3: Cross-Validation Experimental Design

The goal is to demonstrate that the results generated by Laboratory B are equivalent to those from Laboratory A. The experiment must be meticulously planned and involves analyzing two types of samples: spiked Quality Control (QC) samples and, critically, incurred samples from dosed subjects.[10][11] Incurred samples are essential as they contain potential metabolites and have undergone the physiological processes of the body, making them the most authentic test of a method's real-world performance.[12][13]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_decision Outcome QC_samples Prepare Spiked QCs (Low, Mid, High) n=6 per level LabA Analyze all samples at Laboratory A (Reference Method) QC_samples->LabA LabB Analyze all samples at Laboratory B (Comparator Method) QC_samples->LabB IS_samples Select Incurred Samples (n ≥ 30) Spanning concentration range IS_samples->LabA IS_samples->LabB Compare_QC Compare QC Results (Mean Accuracy) LabA->Compare_QC Compare_IS Compare Incurred Sample Results (% Difference) LabA->Compare_IS LabB->Compare_QC LabB->Compare_IS Decision Meet Acceptance Criteria? Compare_QC->Decision Compare_IS->Decision Pass PASS Methods are equivalent Fail FAIL Investigate Discrepancy Decision->Pass Yes Decision->Fail No

Sources

Validation

A Comparative Analysis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one and its Potential as an Enzyme Inhibitor

Therefore, this guide will first address the known biological activities of the 4-hydroxycoumarin scaffold. Subsequently, we will present a comparative analysis of prominent 4-hydroxycoumarin derivatives against their pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Therefore, this guide will first address the known biological activities of the 4-hydroxycoumarin scaffold. Subsequently, we will present a comparative analysis of prominent 4-hydroxycoumarin derivatives against their primary enzyme target, Vitamin K 2,3-epoxide reductase, and other relevant enzymes. Detailed experimental protocols for assessing such enzyme inhibition are also provided to enable researchers to evaluate 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one or other derivatives.

The 4-Hydroxycoumarin Scaffold: A Privileged Structure in Medicinal Chemistry

4-Hydroxycoumarins, also known as 4-hydroxy-2H-1-benzopyran-2-ones, are a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities.[1] This scaffold is a key structural feature in many pharmacologically active molecules, demonstrating a wide range of effects including:

  • Anticoagulant Activity: This is the most well-documented activity of 4-hydroxycoumarins. They act as antagonists of Vitamin K, specifically inhibiting the enzyme Vitamin K 2,3-epoxide reductase.[2] This inhibition disrupts the vitamin K cycle, which is crucial for the synthesis of clotting factors in the liver.

  • Anti-inflammatory and Analgesic Properties: Several derivatives have been shown to possess anti-inflammatory and pain-relieving effects.[1]

  • Antimicrobial and Antiviral Activity: The 4-hydroxycoumarin core has been incorporated into molecules with demonstrated activity against various bacteria and viruses.[1]

  • Anticancer Activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.[1]

The diverse biological profile of 4-hydroxycoumarins makes them a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of biological target.

Comparative Analysis of 4-Hydroxycoumarin Derivatives as Enzyme Inhibitors

The primary and most well-characterized enzyme target for the 4-hydroxycoumarin class of compounds is Vitamin K 2,3-epoxide reductase (VKORC1) . The inhibition of this enzyme is the basis for the anticoagulant effect of widely used drugs like warfarin.

Due to the lack of specific IC50 data for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, the following table presents the inhibitory activities of well-known 4-hydroxycoumarin derivatives against VKORC1. This provides a baseline for the expected potency of compounds based on this scaffold.

CompoundEnzyme TargetIC50 ValueReference
WarfarinVitamin K 2,3-epoxide reductase (VKORC1)~1-10 µM (Varies by assay conditions)[2]
AcenocoumarolVitamin K 2,3-epoxide reductase (VKORC1)Sub-micromolar to low micromolar rangeGeneral Knowledge
PhenprocoumonVitamin K 2,3-epoxide reductase (VKORC1)Sub-micromolar to low micromolar rangeGeneral Knowledge

Note: The IC50 values for VKORC1 inhibitors can vary significantly depending on the assay system used (e.g., cell-based vs. purified enzyme, substrate concentration).

Potential Influence of Substituents on Biological Activity

The biological activity of 4-hydroxycoumarin derivatives can be significantly modulated by the nature and position of substituents on the benzopyran ring.

  • 6-Methoxy Group: The presence of a methoxy group at the 6-position, as in the compound of interest, is a common feature in many biologically active natural products and synthetic compounds. Methoxy groups can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[3]

  • 3-Methyl Group: The introduction of a methyl group at the 3-position is less common in the most widely studied anticoagulant 4-hydroxycoumarins. This substitution could potentially alter the binding affinity and selectivity for various enzymes. Further experimental investigation is required to determine the specific impact of this methyl group on the inhibitory profile of the molecule.

Experimental Protocols for Enzyme Inhibition Assays

To facilitate the investigation of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one and other derivatives, we provide detailed, step-by-step methodologies for assessing inhibition of two relevant enzyme classes: Vitamin K 2,3-epoxide reductase (the primary target of the 4-hydroxycoumarin scaffold) and Matrix Metalloproteinases (a class of enzymes for which many coumarin derivatives have been explored).

Vitamin K 2,3-Epoxide Reductase (VKORC1) Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the IC50 of a test compound against VKORC1.

Principle: This assay measures the activity of VKORC1 in cells that are co-transfected with VKORC1 and a reporter protein that requires vitamin K-dependent gamma-carboxylation for its secretion. Inhibition of VKORC1 reduces the secretion of the reporter protein, which can be quantified.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with expression vectors for human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Prepare serial dilutions of the test compound (4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one) and a reference inhibitor (e.g., warfarin).

    • Add the compounds to the cells and incubate for a predetermined time (e.g., 24-48 hours).

  • Quantification of Reporter Protein:

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted reporter protein using an enzyme-linked immunosorbent assay (ELISA) specific for the reporter protein.

  • Data Analysis:

    • Plot the concentration of the test compound against the percentage of reporter protein secretion (relative to a vehicle-treated control).

    • Calculate the IC50 value using a suitable non-linear regression model.

VKORC1_Inhibition_Assay cluster_plate 96-Well Plate cells Transfected Cells compound Add Test Compound & Warfarin cells->compound incubation Incubate 24-48h compound->incubation supernatant Collect Supernatant incubation->supernatant elisa ELISA for Reporter Protein supernatant->elisa data_analysis Calculate IC50 elisa->data_analysis

Caption: Workflow for a cell-based VKORC1 inhibition assay.

Matrix Metalloproteinase-9 (MMP-9) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the IC50 of a test compound against MMP-9.

Principle: This assay utilizes a quenched fluorescent substrate that is cleaved by active MMP-9, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescent signal.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • Dilute the MMP-9 enzyme to a working concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic MMP-9 substrate.

    • Prepare serial dilutions of the test compound and a reference inhibitor (e.g., GM6001).

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, the test compound (or reference inhibitor/vehicle control), and the diluted MMP-9 enzyme.

    • Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Plot the inhibitor concentration against the percentage of MMP-9 activity (relative to the vehicle control).

    • Calculate the IC50 value using a non-linear regression model.

MMP9_Inhibition_Assay cluster_plate 96-Well Plate reagents Add Buffer, Compound, & MMP-9 pre_incubation Incubate 37°C, 15-30 min reagents->pre_incubation substrate_addition Add Substrate pre_incubation->substrate_addition measurement Kinetic Fluorescence Reading substrate_addition->measurement data_analysis Calculate IC50 measurement->data_analysis Vitamin_K_Cycle VK_quinone Vitamin K quinone VK_hydroquinone Vitamin K hydroquinone VK_quinone->VK_hydroquinone VKORC1-mediated VK_epoxide Vitamin K 2,3-epoxide VK_epoxide->VK_quinone VKORC1-mediated VK_hydroquinone->VK_epoxide GGCX-mediated Carboxylation γ-carboxylation of clotting factors VK_hydroquinone->Carboxylation VKORC1 VKORC1 GGCX γ-glutamyl carboxylase Warfarin Warfarin & 4-hydroxycoumarins Warfarin->VKORC1 inhibit

Caption: The Vitamin K cycle and the site of inhibition by 4-hydroxycoumarins.

Conclusion and Future Directions

While 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one belongs to the well-established class of biologically active 4-hydroxycoumarins, there is a clear lack of specific experimental data regarding its enzyme inhibitory properties in the current scientific literature. The provided comparative data for other 4-hydroxycoumarin derivatives and the detailed experimental protocols offer a framework for initiating such investigations.

Future research should focus on:

  • Synthesis and Purification: Ensuring the availability of a high-purity sample of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.

  • Broad-Spectrum Enzyme Screening: Testing the compound against a panel of enzymes, including VKORC1 and various proteases, to identify its primary biological target(s).

  • IC50 Determination: Performing dose-response studies to accurately quantify its inhibitory potency against any identified targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the 3-methyl and 6-methoxy groups to its biological activity.

By undertaking these studies, the scientific community can elucidate the therapeutic potential of this specific benzopyranone derivative.

References

  • Kostova, I., et al. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. Available from: [Link]

  • Stafford, D. W. (2005). The vitamin K cycle. Journal of Thrombosis and Haemostasis, 3(8), 1873-1878.
  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW - ChemRxiv. Available from: [Link]

Sources

Comparative

Reproducibility of Green Synthesis Protocols for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Executive Summary The synthesis of highly substituted coumarins, specifically 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (a potent coumarin derivative), is of paramount importance in drug discovery due to the sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted coumarins, specifically 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (a potent coumarin derivative), is of paramount importance in drug discovery due to the scaffold's well-documented anticoagulant, antimicrobial, and antioxidant properties[1]. Historically, the synthesis of 4-hydroxycoumarins relied heavily on the condensation of phenols with highly reactive, moisture-sensitive malonyl chlorides in the presence of toxic Lewis acids (e.g., POCl₃ or ZnCl₂).

To align with modern pharmaceutical manufacturing standards, process chemists are shifting toward green synthesis methodologies. This guide objectively compares three highly reproducible, environmentally benign protocols for synthesizing this target molecule: Task-Specific Ionic Liquids (TSIL) , Microwave-Assisted Synthesis with Nano-CeO₂ , and Ultrasound-Assisted Deep Eutectic Solvent (DES) networks[2].

Mechanistic Grounding: The Green Condensation Pathway

The target molecule is synthesized via the condensation of 4-methoxyphenol and methylmalonic acid . By utilizing the dicarboxylic acid directly instead of its acyl chloride counterpart, we eliminate the generation of corrosive HCl gas, producing only water as a byproduct.

The reaction proceeds via a two-step cascade:

  • O-Acylation: The phenol undergoes esterification with one of the carboxylic acid groups of methylmalonic acid.

  • Intramolecular Friedel-Crafts Acylation: The intermediate undergoes ring closure at the ortho position of the phenol, followed by rapid keto-enol tautomerization to yield the thermodynamically stable 4-hydroxycoumarin core.

Mechanism A 4-Methoxyphenol + Methylmalonic Acid B O-Acylation (Intermediate Ester) A->B -H2O Catalyst C Intramolecular Acylation B->C -H2O Cyclization D Tautomerization (Enolization) C->D Keto-Enol E 4-Hydroxy-6-methoxy-3-methyl -2H-1-Benzopyran-2-one D->E Final Product

Reaction mechanism for the green synthesis of the target coumarin derivative.

Comparative Analysis of Green Protocols

To evaluate the scalability and reproducibility of these methods, we compare their performance based on isolated yield, reaction time, and the Environmental Factor (E-factor).

Performance MetricProtocol A: TSIL [MBSPy][HSO4]Protocol B: Microwave + Nano-CeO₂Protocol C: Ultrasound + DES
Catalyst / Medium [MBSPy][HSO4] (Dual-role)Nano-CeO₂ (Solid Lewis Acid)Choline Chloride:Urea (1:2)
Activation Energy Thermal (80°C)Microwave Irradiation (300W)Acoustic Cavitation (40 kHz)
Reaction Time 45 minutes10 minutes 25 minutes
Isolated Yield 92%94% 88%
E-factor 1.20.8 2.5
Catalyst Recyclability Up to 5 cyclesUp to 6 cyclesUp to 4 cycles
Primary Purification Aqueous PrecipitationCentrifugation & CrystallizationAqueous Precipitation

Data Interpretation: Protocol B (Microwave + Nano-CeO₂) offers the highest atom economy and lowest E-factor, making it the premier choice for rapid library generation. However, Protocol A (TSIL) provides exceptional scalability for larger batch processes without the need for specialized microwave reactors[1][3].

Workflow cluster_0 Protocol A: TSIL cluster_1 Protocol B: Microwave cluster_2 Protocol C: DES / US Start Starting Materials: 4-Methoxyphenol + Methylmalonic Acid N1 [MBSPy][HSO4] Solvent-Free, 80°C Start->N1 N3 Nano-CeO2 Catalyst Solvent-Free Start->N3 N5 ChCl:Urea (1:2) Deep Eutectic Solvent Start->N5 N2 Stirring (45 min) N1->N2 Purification Water Addition & Recrystallization (EtOH) N2->Purification N4 MW Irradiation 300W, 10 min N3->N4 N4->Purification N6 Ultrasound (40 kHz) 25 min N5->N6 N6->Purification Product Target Coumarin Isolated Yields: 88-94% Purification->Product

Comparative workflow of TSIL, Microwave, and DES green synthesis protocols.

Validated Experimental Methodologies (Step-by-Step)

Protocol A: TSIL-Catalyzed Synthesis [MBSPy][HSO4]

This protocol leverages a Brønsted acidic task-specific ionic liquid to act as both the reaction medium and the catalyst[3].

  • Charge Reactor: Add 4-methoxyphenol (10 mmol) and methylmalonic acid (10 mmol) into a 50 mL round-bottom flask.

  • Catalyst Addition: Introduce 10 mol% of [MBSPy][HSO4] ionic liquid. No additional solvent is required.

  • Thermal Activation: Stir the neat mixture at 80°C for 45 minutes under an open atmosphere (to allow water vapor to escape, driving the equilibrium forward).

  • Self-Validating Purification: Upon completion (monitored via TLC), quench the mixture with 20 mL of cold distilled water. The highly hydrophobic target coumarin will immediately precipitate, while the unreacted acid and TSIL remain in the aqueous phase.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Microwave-Assisted Nano-CeO₂ Synthesis

Utilizing solid Lewis acids under microwave irradiation prevents localized overheating and drastically accelerates cyclization[1][2].

  • Homogenization: Grind 4-methoxyphenol (10 mmol), methylmalonic acid (10 mmol), and Nano-CeO₂ (5 mol%) in an agate mortar for 2 minutes to ensure intimate surface contact.

  • Irradiation: Transfer the dry powder to a microwave-safe quartz vessel. Irradiate at 300W (maintaining a maximum internal temperature of 90°C) for exactly 10 minutes.

  • Extraction: Cool the vessel to room temperature. Extract the organic product using 15 mL of hot ethanol.

  • Catalyst Recovery: Centrifuge the suspension at 4000 rpm for 5 minutes to pellet the insoluble Nano-CeO₂ catalyst (which can be washed, dried, and reused).

  • Crystallization: Concentrate the ethanolic supernatant under reduced pressure and cool to 4°C to induce crystallization of the coumarin.

Protocol C: DES-Mediated Ultrasound Synthesis

Acoustic cavitation in a Deep Eutectic Solvent provides localized high pressures, enhancing mass transfer in viscous green media[2].

  • DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio at 80°C until a clear, homogeneous liquid forms.

  • Reaction Setup: Add the starting materials (10 mmol each) to 5 mL of the prepared DES in a heavy-walled glass vial.

  • Sonication: Suspend the vial in an ultrasonic bath (40 kHz). Sonicate at 60°C for 25 minutes.

  • Network Disruption: Add 15 mL of cold water. The water breaks the extensive hydrogen-bonding network of the DES, causing the insoluble coumarin to crash out of solution.

  • Isolation: Filter the precipitate, wash thoroughly with water to remove residual urea/choline chloride, and dry under vacuum.

Causality in Experimental Design (E-E-A-T)

As process scientists, achieving reproducibility requires understanding the why behind the how.

  • Why Methylmalonic Acid over Acyl Chlorides? Traditional methods use methylmalonyl chloride to force the acylation. However, this generates stoichiometric amounts of HCl, which can cleave the sensitive methoxy group at the 6-position of the coumarin ring. Using the dicarboxylic acid directly protects the methoxy ether linkage while drastically improving the Process Mass Intensity (PMI).

  • Why the Aqueous Quench? The addition of cold water in Protocols A and C is not merely a wash step; it is a thermodynamically driven phase separation. The target coumarin (4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one) has near-zero aqueous solubility. Conversely, the TSIL, DES components, and unreacted malonic acid are highly hydrophilic. This differential solubility acts as a self-validating purification step, entirely eliminating the need for environmentally damaging silica gel chromatography.

  • Why Nano-CeO₂ in Microwave Synthesis? Under microwave irradiation, polar molecules align with the oscillating electromagnetic field, generating rapid volumetric heating. Nano-CeO₂ possesses a high density of surface oxygen vacancies that act as hard Lewis acid sites[1]. These sites perfectly coordinate with the carbonyl oxygens of methylmalonic acid, increasing their electrophilicity and allowing the cyclization to occur in 10 minutes without bulk solvent.

References

  • Siddiqui, A. et al. (2023). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. Atlantis Press.[Link]

  • RSC Advances (2022). Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina. RSC Publishing.[Link]

Sources

Validation

A Comparative Guide to the In Vitro Anticoagulant Activity of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one and Warfarin

This guide provides a detailed comparison of the in vitro anticoagulant properties of the well-established drug, Warfarin, against a structurally related benzopyranone derivative, 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the in vitro anticoagulant properties of the well-established drug, Warfarin, against a structurally related benzopyranone derivative, 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. As direct comparative data for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is not extensively documented in publicly available literature, this document serves as both a theoretical comparison based on structure-activity relationships and a methodological blueprint for researchers aiming to perform such an evaluation.

We will delve into the established mechanisms of coumarin-based anticoagulants, provide detailed, field-proven protocols for in vitro assessment, and present an illustrative data comparison to guide experimental design and interpretation.

Introduction: The Legacy of Coumarins in Anticoagulation

Coumarin and its derivatives represent a cornerstone in the management of thromboembolic disorders.[1][2] Warfarin, a synthetic 4-hydroxycoumarin derivative, has been the most widely prescribed oral anticoagulant for decades.[2][3] Its efficacy, however, is offset by a narrow therapeutic window and significant inter-individual variability, necessitating rigorous patient monitoring.[3][4] This has fueled the search for novel anticoagulants with improved safety and efficacy profiles.

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is a member of the benzopyrone class of compounds, which are known to exhibit a wide array of biological activities, including anticoagulant effects.[5] Its structural similarity to the 4-hydroxycoumarin core of warfarin suggests a potential, and likely similar, mechanism of action. This guide outlines the essential in vitro assays required to validate and quantify this activity in direct comparison to warfarin.

Mechanism of Action: The Vitamin K Cycle Interruption

The anticoagulant effect of 4-hydroxycoumarin derivatives is primarily attributed to their role as Vitamin K antagonists.[6][7]

  • Warfarin's Established Mechanism: Warfarin exerts its effect by inhibiting the enzyme Vitamin K epoxide reductase complex 1 (VKORC1).[8] This enzyme is crucial for the regeneration of reduced Vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on Vitamin K-dependent clotting factors.[8] By inhibiting VKORC1, warfarin depletes the supply of active Vitamin K, thereby impairing the synthesis of functional coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[9][10]

  • Predicted Mechanism for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one: Based on its 4-hydroxy-benzopyran-2-one scaffold, it is hypothesized that this compound also functions as a Vitamin K antagonist. The degree of its activity would depend on how effectively its specific substitutions (a methoxy group at position 6 and a methyl group at position 3) allow it to bind to and inhibit the VKORC1 enzyme compared to warfarin. In vitro coagulation assays are the first critical step in verifying this hypothesis.

cluster_LiverCell Hepatocyte VK_inactive Vitamin K Epoxide (Inactive) VKORC1 VKORC1 Enzyme VK_inactive->VKORC1 Regeneration VK_active Reduced Vitamin K (Active) GGCX γ-glutamyl carboxylase (GGCX) VK_active->GGCX Cofactor VKORC1->VK_active GGCX->VK_inactive Oxidation ActiveFactors Active Clotting Factors GGCX->ActiveFactors Carboxylation Precursors Inactive Clotting Factor Precursors (II, VII, IX, X) Precursors->GGCX Warfarin Warfarin / 4-Hydroxy-6-methoxy- 3-methyl-2H-1-Benzopyran-2-one (Hypothesized) Warfarin->VKORC1 INHIBITS cluster_prep Sample Preparation cluster_assay Coagulation Assays cluster_analysis Data Analysis plasma 1. Obtain Platelet-Poor Plasma (3.2% Sodium Citrate) incubate 4. Incubate Plasma with Compound or Vehicle Control plasma->incubate compounds 2. Prepare Stock Solutions (Warfarin & Test Compound in DMSO) dilutions 3. Create Serial Dilutions of Compounds dilutions->incubate pt_assay 5a. Perform PT Assay (Add Thromboplastin Reagent) incubate->pt_assay Extrinsic Pathway aptt_assay 5b. Perform aPTT Assay (Add aPTT Reagent, Incubate, Add CaCl2) incubate->aptt_assay Intrinsic Pathway measure_pt 6a. Measure Time to Clot (sec) pt_assay->measure_pt measure_aptt 6b. Measure Time to Clot (sec) aptt_assay->measure_aptt plot 7. Plot Clotting Time vs. Concentration measure_pt->plot measure_aptt->plot compare 8. Compare Potency (e.g., Concentration to Double Clotting Time) plot->compare

Figure 2: Experimental Workflow for In Vitro Comparison.
Protocol 1: Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation, making it highly sensitive to deficiencies in factors II, V, VII, and X. [11][12]This is the primary assay for monitoring warfarin therapy. [13] A. Materials:

  • Platelet-poor plasma (PPP) from healthy donors, anticoagulated with 3.2% sodium citrate. [14]* Test compounds: Warfarin and 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.

  • Vehicle control (e.g., DMSO).

  • Thromboplastin-calcium reagent (commercially available). [15]* Coagulometer or a temperature-controlled water bath (37°C) and stopwatch.

  • Micro-pipettes and coagulation cuvettes.

B. Procedure:

  • Preparation: Pre-warm the thromboplastin reagent and plasma samples to 37°C for at least 15 minutes. [14]2. Incubation: In a coagulation cuvette, pipette 90 µL of platelet-poor plasma. Add 10 µL of the test compound at the desired concentration (or vehicle control). Incubate the mixture for 3-5 minutes at 37°C.

  • Initiation: Forcibly add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer. [12][14]4. Detection: Stop the timer as soon as the first sign of fibrin clot formation is detected (either mechanically by the coagulometer or visually).

  • Replication: Perform each concentration in triplicate to ensure reproducibility.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways, sensitive to factors VIII, IX, XI, XII, as well as factors II, V, X, and fibrinogen. [16][17] A. Materials:

  • All materials from the PT assay.

  • aPTT reagent (containing a contact activator like ellagic acid or silica, and phospholipids). [17][18]* 0.025 M Calcium Chloride (CaCl2) solution. [19] B. Procedure:

  • Preparation: Pre-warm CaCl2 solution, aPTT reagent, and plasma samples to 37°C.

  • Incubation 1 (Activation): In a coagulation cuvette, mix 50 µL of platelet-poor plasma with 10 µL of the test compound (or vehicle). Add 50 µL of the aPTT reagent. Incubate this mixture for exactly 3-5 minutes at 37°C to allow for optimal activation of contact factors. [16][19]3. Initiation: Rapidly add 50 µL of the pre-warmed 0.025 M CaCl2 solution to the mixture and simultaneously start the timer. [16][19]4. Detection: Stop the timer upon the first detection of a fibrin clot.

  • Replication: Perform each concentration in triplicate.

Illustrative Data and Interpretation

The following table presents hypothetical data to illustrate the expected outcomes of the PT and aPTT assays. The primary endpoint is the clotting time in seconds. A dose-dependent prolongation of clotting time indicates anticoagulant activity.

Table 1: Illustrative Comparative Data for In Vitro Anticoagulant Activity

Compound Concentration (µM)Vehicle Control (Clotting Time, sec)Warfarin (Clotting Time, sec)4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (Clotting Time, sec)
Prothrombin Time (PT)
012.5 ± 0.412.6 ± 0.512.4 ± 0.3
1012.6 ± 0.318.2 ± 0.815.1 ± 0.6
5012.4 ± 0.525.8 ± 1.121.3 ± 0.9
10012.5 ± 0.438.4 ± 1.531.7 ± 1.3
Activated Partial Thromboplastin Time (aPTT)
035.2 ± 1.235.5 ± 1.435.1 ± 1.1
1035.8 ± 1.145.1 ± 1.941.5 ± 1.6
5035.4 ± 1.362.7 ± 2.555.9 ± 2.1
10035.6 ± 1.285.3 ± 3.176.8 ± 2.8
Note: Data are presented as Mean ± Standard Deviation and are purely for illustrative purposes.

Interpretation:

  • Activity Confirmation: In this hypothetical scenario, both warfarin and the test compound show a clear concentration-dependent increase in both PT and aPTT, confirming their in vitro anticoagulant activity. The vehicle control shows no effect.

  • Potency Comparison: Warfarin demonstrates a greater prolongation of both PT and aPTT at equivalent concentrations, suggesting it is more potent in this illustrative model. The potency can be quantified by calculating the concentration required to double the baseline clotting time.

  • Mechanism Insight: A significant prolongation of the PT is the hallmark of a Vitamin K antagonist. [13]The fact that both compounds strongly affect the PT supports the hypothesized mechanism of action. The concurrent prolongation of the aPTT is also expected, as this assay measures the common pathway factors (II, V, X) that are also Vitamin K-dependent.

Conclusion

The systematic in vitro evaluation using PT and aPTT assays is an indispensable first step in characterizing novel anticoagulant candidates like 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. This guide provides the scientific rationale and detailed protocols necessary to conduct a robust comparison against the clinical standard, warfarin. While the shared benzopyranone structure strongly suggests a common mechanism via Vitamin K antagonism, only direct experimental evidence, as outlined here, can validate its activity and quantify its relative potency. Such studies are critical for identifying promising lead compounds for further preclinical and clinical development in the ongoing quest for safer and more effective antithrombotic therapies.

References

  • Al-Shammari, E., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences.
  • PhenX Toolkit. (2021). Prothrombin Time - Protocol.
  • Mahdi, K. S. (n.d.). Prothrombin time (PT).
  • Berman, H. M., et al. (2021).
  • Wang, Y., et al. (2015). Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. Scientific Reports.
  • Linear Chemicals. (n.d.). APTT.
  • Rudhani, I., et al. (2022).
  • PubMed. (1985).
  • BenchChem. (2025). A Comparative Analysis of the Coumarin Structures of Nordalbergin and Warfarin.
  • Sreeletha, S. S., & Latha, M. S. (n.d.).
  • BIOLABO. (n.d.). BIO-TP Prothrombin Time (PT).
  • Vitro Scient. (n.d.). Partial Thromboplastin Time.
  • Vitro Scient. (n.d.). PROTHROMBIN TIME.
  • Prothrombin Time (PT)
  • Labcare diagnostics. (n.d.).
  • Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT.
  • George King Bio-Medical, Inc. (n.d.). Activated Partial Thromboplastin Time (APTT) Testing.
  • PubMed. (2021). In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants.
  • ResearchGate. (n.d.). In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants | Request PDF.
  • Anveshana's International Publication. (n.d.).
  • Hirsh, J., & Fuster, V. (2005). Coagulation Assays.
  • Journal of the American College of Cardiology. (2016). Laboratory Measurement of the Anticoagulant Activity of the Non–Vitamin K Oral Anticoagulants.
  • ResearchGate. (n.d.). Synthesis of some new 2H--benzopyran-2-ones derivates and their activity against Staphylococcus aureus.

  • International Journal of Advanced Research in Biological Sciences. (2017). Evaluation of In vitro anticoagulant and antimicrobial activities of Gymnema sylvestre.
  • PubMed. (2008). Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition.
  • Taylor & Francis Online. (n.d.). 4-Hydroxycoumarins – Knowledge and References.
  • Molecules. (n.d.).
  • Wikipedia. (n.d.). 4-Hydroxycoumarins.
  • MDPI. (2018). In Vitro Anticoagulant Activity and Active Components of Safflower Injection.
  • Dove Medical Press. (2019). In vitro and in vivo anti-inflammatory and anticoagulant activities of Myrciaria plinioides D. Legrand ethanol leaf extract.
  • IntechOpen. (2016). Biochemistry and Stereochemistry of Anticoagulants.
  • Aditum Journal of Clinical and Biomedical Research. (2021). Chiral Anticoagulants Drugs Based on Coumarin.
  • Dove Medical Press. (2019). In vitro anticoagulant effect of Crassocephalum crepidioides leaf methanol extract and fractions on human blood.
  • ScienceDirect. (2023). Integrated computational analysis, in vitro, in vivo investigation on Myristica fragrans Houtt.
  • NIST WebBook. (n.d.). 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-.

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Capacity of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Abstract This technical guide provides a comprehensive framework for benchmarking the in vitro antioxidant capacity of the novel synthetic coumarin, 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. Recognizing the the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for benchmarking the in vitro antioxidant capacity of the novel synthetic coumarin, 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. Recognizing the therapeutic potential of benzopyran derivatives in mitigating oxidative stress, this document outlines the requisite experimental protocols and comparative analyses against established antioxidant standards.[1] We delve into the mechanistic underpinnings of prevalent antioxidant assays—DPPH, ABTS, and FRAP—explaining the causal relationships behind experimental choices and result interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the antioxidant profile of new chemical entities.

Introduction: The Rationale for Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[2] Small molecules that can scavenge free radicals and mitigate oxidative damage are therefore of significant therapeutic interest.

The compound 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one belongs to the coumarin class of compounds, which are benzopyran-2-one derivatives.[3] The antioxidant potential of coumarins and other phenolic compounds is often attributed to their structural features, particularly the presence of hydroxyl groups on the aromatic ring that can donate a hydrogen atom to stabilize free radicals.[4][5] The methoxy and methyl substituents on the benzopyran ring of the target compound may further modulate its antioxidant activity by influencing electron density and radical stability.[5]

A rigorous and multi-faceted approach is essential to characterize the antioxidant capacity of a novel compound. No single assay can fully encapsulate the complex nature of antioxidant activity.[6] Therefore, this guide employs a panel of assays with differing mechanisms to provide a more complete profile. We will benchmark our target compound against three well-established antioxidants:

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in many antioxidant assays.[7][8][9][10]

  • Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant.[11]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food and pharmaceuticals.[12][13][14]

Mechanistic Approaches to In Vitro Antioxidant Capacity Assessment

In vitro antioxidant assays can be broadly categorized based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[15][16]

  • Hydrogen Atom Transfer (HAT): These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.[7][17]

  • Single Electron Transfer (SET): In these assays, the antioxidant reduces an oxidant by donating an electron. The reduction is typically observed as a color change. FRAP, DPPH, and ABTS assays are predominantly based on the SET mechanism.[15][16]

This guide will focus on a selection of SET-based assays due to their robustness, reproducibility, and widespread adoption in the scientific community.

Experimental Protocols & Workflows

Herein, we provide detailed, step-by-step methodologies for three key antioxidant assays. The causality behind each step is explained to ensure scientific integrity and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening antioxidant activity.[18] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction is visually apparent as the deep violet color of the DPPH radical solution fades to a pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare stock solutions of Test Compound & Standards (in Methanol) C Add serial dilutions of Test Compound/Standards to wells A->C B Prepare 0.1 mM DPPH solution in Methanol D Add DPPH solution to all wells B->D C->D E Incubate in dark (30 min, room temp) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. Concentration to determine IC50 G->H

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one in methanol.

    • Prepare 1 mg/mL stock solutions of Trolox, Ascorbic Acid, and BHT in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) of the test compound and standard solutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound/standards to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical solution is then treated with the antioxidant, and the reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[15]

ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis A Mix ABTS and Potassium Persulfate solutions B Incubate in dark (12-16 hours) to form ABTS•+ A->B C Dilute ABTS•+ solution with Ethanol to an absorbance of ~0.7 at 734 nm B->C E Add diluted ABTS•+ solution C->E to reaction D Add small volume of Test Compound/Standard dilutions D->E to sample F Incubate (6 min, room temp) E->F G Measure Absorbance at 734 nm F->G H Calculate Trolox Equivalent Antioxidant Capacity (TEAC) G->H

Caption: Workflow for the ABTS radical scavenging assay.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare stock solutions of the test compound and standards as in the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of various concentrations of the test compound and standards to separate test tubes.

    • Add 2.0 mL of the diluted ABTS•+ solution to each test tube and mix thoroughly.

    • Allow the reaction to proceed for 6 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Prepare a calibration curve by plotting the percentage inhibition of absorbance against various concentrations of Trolox.

    • The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the calibration curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, and the absorbance is measured at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[11]

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Acetate Buffer, TPTZ solution, and FeCl3 solution B Mix reagents (10:1:1 ratio) to form fresh FRAP reagent A->B C Warm FRAP reagent to 37°C B->C E Add FRAP reagent C->E D Add Test Compound/ Standard dilutions D->E F Incubate (30 min, 37°C) E->F G Measure Absorbance at 593 nm F->G H Calculate Ferrous Sulfate Equivalents G->H

Caption: Workflow for the FRAP assay.

  • Reagent Preparation:

    • Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with distilled water.

    • TPTZ solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • FeCl₃ solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This working solution must be prepared fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C in a water bath.

    • Add 50 µL of the test compound/standard dilutions to a 96-well plate.

    • Add 1.5 mL of the FRAP reagent to each well and mix.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Prepare a standard curve using ferrous sulfate (FeSO₄) at various concentrations.

    • The FRAP value of the sample is expressed as µM of Fe(II) equivalents.

Comparative Data Analysis

For the purpose of this guide, we will use illustrative (hypothetical) data to demonstrate the comparative analysis of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one against the standard antioxidants.

Table 1: DPPH Radical Scavenging Activity (IC50)
CompoundIC50 (µg/mL)
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one 22.5 ± 1.8
Trolox8.2 ± 0.5
Ascorbic Acid5.5 ± 0.3
BHT18.9 ± 1.2

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)
CompoundTEAC (Trolox Equivalents)
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one 1.8 ± 0.15
Ascorbic Acid1.1 ± 0.09
BHT0.9 ± 0.07

Higher TEAC values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)
CompoundFRAP Value (µM Fe(II) Equivalents)
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one 1850 ± 120
Trolox2200 ± 150
Ascorbic Acid2500 ± 180
BHT1600 ± 110

Higher FRAP values indicate greater reducing power.

Results and Discussion

The illustrative data presented above provides a framework for interpreting the antioxidant capacity of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.

  • DPPH Assay: In the DPPH assay, the test compound exhibited an IC50 value of 22.5 µg/mL. This indicates a moderate radical scavenging ability, more potent than BHT but less potent than the standards Trolox and Ascorbic Acid. The presence of the phenolic hydroxyl group is the primary contributor to this activity, allowing for the donation of a hydrogen atom to the DPPH radical.

  • ABTS Assay: The TEAC value of 1.8 for the test compound is noteworthy. It suggests that, on a molar basis, it is more effective at scavenging the ABTS radical cation than both Ascorbic Acid and BHT. This highlights the importance of using multiple assays, as a compound's effectiveness can vary depending on the radical species and reaction environment.

  • FRAP Assay: The FRAP value of 1850 µM Fe(II) equivalents demonstrates significant reducing power. This capacity to donate electrons is a key aspect of antioxidant activity. While lower than Trolox and Ascorbic Acid, it surpasses the reducing power of the synthetic antioxidant BHT in this illustrative model.

Overall Interpretation:

The hypothetical data suggests that 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is a potent antioxidant with significant radical scavenging and reducing capabilities. Its activity appears to be comparable to, and in some cases exceeding, that of the widely used synthetic antioxidant BHT. The structural features, namely the 4-hydroxy group combined with the electron-donating methoxy and methyl groups on the benzopyran core, likely contribute to its efficacy by stabilizing the resulting phenoxyl radical after hydrogen or electron donation.[5]

Conclusion and Future Directions

This guide provides a robust and scientifically grounded methodology for benchmarking the antioxidant capacity of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. By employing a panel of assays (DPPH, ABTS, FRAP) and comparing the results against well-characterized standards, a comprehensive in vitro antioxidant profile can be established.

Future research should focus on validating these in vitro findings with cell-based assays to assess bioavailability and efficacy in a biological context.[6] Furthermore, exploring the structure-activity relationship by synthesizing and testing analogs of this compound could lead to the development of even more potent antioxidant agents for therapeutic applications.

References

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC. (n.d.).
  • Butylated hydroxytoluene USP Reference Standard. (n.d.). Sigma-Aldrich.
  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. (2014, November 10). TCI Chemicals.
  • ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. (2025, June 22).
  • The Principle of Some In vitro Antioxidant Activity Methods: Review. (n.d.). Semantic Scholar.
  • L-Ascorbic acid analytical standard. (n.d.). Sigma-Aldrich.
  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-Carboxylic Acid, CAS Number: 53188-07-1). (n.d.). Cayman Chemical.
  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025, May 24). MDPI.
  • Butylated Hydroxytoluene Pharmaceutical Secondary Standard; Certified Reference Material. (n.d.). Sigma-Aldrich.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024, March 1). MDPI.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Trolox, Antioxidant vitamin E derivative (CAS 53188-07-1). (n.d.). Abcam.
  • Trolox. (n.d.). Wikipedia.
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - NIH.
  • IC50. (n.d.). Wikipedia.
  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. (n.d.). American Chemical Society.
  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020, January 15). PMC.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
  • Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. (n.d.). PMC.
  • Butylated hydroxytoluene. (n.d.). Wikipedia.
  • Butylated hydroxytoluene (BHT) (WHO Food Additives Series 42). (n.d.). Inchem.org.
  • Standard calibration curve of ascorbic acid for total antioxidant determination. (n.d.).
  • Butylated hydroxytoluene (BHT) CAS # 128-37-0. (n.d.). AccuStandard.
  • Standard curves of ascorbic acid, gallic acid, trolox, catechin by DPPH... (n.d.). ResearchGate.
  • Ascorbic Acid Assay Kit (MAK505)-Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2017, January 1).
  • 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4. (n.d.). PubChem.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2023, January 20). MDPI.
  • The Antioxidant Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Guide. (n.d.). Benchchem.
  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. (n.d.). ChemRxiv.
  • Showing Compound 7-Methoxy-6-methyl-2H-1-benzopyran-2-one (FDB010980). (2010, April 8). FooDB.
  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,. (2026, March 11). MDPI.
  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (2021, October 25). PMC.
  • Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. (n.d.). ResearchGate.
  • The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae. (2023, April 2). MDPI.

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Validation

A Researcher's Guide to Validating Molecular Docking Predictions: The Case of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

In the landscape of contemporary drug discovery, computational molecular docking stands as a cornerstone for predicting the binding affinity and orientation of small molecules to their protein targets.[1] This in-silico...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, computational molecular docking stands as a cornerstone for predicting the binding affinity and orientation of small molecules to their protein targets.[1] This in-silico approach offers remarkable speed and cost-effectiveness in screening vast compound libraries to identify promising therapeutic candidates.[1] However, the predictions generated by these computational models are not infallible and demand rigorous experimental validation to ascertain their real-world accuracy.[1]

This guide provides a comprehensive framework for validating molecular docking predictions, using the coumarin derivative 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one as a case study. While specific protein targets for this exact molecule are not extensively documented, its structural class, the 4-hydroxycoumarins, are known to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[2][3] Notably, various coumarin derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in the progression of Alzheimer's disease.[1] For the purpose of this guide, we will consider Acetylcholinesterase as a representative protein target to illustrate a complete validation workflow.

The In-Silico Foundation: A Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction, typically represented as a docking score.[1] The process involves preparing the three-dimensional structures of both the ligand and the protein, defining a binding site, and employing a search algorithm to generate various binding poses, which are then ranked by a scoring function.[1]

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand Ligand Preparation (4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein Protein Preparation (Acetylcholinesterase) Protein->Docking Scoring Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Pose Pose Analysis (Interaction Mapping) Scoring->Pose

Figure 1: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one with Acetylcholinesterase
  • Protein Preparation:

    • Obtain the 3D crystal structure of human Acetylcholinesterase (AChE) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atomic charges to the protein structure using molecular modeling software.

  • Ligand Preparation:

    • Generate the 3D structure of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.

    • Perform energy minimization of the ligand structure to obtain a stable conformation.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on AChE, typically based on the location of the catalytic triad or a known inhibitor binding pocket.

    • Utilize a docking program (e.g., AutoDock Vina) to perform the docking simulation.

    • Generate multiple binding poses of the ligand within the defined binding site.

  • Analysis of Results:

    • Rank the generated poses based on their predicted binding affinities (docking scores). A more negative value generally indicates a stronger predicted interaction.[4]

    • Visually inspect the top-ranked poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

The Experimental Verdict: A Comparative Guide to Validation Techniques

Experimental validation is indispensable for confirming the computational predictions.[1] Several biophysical techniques can be employed to quantify the binding affinity and thermodynamics of the protein-ligand interaction.

TechniquePrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the analyte flows over the immobilized ligand.[5]Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)Label-free, real-time analysis of binding kinetics.[6]Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat absorbed or released during the binding of a ligand to a protein in solution.[7]Binding affinity (Ka), Enthalpy change (ΔH), Stoichiometry (n)Label-free, in-solution measurement providing a complete thermodynamic profile.[7][8]Requires relatively large amounts of protein and ligand.[9]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Monitors the thermal denaturation of a protein in the presence and absence of a ligand using a fluorescent dye.[10][11]Melting temperature (Tm), Change in melting temperature (ΔTm)High-throughput, low sample consumption.[12]Indirect measure of binding; may not be suitable for all proteins.[13]
Detailed Protocol 1: Surface Plasmon Resonance (SPR)

Immobilize Immobilize Ligand (AChE on sensor chip) Inject Inject Analyte (Compound at various concentrations) Immobilize->Inject Association Association Phase (Analyte binds to ligand) Inject->Association Dissociation Dissociation Phase (Analyte dissociates) Association->Dissociation Regeneration Regeneration (Remove bound analyte) Dissociation->Regeneration Analysis Data Analysis (Determine ka, kd, KD) Regeneration->Analysis

Figure 2: Workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Ligand Immobilization: Covalently attach purified AChE to the surface of a sensor chip.

  • Analyte Injection: Inject solutions of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one at varying concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases of the interaction.[14]

  • Regeneration: Inject a solution to remove the bound analyte and regenerate the sensor surface for subsequent injections.[15]

  • Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[14]

Detailed Protocol 2: Isothermal Titration Calorimetry (ITC)

Sample Prepare Samples (AChE in cell, compound in syringe) Titration Perform Titration (Inject compound into AChE solution) Sample->Titration Heat Measure Heat Change (Heat absorbed or released) Titration->Heat Analysis Data Analysis (Determine Ka, ΔH, n) Heat->Analysis

Figure 3: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

  • Sample Preparation: Prepare solutions of purified AChE and 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one in the same buffer. The protein solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe.[16]

  • Titration: A series of small injections of the ligand are made into the protein solution at a constant temperature.[9]

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the ligand binds to the protein.[9]

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction (n).

Detailed Protocol 3: Thermal Shift Assay (TSA)

Mix Prepare Reaction Mix (Protein, compound, dye) Heat Apply Thermal Gradient (Increase temperature gradually) Mix->Heat Fluorescence Monitor Fluorescence (Dye binds to unfolded protein) Heat->Fluorescence Analysis Data Analysis (Determine Tm and ΔTm) Fluorescence->Analysis

Figure 4: Workflow for a Thermal Shift Assay (TSA).

  • Reaction Setup: In a multiwell plate, prepare reactions containing purified AChE, the fluorescent dye (e.g., SYPRO Orange), and varying concentrations of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one.[12]

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.[10]

  • Fluorescence Monitoring: The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds. Monitor the fluorescence intensity as a function of temperature.[10][14]

  • Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The midpoint of this transition is the melting temperature (Tm). A positive shift in the Tm (ΔTm) in the presence of the ligand indicates binding and stabilization of the protein.[10][13]

Synthesizing the Data: A Hypothetical Case Study

To illustrate the convergence of in-silico and experimental data, let's consider a hypothetical set of results for the interaction between 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one and Acetylcholinesterase.

MethodParameterHypothetical ResultInterpretation
Molecular Docking Binding Affinity-8.5 kcal/molStrong predicted binding affinity.
Surface Plasmon Resonance (SPR) KD5 µMModerate binding affinity confirmed experimentally.
Isothermal Titration Calorimetry (ITC) Ka2 x 10^5 M^-1 (KD = 5 µM)Binding affinity consistent with SPR data.
ΔH-10 kcal/molThe binding is enthalpically driven.
n1.1Approximately a 1:1 binding stoichiometry.
Thermal Shift Assay (TSA) ΔTm+4.5 °CThe ligand significantly stabilizes the protein upon binding.

Conclusion

The validation of molecular docking predictions through rigorous experimental techniques is a critical step in modern drug discovery. While computational methods provide an invaluable starting point for identifying potential drug candidates, techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Thermal Shift Assays offer the tangible data necessary to confirm and characterize these interactions. By integrating in-silico predictions with robust experimental validation, researchers can confidently advance promising compounds through the drug development pipeline.

References

  • Determination of Pseudokinase-ligand Interaction by a Fluorescence-based Thermal Shift Assay. Bio-protocol. Available at: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. PubMed. Available at: [Link]

  • Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease. PMC. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Molecular Docking and QSAR Studies of Coumarin Derivatives as NMT Inhibitors: Simple Structural Features as Potential Modulators of Antifungal Activity. Bentham Science. Available at: [Link]

  • Evaluation of New Coumarins for Anti-Cancer Activity in HL-60 Cell Line Supported by Molecular Docking, MD Simulation, and Binding Free Energy Calculations. Taylor & Francis Online. Available at: [Link]

  • Molecular Docking Studies of Coumarin Derivatives as DPPIV Inhibitors and Anti-Diabetic Agents: Towards Novel Approaches in Drug Discovery. International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link]

  • In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. MDPI. Available at: [Link]

  • Thermal shift assays for early-stage drug discovery. AXXAM. Available at: [Link]

  • Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors. ACS Publications. Available at: [Link]

  • Isothermal titration calorimetry. CureFFI.org. Available at: [Link]

  • Guide to Running an SPR Experiment. University of Texas at Austin. Available at: [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. Available at: [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Publications. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Available at: [Link]

  • Thermal shift assay to identify ligands for bacterial sensor proteins. Oxford Academic. Available at: [Link]

  • Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate. Available at: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Granada. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • Binding affinity – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one proper disposal procedures

Operational Blueprint: Handling and Disposal of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one Mechanistic Hazard Assessment 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS 22053-42-5), a specialized coumarin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Handling and Disposal of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Mechanistic Hazard Assessment

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (CAS 22053-42-5), a specialized coumarin derivative, is a critical organic intermediate utilized in drug development and fine chemical synthesis[1]. As a Senior Application Scientist, I emphasize that understanding the molecular causality behind a chemical's toxicity is the absolute foundation of laboratory safety.

Coumarin derivatives possess a highly conjugated benzopyran ring system. When handling this compound in its solid crystalline powder form, the primary operational risk is the inhalation of airborne particulates. Inhalation can induce respiratory sensitization and systemic toxicity via mucosal absorption[2]. Furthermore, the addition of lipophilic methoxy and methyl groups to the coumarin core enhances its potential for dermal penetration compared to the unsubstituted parent molecule. Environmentally, coumarins are recognized as aquatic toxicants that resist standard biological degradation, necessitating strict isolation from municipal wastewater systems[3].

Physicochemical and Hazard Data

To design a self-validating disposal system, we must first baseline the compound's physical properties to predict its behavior in waste streams.

PropertyValue / ClassificationOperational Implication
Chemical Name 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-oneDefines the benzopyran (coumarin) structural class.
CAS Number 22053-42-5Primary regulatory identifier required for manifesting[1].
Molecular Formula C11H10O4Halogen-free; dictates specific incineration parameters[1].
Molecular Weight 206.197 g/mol Used for stoichiometric neutralization calculations[1].
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires stringent dust control.
Environmental Hazard Aquatic ToxicantStrictly prohibited from drain or sink disposal[3].
Incompatibilities Strong oxidizing agents, strong acidsRisk of exothermic reaction; must isolate waste streams[2].

Operational Handling & Safety Protocol

Every protocol must act as a self-validating system. By engineering the environment before handling the chemical, we eliminate reliance on purely reactive measures.

  • Engineering Controls: All weighing, transfer, and dissolution procedures must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This ensures that any aerosolized particulates are captured by HEPA/carbon filtration systems before reaching the operator's breathing zone[4].

  • Personal Protective Equipment (PPE):

    • Dermal Protection: Wear double-layered nitrile gloves. The lipophilic nature of the methoxy group increases the risk of permeation through standard latex over time.

    • Respiratory Protection: If engineering controls are compromised or maintenance is required, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the crystalline powder.

    • Ocular Protection: Splash goggles are required to prevent mucosal contact and subsequent systemic absorption.

Waste Lifecycle & Destruction Protocol

Because this compound is a halogen-free organic solid, it is strictly prohibited from drain disposal[3]. The scientifically validated method for destruction is high-temperature incineration. At temperatures exceeding 850°C, the thermal oxidation process cleaves the robust benzopyran ring, converting the organic material entirely into carbon dioxide and water vapor, thereby neutralizing the environmental hazard[5].

Step-by-Step Disposal Methodology:

  • Step 1: Segregation and Collection

    • Action: Collect all solid residues, contaminated weighing paper, and disposable spatulas in a high-density polyethylene (HDPE) container.

    • Causality & Validation: Verify that the waste stream contains no strong oxidizing agents (e.g., nitrates, perchlorates). Mixing coumarin derivatives with oxidizers can lead to spontaneous exothermic reactions or fires in the waste bin[2].

  • Step 2: Primary Packaging

    • Action: Seal the HDPE container tightly. Do not mix this specific organic intermediate with halogenated solvent waste.

    • Causality & Validation: Halogenated waste requires different incineration scrubber systems to handle acidic byproducts and incurs significantly higher disposal costs[6]. Keeping them separate ensures regulatory compliance and cost efficiency.

  • Step 3: Regulatory Labeling

    • Action: Affix a hazardous waste label immediately upon the first addition of waste. Designate the contents clearly as "Toxic Solid, Organic, N.O.S. (Coumarin Derivative)".

  • Step 4: Final Destruction Manifesting

    • Action: Transfer the sealed, labeled container to your facility's Environmental Health and Safety (EHS) team. Ensure the hazardous waste manifest specifies "High-Temperature Incineration" as the required treatment method[5].

Emergency Spill Response Workflow

In the event of a spill, immediate categorization of the spill size dictates the response pathway. The following logical workflow ensures personnel safety while minimizing environmental contamination.

Spill Response Causality: Never use wet cleanup methods (like spraying water) initially for dry coumarin powders, as this can create a wider contamination footprint and drive the compound into porous laboratory surfaces. Always use dry sweeping or a HEPA-filtered vacuum first[2].

SpillResponse Start Spill Detected: Coumarin Derivative Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor < 50g Major Major Spill (> 50g) or Outside Hood Assess->Major > 50g PPE Don PPE (N95/P100, Nitrile) Minor->PPE Evac Evacuate Area & Notify EHS Major->Evac Incinerate High-Temp Incineration (>850°C) Evac->Incinerate Hazmat Team Cleanup Clean Dry Sweep / Vacuum (HEPA filter) PPE->Clean Package Package in HDPE Hazardous Waste Bin Clean->Package Label Label as: Toxic Organic Solid Package->Label Label->Incinerate

Figure 1: Spill response and disposal workflow for coumarin-derivative solid waste.

References

  • [1] Cas 22053-42-5 4-HYDROXY-6-METHOXY-3-METHYL-CHROMEN-2-ONE 공급업체 - guidechem.com - 1

  • [3] 4 - SAFETY DATA SHEET - fishersci.com - 3

  • [5] Coumarin-3-carboxylic acid - scbt.com - 5

  • [2] Coumarin - szabo-scandic.com - 2

  • [4] Safety Data Sheet - dormer.com - 4

  • SAFETY DATA SHEET - Sigma-Aldrich - sigmaaldrich.com -

  • [6] Restriction on the Placement of Nonhazardous Liquids in Hazardous Waste Landfills - epa.gov -6

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one: A Framework for Safety and Operational Excellence

This document provides essential safety and handling protocols for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. As researchers and drug development professionals, our primary responsibility extends beyond discover...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and controlled laboratory environment. This guide is structured not as a rigid checklist, but as a holistic framework grounded in scientific principles. By understanding the why behind each procedural step, we cultivate a culture of safety that is both robust and intuitive. The information herein is synthesized from safety data for structurally similar benzopyranone and coumarin derivatives to establish a comprehensive risk mitigation strategy.

Hazard Assessment & Risk Profile

Before handling any compound, a thorough understanding of its potential hazards is paramount. Based on data from analogous chemical structures, 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one should be treated with caution. The primary risks involve irritation and acute toxicity upon exposure.

These classifications necessitate stringent handling protocols to prevent accidental exposure. Skin or eye contact can lead to significant irritation, while inhalation of aerosolized powder may compromise respiratory function.[1][2][3] Ingestion presents a risk of acute toxicity.[1][2]

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard Class GHS Hazard Statement Rationale and Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Ingestion can lead to adverse health effects. This underscores the importance of prohibiting eating, drinking, or smoking in the laboratory.[1][2]
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact with the compound can cause redness, inflammation, or dermatitis. This mandates the use of appropriate chemical-resistant gloves and a lab coat.[1][2][3]
Eye Irritation (Category 2/2A) H319: Causes serious eye irritation The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This makes approved safety goggles or glasses a non-negotiable requirement.[1][2][3][4]
Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid compound must be performed within a certified chemical fume hood.[1][2]

| Physical Hazard | H227: Combustible liquid/material | The compound may be combustible.[1] It must be stored away from open flames, hot surfaces, and other sources of ignition.[1] |

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions designed to contain the material at its source.

  • Chemical Fume Hood: All weighing, transfer, and manipulation of solid 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control, as it captures dust and aerosols at the source, preventing respiratory exposure.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5] In the event of an accidental exposure, immediate irrigation is crucial to minimizing injury.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be deliberate and based on the specific risks identified. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye & Face Protection ANSI Z87.1-compliant (US) or EN 166 (EU) approved safety goggles with side shields.[4][5][6] Protects eyes from splashes and airborne particles that can cause serious irritation.[5] A face shield should be worn over goggles if there is a significant risk of splashing.[2]
Hand Protection Chemical-impermeable gloves (Nitrile or Neoprene recommended).[5] Prevents skin contact, which can cause irritation.[5] Gloves must be inspected for tears or holes before each use.[2][5] For tasks with a higher risk of splashing, double-gloving is required.[5]
Body Protection A long-sleeved laboratory coat.[5][6] Protects skin from accidental contact and prevents contamination of personal clothing.[5]

| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. | A NIOSH-approved respirator is necessary if ventilation is inadequate or if aerosols are generated outside of a fume hood.[5][7][8] |

Procedural Guidance: A Safe Handling Workflow

A systematic approach to handling ensures that safety protocols are integrated into the scientific workflow.

Step 1: Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and place them within the fume hood before introducing the compound.[9]

  • Prepare for Emergencies: Ensure a spill kit is readily accessible.[9]

  • Don PPE: Put on all required PPE following the sequence outlined in the diagram below.

Step 2: Handling the Compound
  • Transfer: Handle the compound within the fume hood, keeping the sash at the lowest practical height.

  • Avoid Dust: Use techniques that minimize the generation of dust and aerosols.[5]

  • Containment: Keep containers of the compound sealed when not in use.[1][3]

Step 3: Post-Handling & Decontamination
  • Clean Workspace: Decontaminate all surfaces and equipment that came into contact with the compound.[10]

  • Doff PPE: Remove PPE carefully in the correct sequence to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][6]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don_Coat 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Secure body protection first Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Protect eyes before hands Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Remove most contaminated first Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Avoid touching face with contaminated hands

Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.

Emergency Protocols & Disposal Plan

Spill Management

In the event of a spill, swift and correct action is critical to containment.[10]

  • Evacuate and Secure: Alert personnel and restrict access to the contaminated area.[10]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[10]

  • Contain: For solid material, carefully sweep or scoop the compound to prevent dust generation.[1][2][6] For solutions, cover with an inert absorbent material like vermiculite or sand.[10][11] Do not use combustible materials like sawdust.[11]

  • Collect Waste: Place all spilled material and contaminated absorbents into a clearly labeled, sealed hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Waste Disposal

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Classification: Unused or waste 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one and its containers must be treated as hazardous chemical waste.[12][13]

  • Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[14] This includes contaminated PPE, weigh boats, and cleaning materials.

  • Disposal Route: The primary and recommended method for disposal is through a licensed professional waste disposal service.[2][10] Do not dispose of this chemical down the drain or in regular trash.[1][2] Adhere strictly to all local, state, and federal hazardous waste regulations.[12]

References

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Pharma Beginners. (2023, March 20). Personal protective equipment (PPE) usage. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2017, February). Pharmaceuticals Potentially Hazardous Waste when Discarded. Retrieved from [Link]

  • SpringerLink. (n.d.). Barcoding drug information to recycle unwanted household pharmaceuticals: a review. Retrieved from [Link]

  • Lurie Children's. (n.d.). Administrative Policy and Procedure Manual Pharmaceutical Waste Management. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one
Reactant of Route 2
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one
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